BQ-788 sodium salt
Description
Properties
CAS No. |
156161-89-6 |
|---|---|
Molecular Formula |
C34H51N5NaO7 |
Molecular Weight |
664.8 g/mol |
IUPAC Name |
sodium (2R)-2-[[(2R)-2-amino-3-(1-methoxycarbonylindol-3-yl)propanoyl]-[(2S)-2-[[(2R,6S)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoyl]amino]hexanoate |
InChI |
InChI=1S/C34H51N5O7.Na/c1-8-9-16-25(31(42)43)35-29(40)26(18-23-20-38(33(45)46-7)28-17-11-10-15-24(23)28)36-30(41)27(19-34(4,5)6)37-32(44)39-21(2)13-12-14-22(39)3;/h10-11,15,17,20-22,25-27H,8-9,12-14,16,18-19H2,1-7H3,(H,35,40)(H,36,41)(H,37,44)(H,42,43);/t21-,22+,25-,26-,27+;/m1./s1 |
InChI Key |
IASLQTYUGYPLFB-FUKQNADPSA-N |
Isomeric SMILES |
CCCC[C@H](C(=O)[O-])N(C(=O)[C@@H](CC1=CN(C2=CC=CC=C21)C(=O)OC)N)C(=O)[C@H](CC(C)(C)C)NC(=O)N3[C@@H](CCC[C@@H]3C)C.[Na+] |
Canonical SMILES |
CCCCC(C(=O)[O-])N(C(=O)C(CC1=CN(C2=CC=CC=C21)C(=O)OC)N)C(=O)C(CC(C)(C)C)NC(=O)N3C(CCCC3C)C.[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
XXX |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BQ 788 BQ-788 BQ788 N-2,6-dimethylpiperidinocarbonyl-gamma-MeLeu-Trp(COOMe)-Nle-ONa N-cis-2,6-dimethylpiperidinocarbonyl-gamma-methylleucyl-tryptophyl(COOMe)-norleucine sodium 2-((2-(((2,6-dimethyl-1-piperidinyl)carbonyl)amino)-4,4-dimethylpentanoyl)(1-(methoxycarbonyl)-D-tryptophyl)amino)hexanoate |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BQ-788 Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
BQ-788 sodium salt is a potent and highly selective antagonist of the endothelin B (ETB) receptor.[1][2][3][4][5] This peptide-like molecule has been instrumental as a research tool for elucidating the physiological and pathophysiological roles of the endothelin system, particularly the functions of the ETB receptor subtype. This technical guide provides a comprehensive overview of the mechanism of action of BQ-788, including its binding characteristics, functional effects, and impact on intracellular signaling pathways. Detailed experimental protocols for key assays are provided to enable researchers to effectively utilize this compound in their investigations.
Core Mechanism of Action
BQ-788 functions as a competitive antagonist at the ETB receptor. This means that it binds to the same site on the ETB receptor as the endogenous ligand, endothelin-1 (ET-1), but does not activate the receptor. By occupying the binding site, BQ-788 prevents ET-1 from binding and initiating downstream signaling cascades. Notably, BQ-788 exhibits no agonist activity, meaning it does not produce a biological response on its own, even at high concentrations.
Selectivity Profile
A key feature of BQ-788 is its high selectivity for the ETB receptor over the ETA receptor subtype. This selectivity allows for the specific investigation of ETB receptor-mediated effects without confounding actions at the ETA receptor.
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the binding affinity and functional potency of BQ-788.
Table 1: Radioligand Binding Affinity of BQ-788
| Receptor Subtype | Cell Line/Tissue | Radioligand | IC50 (nM) | Reference |
| ETB | Human Girardi heart cells | 125I-ET-1 | 1.2 | |
| ETA | Human neuroblastoma SK-N-MC cells | 125I-ET-1 | 1300 |
IC50: The concentration of a drug that gives half-maximal inhibition.
Table 2: Functional Antagonist Potency of BQ-788
| Assay | Tissue | Agonist | pA2 | Reference |
| Vasoconstriction | Isolated rabbit pulmonary artery | BQ-3020 (ETB selective agonist) | 8.4 |
pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Effects on Signaling Pathways
The ETB receptor is a G protein-coupled receptor (GPCR) that, upon activation by an agonist like ET-1, can couple to various G proteins to initiate intracellular signaling cascades. BQ-788, by blocking agonist binding, prevents the activation of these pathways.
Inhibition of Gq-PLC-IP3-Ca2+ Pathway
In many cell types, the ETB receptor couples to Gαq, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), a key second messenger.
Figure 1. BQ-788 blocks the ET-1/ETB receptor-mediated Gq signaling pathway.
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of BQ-788.
Radioligand Binding Assay
This assay is used to determine the binding affinity of BQ-788 for the ETB and ETA receptors.
Objective: To determine the IC50 value of BQ-788 for the inhibition of 125I-ET-1 binding to ETB and ETA receptors.
Materials:
-
Human Girardi heart cells (for ETB receptors) or human neuroblastoma SK-N-MC cells (for ETA receptors)
-
Cell culture medium and supplements
-
125I-labeled Endothelin-1 (125I-ET-1)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and protease inhibitors)
-
Wash buffer (e.g., ice-cold PBS)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture the respective cell lines to confluency.
-
Harvest the cells and homogenize them in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membrane preparation (typically 20-50 µg of protein per well).
-
Add increasing concentrations of BQ-788.
-
Add a fixed concentration of 125I-ET-1 (typically at a concentration close to its Kd).
-
For total binding, add vehicle instead of BQ-788.
-
For non-specific binding, add a high concentration of unlabeled ET-1.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the BQ-788 concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Figure 2. Experimental workflow for the radioligand binding assay.
Isolated Tissue Vasoconstriction Assay
This functional assay assesses the ability of BQ-788 to antagonize the contractile response induced by an ETB receptor agonist in isolated blood vessels.
Objective: To determine the pA2 value of BQ-788 against an ETB-selective agonist in isolated rabbit pulmonary arteries.
Materials:
-
Male New Zealand White rabbits
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
BQ-3020 (ETB-selective agonist)
-
This compound
-
Organ bath system with force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the rabbit and excise the pulmonary artery.
-
Clean the artery of adhering connective tissue and cut it into rings (approximately 2-3 mm in length).
-
Suspend the arterial rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
-
Equilibration and Pre-contraction:
-
Allow the tissues to equilibrate for at least 60-90 minutes under a resting tension (e.g., 1.5-2 g).
-
During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
-
Induce a reference contraction with a high concentration of KCl (e.g., 60 mM) to check the viability of the tissue.
-
-
Antagonist Incubation:
-
Wash the tissues and allow them to return to baseline tension.
-
Incubate the tissues with either vehicle (control) or a fixed concentration of BQ-788 for a predetermined period (e.g., 30-60 minutes).
-
-
Agonist Concentration-Response Curve:
-
Cumulatively add increasing concentrations of the ETB agonist BQ-3020 to the organ baths.
-
Record the contractile response after each addition until a maximal response is achieved.
-
-
Data Analysis:
-
Express the contractile responses as a percentage of the maximal response to KCl.
-
Plot the concentration-response curves for BQ-3020 in the absence and presence of different concentrations of BQ-788.
-
Perform a Schild regression analysis to determine the pA2 value of BQ-788.
-
Figure 3. Experimental workflow for the isolated tissue vasoconstriction assay.
Intracellular Calcium Mobilization Assay
This assay measures the ability of BQ-788 to block the increase in intracellular calcium induced by an ETB agonist.
Objective: To assess the inhibitory effect of BQ-788 on ET-1-induced intracellular calcium mobilization in a suitable cell line.
Materials:
-
Cells expressing ETB receptors (e.g., human Girardi heart cells)
-
Fura-2 AM (calcium-sensitive fluorescent dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
Endothelin-1 (ET-1)
-
This compound
-
Fluorescence plate reader or fluorescence microscope with ratiometric imaging capabilities
Procedure:
-
Cell Seeding:
-
Seed the cells onto black-walled, clear-bottom 96-well plates and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading solution of Fura-2 AM (typically 2-5 µM) in HBSS, often with a small amount of Pluronic F-127 to aid in dye solubilization.
-
Remove the culture medium from the cells and add the Fura-2 AM loading solution.
-
Incubate the cells at 37°C for 30-60 minutes in the dark.
-
-
Washing and De-esterification:
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Add fresh HBSS and incubate for another 20-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.
-
-
Measurement of Calcium Response:
-
Place the plate in a fluorescence plate reader capable of ratiometric measurement (excitation at ~340 nm and ~380 nm, emission at ~510 nm).
-
Establish a baseline fluorescence ratio for a short period.
-
Add BQ-788 to the wells and incubate for a few minutes.
-
Add ET-1 to stimulate the cells and record the change in the fluorescence ratio over time.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities (F340/F380).
-
Normalize the data to the baseline fluorescence.
-
Compare the peak calcium response in the presence and absence of BQ-788.
-
Figure 4. Experimental workflow for the intracellular calcium mobilization assay.
Conclusion
This compound is a highly valuable pharmacological tool for the specific investigation of ETB receptor function. Its potent, selective, and competitive antagonist properties have been thoroughly characterized through a variety of in vitro and in vivo studies. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further understanding the complex roles of the endothelin system in health and disease.
References
- 1. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Endothelin-1 receptor binding assay for high throughput chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iworx.com [iworx.com]
- 5. researchgate.net [researchgate.net]
BQ-788 Sodium Salt: A Comprehensive Technical Guide to a Selective ETB Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of BQ-788 sodium salt, a potent and highly selective antagonist of the endothelin B (ETB) receptor. Endothelin-1 (ET-1) is a powerful vasoconstrictor peptide that exerts its effects through two receptor subtypes: ETA and ETB. While ETA receptor activation primarily mediates vasoconstriction and cell proliferation, the ETB receptor plays a more complex role, including vasodilation via nitric oxide and prostacyclin release from endothelial cells, as well as vasoconstriction in certain vascular smooth muscles. BQ-788 has been instrumental as a pharmacological tool to dissect the multifaceted roles of the ETB receptor in various physiological and pathophysiological processes. This document details the chemical properties, mechanism of action, and pharmacological profile of BQ-788, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate its application in research and drug development.
Chemical and Physical Properties
BQ-788 is a synthetic cyclic pentapeptide derivative. Its systematic IUPAC name is Sodium N-{[(2R,6S)-2,6-dimethyl-1-piperidinyl]carbonyl}-4-methyl-L-leucyl-N-[(1R)-1-carboxylatopentyl]-1-(methoxycarbonyl)-D-tryptophanamide.[1]
| Property | Value |
| Molecular Formula | C₃₄H₅₀N₅NaO₇ |
| Molecular Weight | 663.792 g·mol⁻¹[1] |
| CAS Number | 156161-89-6[1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and ethanol |
| Purity | Typically >98% |
| Chemical Structure | N-cis-2,6-dimethylpiperidinocarbonyl-L-gamma-methylleucyl-D-1-methoxycarbonyltryptophanyl-D-norleucine[2][3] |
Mechanism of Action
BQ-788 acts as a competitive antagonist at the ETB receptor. It selectively binds to the ETB receptor, thereby preventing the binding of endogenous endothelin peptides (ET-1, ET-2, and ET-3). This blockade inhibits the downstream signaling pathways typically activated by ETB receptor stimulation. In contrast to its high affinity for the ETB receptor, BQ-788 exhibits a significantly lower affinity for the ETA receptor, rendering it a highly selective tool for studying ETB receptor function.
Pharmacological Profile: Quantitative Data
The selectivity and potency of BQ-788 have been quantified in various in vitro and in vivo studies.
| Parameter | Receptor | Species/Cell Line | Value | Reference(s) |
| IC₅₀ | ETB | Human Girardi heart cells | 1.2 nM | |
| IC₅₀ | ETA | Human neuroblastoma SK-N-MC cells | 1300 nM | |
| Selectivity | ETB/ETA | >1000-fold | ||
| pA₂ | ETB | Isolated rabbit pulmonary artery | 8.4 | |
| In Vivo Dose | ETB | Conscious rats | 1-3 mg/kg/h, i.v. |
Key Experiments and Detailed Protocols
Radioligand Binding Assay
This assay is fundamental to determining the binding affinity and selectivity of BQ-788 for endothelin receptors.
Objective: To quantify the inhibitory concentration (IC₅₀) of BQ-788 for the binding of a radiolabeled ligand (e.g., ¹²⁵I-ET-1) to ETA and ETB receptors.
Experimental Protocol:
-
Membrane Preparation:
-
Cells expressing the target receptor (e.g., human Girardi heart cells for ETB, SK-N-MC cells for ETA) are harvested.
-
The cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer. Protein concentration is determined using a standard method like the Bradford assay.
-
-
Binding Reaction:
-
In a 96-well plate, incubate the prepared cell membranes with a fixed concentration of ¹²⁵I-ET-1.
-
Add increasing concentrations of unlabeled BQ-788.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of unlabeled ET-1.
-
The total reaction volume is typically 250 µL.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation of Bound and Free Ligand:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a gamma counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are then analyzed using non-linear regression to determine the IC₅₀ value of BQ-788.
-
Caption: Procedure for in vitro vasoconstriction assay.
In Vivo Blood Pressure Measurement in Conscious Rats
This experiment evaluates the effect of BQ-788 on systemic blood pressure and its ability to block the depressor response to ETB receptor activation.
Objective: To assess the in vivo efficacy of BQ-788 as an ETB receptor antagonist by measuring its effect on blood pressure and the hemodynamic response to an ETB agonist.
Experimental Protocol:
-
Animal Model:
-
Male Sprague-Dawley or Wistar rats (250-350 g) are used.
-
The animals are housed under standard conditions with free access to food and water.
-
-
Surgical Preparation (performed a day before the experiment):
-
The rats are anesthetized.
-
Catheters are implanted in the carotid artery (for blood pressure measurement) and the jugular vein (for drug administration).
-
The catheters are exteriorized at the back of the neck and protected by a jacket.
-
-
Experimental Procedure:
-
On the day of the experiment, the conscious and freely moving rats are placed in individual cages.
-
The arterial catheter is connected to a pressure transducer for continuous recording of blood pressure and heart rate.
-
After a stabilization period, a baseline recording is obtained.
-
BQ-788 is administered as a continuous intravenous infusion (e.g., 1-3 mg/kg/h) via the venous catheter.
-
After a period of BQ-788 infusion, the response to an intravenous bolus injection of an ETB agonist (e.g., sarafotoxin S6c, 0.5 nmol/kg) is measured. In control animals, this would cause a transient depressor (vasodilatory) response followed by a pressor (vasoconstrictive) response.
-
-
Data Analysis:
-
Mean arterial pressure (MAP) and heart rate are calculated from the continuous recordings.
-
The changes in MAP in response to the ETB agonist are compared between vehicle-treated and BQ-788-treated animals.
-
A complete blockade of the depressor response by BQ-788 indicates effective in vivo ETB receptor antagonism.
-
In Vivo Experimental Workflow
Caption: In vivo protocol for assessing BQ-788 efficacy.
Signaling Pathways
The ETB receptor is a G protein-coupled receptor (GPCR) that can couple to various G proteins, leading to diverse downstream signaling cascades. BQ-788, by blocking the initial ligand-binding step, inhibits all subsequent signaling events.
ETB Receptor-Mediated Vasodilation in Endothelial Cells
In endothelial cells, ET-1 binding to ETB receptors typically leads to vasodilation. This is primarily mediated through the Gαq/11 and Gαi pathways.
Signaling Pathway: ETB Receptor-Mediated Vasodilation
Caption: ETB receptor signaling leading to vasodilation.
ETB Receptor-Mediated Vasoconstriction in Smooth Muscle Cells
In some vascular smooth muscle cells, ETB receptor activation can lead to vasoconstriction, also primarily through Gαq/11 coupling, leading to an increase in intracellular calcium.
Signaling Pathway: ETB Receptor-Mediated Vasoconstriction
Caption: ETB receptor signaling leading to vasoconstriction.
Applications in Research
BQ-788 is an invaluable tool for:
-
Elucidating the physiological roles of the ETB receptor: By selectively blocking ETB receptors, researchers can investigate their involvement in processes such as blood pressure regulation, renal function, and neural control.
-
Investigating the pathophysiology of diseases: BQ-788 has been used to study the role of ETB receptors in various diseases, including hypertension, cancer, and neuroinflammatory disorders. For instance, studies have shown that BQ-788 can inhibit tumor growth and ET-1-induced bronchoconstriction.
-
Drug development: As a selective antagonist, BQ-788 serves as a reference compound for the development of new and improved ETB receptor modulators with therapeutic potential.
Conclusion
This compound is a well-characterized, potent, and highly selective ETB receptor antagonist. Its utility in both in vitro and in vivo experimental settings has significantly advanced our understanding of the complex biology of the endothelin system. This technical guide provides a comprehensive resource for researchers and drug development professionals, offering detailed methodologies and a clear overview of the pharmacological properties of BQ-788 to facilitate its effective use in scientific investigation.
References
- 1. Structure of endothelin ETB receptor–Gi complex in a conformation stabilized by unique NPxxL motif - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Frontiers | Angiotensin and Endothelin Receptor Structures With Implications for Signaling Regulation and Pharmacological Targeting [frontiersin.org]
BQ-788 Sodium Salt: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BQ-788 sodium salt, a potent and selective endothelin B (ETB) receptor antagonist. This document covers its core physicochemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its use in research settings.
Core Properties of this compound
This compound is a synthetic peptide-like compound widely used in biomedical research to investigate the physiological and pathological roles of the endothelin system. Its selective antagonism of the ETB receptor makes it a valuable tool for dissecting the distinct functions of endothelin receptor subtypes.
| Property | Value |
| Molecular Weight | 663.79 g/mol |
| Molecular Formula | C₃₄H₅₀N₅NaO₇ |
| CAS Number | 156161-89-6 |
| Purity | ≥95% |
| Solubility | Soluble in DMSO to 5 mM and in ethanol to 5 mM. |
| Storage | Store at -20°C |
| Alternate Names | N-[(cis-2,6-Dimethyl-1-piperidinyl)carbonyl]-4-methyl-L-leucyl-1-(methoxycarbonyl)-D-tryptophyl-D-norleucine sodium salt[1][2] |
Mechanism of Action and Signaling Pathways
BQ-788 acts as a competitive antagonist at the endothelin B (ETB) receptor. It exhibits high selectivity for the ETB receptor over the ETA receptor, with reported IC₅₀ values of 1.2 nM for ETB and 1300 nM for ETA in binding assays using human Girardi heart cells and SK-N-MC neuroblastoma cells, respectively[3].
The endothelin system plays a crucial role in vascular tone and cell proliferation. Endothelin-1 (ET-1), the primary ligand, can bind to both ETA and ETB receptors. The signaling cascades initiated by ETB receptor activation are cell-type dependent.
-
In Endothelial Cells: Activation of ETB receptors typically leads to the production of nitric oxide (NO) and prostacyclin, resulting in vasodilation. This process is mediated through G-protein coupling, leading to the activation of phosphatidylinositol 3-kinase (PI3K) and subsequently Akt (Protein Kinase B), which phosphorylates and activates endothelial nitric oxide synthase (eNOS)[4].
-
In Smooth Muscle Cells: Under certain pathological conditions, ETB receptors can be expressed on vascular smooth muscle cells, where their activation contributes to vasoconstriction through increased intracellular calcium[1].
-
In Melanoma Cells: The ET-1/ETB receptor axis has been implicated in melanoma progression. Activation of this pathway can lead to the activation of the PI3K/Akt/mTOR signaling route, promoting tumor cell invasion and neovascularization.
BQ-788, by blocking the ETB receptor, can inhibit these downstream signaling events. Its use in experimental models has been instrumental in elucidating the specific contributions of the ETB receptor to various physiological and pathophysiological processes, including cardiovascular regulation, tumor growth, and inflammation.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing BQ-788. These protocols are synthesized from established research practices and should be adapted as necessary for specific experimental conditions.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of BQ-788 for the ETB receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from a cell line expressing the human ETB receptor (e.g., human Girardi heart cells).
-
Radioligand: [¹²⁵I]-ET-1.
-
This compound.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (GF/C).
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize ETB receptor-expressing cells in cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in fresh binding buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
50 µL of various concentrations of BQ-788 (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
50 µL of [¹²⁵I]-ET-1 at a fixed concentration (typically near its Kd).
-
150 µL of the cell membrane preparation (50-100 µg of protein).
-
For total binding, omit BQ-788.
-
For non-specific binding, add a high concentration of unlabeled ET-1 (e.g., 1 µM).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of BQ-788. Determine the IC₅₀ value (the concentration of BQ-788 that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of BQ-788 to inhibit ET-1-induced intracellular calcium release in cells expressing the ETB receptor.
Materials:
-
ETB receptor-expressing cells (e.g., CHO cells stably transfected with the human ETB receptor).
-
Cell culture medium (e.g., DMEM/F12).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6).
-
ET-1.
-
This compound.
-
Black-walled, clear-bottom 96- or 384-well plates.
-
Fluorescent plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the ETB receptor-expressing cells into the microplates and culture overnight to allow for cell attachment.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium dye dissolved in assay buffer to each well. Incubate for 45-60 minutes at 37°C in the dark to allow the cells to take up the dye.
-
Compound Addition: Wash the cells with assay buffer to remove excess dye. Add varying concentrations of BQ-788 to the wells and incubate for 15-30 minutes.
-
Stimulation and Measurement: Place the plate in the fluorescent plate reader. Establish a baseline fluorescence reading. Inject a fixed concentration of ET-1 (typically the EC₈₀) into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the log concentration of BQ-788 to generate a dose-response curve and determine the IC₅₀ value for the inhibition of the ET-1-induced calcium mobilization.
In Vivo Studies
BQ-788 is also widely used in animal models to investigate the in vivo functions of the ETB receptor. For example, in conscious rats, intravenous administration of BQ-788 (e.g., 3 mg/kg/h) has been shown to inhibit the depressor response induced by ET-1 or the ETB-selective agonist sarafotoxin S6c. Such studies are crucial for understanding the role of the ETB receptor in blood pressure regulation and other systemic effects. The specific design of in vivo experiments will vary depending on the research question and animal model.
Conclusion
This compound is an indispensable tool for researchers in pharmacology, physiology, and drug development. Its high selectivity for the ETB receptor allows for the precise investigation of endothelin signaling pathways. The experimental protocols provided in this guide offer a starting point for the effective use of BQ-788 in a laboratory setting. As with any experimental work, optimization of these protocols for specific cell lines and conditions is recommended.
References
BQ-788 Sodium Salt: An In-Depth Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
BQ-788 sodium salt is a potent and highly selective antagonist of the endothelin B (ETB) receptor, a G protein-coupled receptor integral to numerous physiological and pathophysiological processes. This document provides a comprehensive technical overview of the biological activity of BQ-788, consolidating key quantitative data, detailing its mechanism of action and impact on signaling pathways, and providing established experimental protocols. This guide is intended to serve as a critical resource for researchers, scientists, and professionals in drug development employing BQ-788 in their investigations.
Core Biological Activity and Mechanism of Action
BQ-788 is a synthetic cyclic peptide derivative that functions as a competitive antagonist at the endothelin B (ETB) receptor.[1][2] Its primary mechanism of action involves high-affinity binding to the ETB receptor, thereby preventing the endogenous ligand, endothelin-1 (ET-1), and other endothelin peptides from activating the receptor and initiating downstream intracellular signaling cascades.[3] This blockade is highly selective for the ETB subtype over the ETA subtype, making BQ-788 an invaluable pharmacological tool for delineating the specific roles of ETB receptor-mediated pathways.[2][3]
The ETB receptor is known to mediate a range of cellular responses, including vasodilation, cell proliferation, and clearance of circulating ET-1. By inhibiting these processes, BQ-788 allows for the precise investigation of the ETB receptor's involvement in various physiological systems and disease states, such as cardiovascular regulation, neuroinflammation, and cancer.
Quantitative Data Presentation
The potency and selectivity of BQ-788 have been quantified in numerous studies. The following tables summarize key in vitro and in vivo parameters.
Table 1: In Vitro Biological Activity of BQ-788
| Parameter | Value | Receptor Subtype | Cell/Tissue Type | Assay Type |
| IC50 | 1.2 nM | ETB | Human Girardi heart cells | [¹²⁵I]-ET-1 competitive binding |
| IC50 | 1300 nM | ETA | Human neuroblastoma SK-N-MC cells | [¹²⁵I]-ET-1 competitive binding |
| Selectivity Ratio (ETA IC50 / ETB IC50) | ~1083 | ETB vs. ETA | - | - |
| pA2 | 8.4 | ETB | Isolated rabbit pulmonary arteries | Functional antagonism of ETB agonist-induced vasoconstriction |
Table 2: In Vivo Biological Activity of BQ-788
| Animal Model | Dosage | Route of Administration | Observed Effect |
| Conscious Rats | 3 mg/kg/h | Intravenous (i.v.) | Complete inhibition of ET-1/sarafotoxin S6c-induced depressor responses |
| Dahl Salt-Sensitive Hypertensive Rats | 3 mg/kg/h | i.v. | Increase in blood pressure by ~20 mm Hg |
| Pigs with Acute Hypoxia | 1 mg | i.v. | Attenuation of the pulmonary vasodilator effect of ET-1 |
| Healthy Human Volunteers | Not specified | Systemic | Peripheral vasoconstriction |
Signaling Pathways
The endothelin system exerts its effects through a complex network of intracellular signaling pathways. ET-1 binding to the ETB receptor, a G protein-coupled receptor, can activate multiple G proteins, including Gq and Gi. The diagram below illustrates the canonical Gq-mediated pathway that is inhibited by BQ-788.
Caption: BQ-788 blocks ET-1 binding to the ETB receptor, inhibiting the Gq-PLC signaling cascade.
Experimental Protocols
Detailed methodologies are crucial for the reproducible application of BQ-788 in research.
Radioligand Binding Assay for Receptor Affinity Determination
This protocol outlines a competitive binding assay to determine the IC50 and subsequently the Ki of BQ-788 for the ETB receptor.
Materials:
-
Cell membranes expressing the target endothelin receptor (e.g., from human Girardi heart cells for ETB).
-
Radioligand: [¹²⁵I]-ET-1.
-
This compound.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microtiter plates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Cell harvester.
-
Scintillation counter and fluid.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add cell membranes (typically 20-50 µg protein per well).
-
Add the serially diluted BQ-788 or vehicle (for total binding) to the respective wells. For non-specific binding, add a high concentration of unlabeled ET-1.
-
Add a fixed concentration of [¹²⁵I]-ET-1 (typically near its Kd value) to all wells.
-
Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the BQ-788 concentration and fit the data using non-linear regression to determine the IC50 value.
Caption: Workflow for a radioligand competitive binding assay to determine BQ-788 affinity.
In Vivo Monocrotaline-Induced Pulmonary Hypertension in Rats
This protocol describes the induction and assessment of a widely used animal model of pulmonary arterial hypertension (PAH).
Animal Model:
-
Male Sprague-Dawley or Wistar rats (200-250 g).
Procedure:
-
PAH Induction: Administer a single subcutaneous or intraperitoneal injection of monocrotaline (MCT) (e.g., 60 mg/kg).
-
Model Development: House the animals for 3-4 weeks to allow for the development of PAH, characterized by increased pulmonary vascular resistance and right ventricular hypertrophy.
-
Treatment: Administer BQ-788 or vehicle control via a chosen route (e.g., continuous infusion via osmotic pumps).
-
Assessment (at endpoint):
-
Hemodynamics: Anesthetize the rats and perform right heart catheterization to measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).
-
Right Ventricular Hypertrophy: Euthanize the animals, dissect the heart, and weigh the right ventricle (RV) and the left ventricle plus septum (LV+S). Calculate the Fulton index (RV / (LV+S)).
-
Histology: Perfuse and fix the lungs and heart for histological analysis of pulmonary artery remodeling and cardiac fibrosis.
-
References
- 1. Endothelin Receptor Signaling: New Insight Into Its Regulatory Mechanisms [jstage.jst.go.jp]
- 2. BQ-788, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, BQ-788 - PMC [pmc.ncbi.nlm.nih.gov]
BQ-788 Sodium Salt: A Technical Guide to its Function in Vasoconstriction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of BQ-788 sodium salt, a potent and highly selective endothelin B (ETB) receptor antagonist. Endothelin-1 (ET-1) is a powerful vasoconstrictor, and its effects are mediated through two receptor subtypes: ETA and ETB. While ETA receptors are primarily responsible for vasoconstriction, ETB receptors play a dual role, mediating both vasodilation and vasoconstriction depending on their location. BQ-788 has been instrumental in elucidating the complex role of the ETB receptor in regulating vascular tone. This document details the mechanism of action of BQ-788, presents its pharmacological data in a structured format, outlines common experimental protocols for its use, and provides visual representations of the relevant signaling pathways and experimental workflows.
Introduction to BQ-788 and the Endothelin System
The endothelin system is a critical regulator of vascular homeostasis. Endothelin-1 (ET-1), the most potent of the endothelin peptides, exerts its effects by binding to ETA and ETB receptors on the surface of vascular smooth muscle and endothelial cells. The activation of ETA receptors on vascular smooth muscle cells leads to profound vasoconstriction. The role of the ETB receptor is more complex; its stimulation on endothelial cells leads to the release of vasodilators such as nitric oxide (NO) and prostacyclin, while its activation on smooth muscle cells contributes to vasoconstriction[1][2][3].
BQ-788 is a synthetic peptide antagonist that selectively blocks the ETB receptor[4][5]. Its high affinity and selectivity for the ETB receptor over the ETA receptor make it an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of ETB receptor-mediated signaling in vasoconstriction and vasodilation.
Mechanism of Action of BQ-788
BQ-788 functions as a competitive antagonist at the ETB receptor. By binding to the ETB receptor, it prevents the binding of endogenous ET-1. The physiological consequence of this blockade depends on the predominant location of ETB receptors in a given vascular bed.
-
Inhibition of Endothelial ETB Receptor-Mediated Vasodilation: In vascular beds where endothelial ETB receptors are prominent, BQ-788 blocks the ET-1-induced release of NO and prostacyclin, thereby inhibiting vasodilation and potentially leading to a net vasoconstrictor effect.
-
Inhibition of Smooth Muscle ETB Receptor-Mediated Vasoconstriction: In tissues where ETB receptors are expressed on vascular smooth muscle cells, BQ-788 directly inhibits ET-1-induced vasoconstriction.
The overall effect of BQ-788 on vascular tone in vivo can therefore be complex, resulting in either vasoconstriction or an attenuation of vasoconstriction depending on the balance of endothelial and smooth muscle ETB receptor populations. In some in vivo models, administration of BQ-788 has been shown to increase blood pressure, suggesting that the vasodilatory role of endothelial ETB receptors is dominant under physiological conditions.
Quantitative Pharmacological Data
The potency and selectivity of BQ-788 have been quantified in various in vitro and in vivo studies. The following tables summarize key pharmacological parameters.
| Parameter | Value | Cell Line/Tissue | Species | Reference |
| IC50 (ETB Receptor) | 1.2 nM | Human Girardi heart cells | Human | |
| IC50 (ETA Receptor) | 1300 nM | Human neuroblastoma SK-N-MC cells | Human | |
| Selectivity Ratio (ETA/ETB) | >1000-fold |
Table 1: In Vitro Receptor Binding Affinity of BQ-788.
| Parameter | Value | Tissue | Agonist | Species | Reference |
| pA2 | 8.4 | Isolated pulmonary artery | BQ-3020 (ETB-selective agonist) | Rabbit |
Table 2: In Vitro Antagonist Potency of BQ-788.
Signaling Pathways
The following diagrams illustrate the signaling pathways of the endothelin system and the mechanism of action of BQ-788.
Figure 1: Dual role of Endothelin-1 in regulating vascular tone.
Figure 2: Mechanism of BQ-788 as a selective ETB receptor antagonist.
Experimental Protocols
BQ-788 is widely used in both in vitro and in vivo experimental models to study the role of the ETB receptor in vasoconstriction.
In Vitro Isolated Artery Vasoconstriction Assay
This protocol describes a common method for assessing the effect of BQ-788 on vasoconstriction in isolated arterial rings.
Materials:
-
Animals: New Zealand White rabbits are commonly used for pulmonary artery studies.
-
Krebs-Henseleit Solution (mM): NaCl (130), NaHCO3 (14.9), dextrose (5.5), KCl (4.7), KH2PO4 (1.18), MgSO4·7H2O (1.17), and CaCl2·2H2O (1.6). The solution should be freshly prepared, filtered, and continuously aerated with 95% O2 and 5% CO2 to maintain a pH of 7.4.
-
Drugs: this compound, an ETB-selective agonist (e.g., BQ-3020 or sarafotoxin S6c), and a vasoconstrictor for pre-contraction (e.g., phenylephrine or KCl).
-
Equipment: Organ bath system with force-displacement transducers, data acquisition system, dissecting microscope, and surgical instruments.
Methodology:
-
Tissue Preparation: Euthanize the animal and excise the desired artery (e.g., pulmonary artery). Immediately place the artery in ice-cold Krebs-Henseleit solution. Under a dissecting microscope, carefully remove adherent connective and adipose tissue. Cut the artery into rings of 2-4 mm in length.
-
Mounting: Suspend the arterial rings on two L-shaped stainless steel wires or tungsten wires in the organ bath chambers filled with Krebs-Henseleit solution maintained at 37°C and aerated with 95% O2/5% CO2. One wire is fixed to a stationary support, and the other is connected to a force-displacement transducer to record isometric tension.
-
Equilibration and Viability Check: Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 g), washing with fresh Krebs-Henseleit solution every 15-20 minutes. After equilibration, check the viability of the rings by inducing a contraction with a high concentration of KCl (e.g., 60 mM).
-
Experimental Procedure:
-
Wash the rings and allow them to return to baseline tension.
-
Pre-incubate the rings with BQ-788 (at various concentrations) or vehicle for a defined period (e.g., 30 minutes).
-
Generate a cumulative concentration-response curve to an ETB-selective agonist (e.g., BQ-3020) to assess the antagonist effect of BQ-788 on ETB receptor-mediated vasoconstriction.
-
-
Data Analysis: The contractile responses are measured as the change in tension (in grams or millinewtons). The data can be used to calculate the pA2 value, which quantifies the potency of a competitive antagonist. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. himedialabs.com [himedialabs.com]
- 3. The interaction of endothelin receptor responses in the isolated perfused rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pa2 determination | PPTX [slideshare.net]
- 5. How should values of pA2 and affinity constants for pharmacological competitive antagonists be estimated? | Semantic Scholar [semanticscholar.org]
BQ-788 Sodium Salt: A Technical Guide to its Role in Cell Proliferation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BQ-788 sodium salt is a potent and highly selective antagonist of the endothelin B (ETB) receptor.[1][2] Initially recognized for its vasoactive properties, BQ-788 has emerged as a critical tool in cellular biology, particularly in the investigation of cell proliferation, differentiation, and apoptosis. This technical guide provides an in-depth overview of the role of BQ-788 in cell proliferation studies, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways. Its inhibitory effects on various cell types, including cancer cells, make it a compound of significant interest in oncological research and drug development.
Mechanism of Action: Selective ETB Receptor Antagonism
BQ-788 is a competitive antagonist that exhibits high affinity for the ETB receptor, with a significantly lower affinity for the ETA receptor. This selectivity is crucial for dissecting the specific roles of the ETB receptor in cellular processes. The binding affinity of BQ-788 has been quantified, demonstrating its potent and selective nature.
| Receptor Subtype | Ligand | Cell Line | IC50 (nM) |
| Endothelin B (ETB) | BQ-788 | Human Girardi heart cells | 1.2[2][3] |
| Endothelin A (ETA) | BQ-788 | Human neuroblastoma SK-N-MC cells | 1300[3] |
Anti-Proliferative Effects of BQ-788
BQ-788 has been shown to inhibit the proliferation of a variety of cell types, most notably cancer cells such as those from gliomas and melanomas, as well as smooth muscle cells. The anti-proliferative effects are often dose- and time-dependent.
Effects on Cancer Cell Lines
Studies have demonstrated that BQ-788 can significantly reduce the viability and proliferation of glioma and melanoma cells.
| Cell Line | Cancer Type | BQ-788 Concentration (µM) | Treatment Duration | Effect on Cell Viability/Proliferation | Reference |
| LN-229 | Glioma | 1 - 100 | 48 - 72 hours | Significant decrease in viable cells. | |
| SW1088 | Glioma | 1 - 100 | 48 - 72 hours | No significant change. | |
| A375 | Melanoma | 1 - 100 | 48 - 72 hours | Significant decrease in viable cells. | |
| WM35 | Melanoma | 1 - 100 | 48 - 72 hours | Significant decrease in viable cells. |
Effects on Other Cell Types
BQ-788 also modulates the proliferation of non-cancerous cells, such as smooth muscle cells, which is relevant in the context of vascular proliferative diseases.
Induction of Apoptosis
Beyond its anti-proliferative effects, BQ-788 is a known inducer of apoptosis, or programmed cell death, in susceptible cell lines. This is a key mechanism contributing to its anti-cancer activity.
Quantitative Analysis of Apoptosis
The induction of apoptosis by BQ-788 can be quantified using methods such as the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay, which detects DNA fragmentation, a hallmark of late-stage apoptosis.
| Cell Line | Cancer Type | BQ-788 Treatment | Observation | Reference |
| Glioma cells (1321-N1, U87, IPDDCA2) | Glioma | BQ-788 | Triggers apoptotic processes. | |
| Melanoma Cells | Melanoma | BQ-788 | Induces a major increase in cell death in some cell lines. |
Signaling Pathways Modulated by BQ-788
The anti-proliferative and pro-apoptotic effects of BQ-788 are mediated through the modulation of intracellular signaling pathways. By blocking the ETB receptor, BQ-788 interferes with the downstream signals that promote cell growth and survival.
Downregulation of Pro-Proliferative Pathways
In glioma cells, BQ-788 has been shown to downregulate key signaling pathways involved in cell proliferation.
Caption: BQ-788 inhibits cell proliferation by blocking ET-1-mediated activation of the ETB receptor and downstream ERK/p38 MAPK pathways.
Induction of the Intrinsic Apoptotic Pathway
BQ-788 triggers apoptosis primarily through the intrinsic mitochondrial pathway. This involves the activation of initiator caspases and the release of pro-apoptotic factors from the mitochondria.
Caption: BQ-788 induces apoptosis by inhibiting ETB receptor signaling, leading to the activation of the intrinsic mitochondrial pathway and downregulation of survival factors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key assays used to study the effects of BQ-788 on cell proliferation and apoptosis.
Cell Viability/Proliferation Assay (MTS/MTT)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Workflow:
Caption: General workflow for assessing cell viability and proliferation using the MTS or MTT assay after treatment with BQ-788.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density to ensure they are in the logarithmic growth phase during the experiment.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubation for Formazan Formation: Incubate the plates for 1-4 hours to allow for the conversion of the tetrazolium salt into formazan by metabolically active cells.
-
Solubilization (for MTT): If using the MTT assay, add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (typically 490 nm for MTS and 570 nm for MTT).
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.
Apoptosis Detection (TUNEL Assay)
The TUNEL assay is used to identify apoptotic cells by detecting DNA fragmentation.
Workflow:
Caption: Workflow for the detection of apoptosis using the TUNEL assay in cells treated with BQ-788.
Detailed Steps:
-
Cell Culture and Treatment: Grow cells on coverslips or chamber slides and treat with BQ-788 as described for the proliferation assay.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and then permeabilize them (e.g., with 0.1% Triton X-100 in sodium citrate) to allow the labeling reagents to enter the nucleus.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides (e.g., BrdUTP or a fluorescently tagged dUTP), according to the kit manufacturer's protocol.
-
Detection: If using an indirect method (e.g., BrdUTP), incubate with a fluorescently labeled antibody that specifically recognizes the incorporated nucleotide.
-
Counterstaining: Stain the cell nuclei with a DNA-binding dye such as DAPI or Hoechst to visualize all cells.
-
Imaging and Quantification: Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence. Quantify the percentage of TUNEL-positive cells by counting the number of fluorescent nuclei relative to the total number of nuclei.
Western Blot Analysis of Signaling Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in cell proliferation and apoptosis signaling pathways.
Detailed Steps:
-
Protein Extraction: Treat cells with BQ-788, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Cyclin D1, anti-CDK4, anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3).
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.
Conclusion
This compound is a valuable pharmacological tool for studying the role of the endothelin B receptor in cell proliferation and survival. Its ability to inhibit the growth of various cancer cell lines and induce apoptosis highlights its potential as a lead compound for the development of novel anti-cancer therapies. The detailed protocols and an understanding of the underlying signaling pathways provided in this guide will aid researchers in designing and interpreting experiments aimed at further elucidating the therapeutic potential of targeting the ETB receptor.
References
An In-depth Technical Guide to BQ-788 Sodium Salt and its Interaction with Endothelin Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BQ-788 sodium salt, a potent and selective endothelin ETB receptor antagonist. It delves into the core aspects of its biochemical properties, its mechanism of action, and its profound effects on the intricate endothelin signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed data, experimental insights, and visual representations of the underlying biological processes.
Introduction to this compound
BQ-788, with the chemical name N-cis-2,6-dimethylpiperidinocarbonyl-L-γ-methylleucyl-D-1-methoxycarbonyltryptophanyl-D-norleucine, is a synthetic peptide that has emerged as a critical tool in pharmacological research.[1][2] It is widely recognized for its high selectivity as an antagonist for the endothelin B (ETB) receptor, a G protein-coupled receptor (GPCR) involved in a myriad of physiological and pathophysiological processes.[1][3] The sodium salt form of BQ-788 enhances its solubility and stability for experimental use.
The endothelin system comprises three peptide ligands (ET-1, ET-2, and ET-3) and two primary receptor subtypes, the endothelin A (ETA) and endothelin B (ETB) receptors. While both receptors are implicated in vasoconstriction, the ETB receptor also plays a crucial role in vasodilation through the release of nitric oxide and prostacyclin, as well as in the clearance of circulating endothelin-1 (ET-1). The selective blockade of the ETB receptor by BQ-788 allows for the precise dissection of its role in various biological systems.
Quantitative Data: Binding Affinity and Potency of BQ-788
The efficacy of BQ-788 as a selective ETB receptor antagonist is underscored by its binding affinity and functional potency. The following tables summarize key quantitative data from various studies.
| Parameter | Receptor | Cell Line/Tissue | Value | Reference |
| IC50 | ETB | Human Girardi heart cells | 1.2 nM | |
| IC50 | ETA | Human neuroblastoma SK-N-MC cells | 1300 nM | |
| pA2 | ETB | Isolated rabbit pulmonary arteries | 8.4 | |
| EC50 (Antagonism of ET-3 induced relaxation) | ETB1 | Rat aorta | 3 µM |
Table 1: In Vitro Binding and Functional Antagonism of BQ-788.
| Animal Model | Dose | Effect | Reference |
| Conscious rats | 3 mg/kg/h, i.v. | Completely inhibited ET-1/sarafotoxin S6c-induced depressor responses | |
| Dahl salt-sensitive hypertensive rats | 3 mg/kg/h, i.v. | Increased blood pressure by ~20 mm Hg | |
| Rats | 1 mg/kg, i.v. | Abolished the transient depressor response to ET-1 |
Table 2: In Vivo Effects of BQ-788.
Endothelin Signaling Pathways
Endothelin receptors, upon activation by their ligands, trigger a cascade of intracellular signaling events. The ETB receptor, a GPCR, can couple to various G proteins, leading to diverse cellular responses.
Canonical Gq/11 Pathway
Activation of the ETB receptor often leads to the activation of the Gq/11 family of G proteins. This initiates a signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates a multitude of downstream targets, influencing processes like cell proliferation and contraction.
Canonical ETB Receptor Gq/11 Signaling Pathway.
Gi Pathway and Nitric Oxide Production in Endothelial Cells
In endothelial cells, the ETB receptor can also couple to Gi proteins. This coupling leads to the activation of phosphatidylinositol-3-kinase (PI3K) and subsequently Akt (Protein Kinase B). Akt then phosphorylates and activates endothelial nitric oxide synthase (eNOS), which produces nitric oxide (NO). NO diffuses to adjacent smooth muscle cells, where it activates guanylate cyclase, leading to an increase in cyclic GMP (cGMP) and subsequent vasodilation. This pathway is a key mechanism for ETB receptor-mediated vasorelaxation.
ETB Receptor-Mediated Nitric Oxide Production.
Mechanism of Action of BQ-788
BQ-788 functions as a competitive antagonist at the ETB receptor. This means that it binds to the same site on the receptor as the endogenous endothelin peptides but does not activate it. By occupying the binding site, BQ-788 prevents ET-1 and other endothelins from binding to and activating the ETB receptor, thereby inhibiting its downstream signaling pathways.
Competitive Antagonism of BQ-788 at the ETB Receptor.
Experimental Protocols for Characterizing BQ-788
The characterization of BQ-788 involves a series of well-established in vitro and in vivo experimental protocols. These assays are crucial for determining its binding affinity, selectivity, and functional activity.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (IC50) of a compound for its receptor. The general workflow is as follows:
Workflow for a Radioligand Binding Assay.
Key Methodological Considerations:
-
Receptor Source: Membranes from cell lines overexpressing either human ETA or ETB receptors (e.g., human Girardi heart cells for ETB, SK-N-MC cells for ETA) are commonly used to ensure receptor specificity.
-
Radioligand: A high-affinity radiolabeled ligand, typically [125I]-ET-1, is used.
-
Incubation Conditions: Incubation time, temperature, and buffer composition are optimized to reach equilibrium binding.
-
Non-specific Binding: Determined by adding a high concentration of an unlabeled ligand to displace all specific binding.
In Vitro Functional Assays
These assays assess the functional consequences of receptor antagonism, such as the inhibition of agonist-induced physiological responses.
Example: Vasoconstriction Assay in Isolated Arteries
Workflow for an In Vitro Vasoconstriction Assay.
Key Methodological Considerations:
-
Tissue Preparation: The choice of blood vessel is critical, as receptor expression can vary. The endothelium may be removed to isolate smooth muscle-specific effects.
-
Agonist Selection: A selective agonist for the receptor of interest is used to elicit a response.
-
Data Analysis: Schild analysis is often used to determine the pA2 value, a measure of the antagonist's potency. A linear Schild plot with a slope of 1 is indicative of competitive antagonism.
Implications for Drug Development and Research
BQ-788's high selectivity for the ETB receptor makes it an invaluable pharmacological tool for:
-
Elucidating the physiological and pathophysiological roles of the ETB receptor: By selectively blocking this receptor, researchers can investigate its contribution to various processes, including blood pressure regulation, renal function, and neural crest development.
-
Investigating the therapeutic potential of ETB receptor modulation: While ETA receptor antagonists have been developed for conditions like pulmonary arterial hypertension, the role of the ETB receptor in disease is more complex. BQ-788 allows for the exploration of whether ETB receptor blockade could be beneficial or detrimental in specific disease contexts. For instance, in some cancers, ETB receptor signaling promotes tumor growth, suggesting that antagonists like BQ-788 could have anti-neoplastic effects.
-
Validating drug targets: BQ-788 can be used in preclinical models to validate the ETB receptor as a potential therapeutic target for various diseases.
Conclusion
This compound is a potent and highly selective ETB receptor antagonist that has significantly advanced our understanding of the endothelin system. Its well-characterized biochemical properties and its ability to dissect the complex signaling pathways of the ETB receptor make it an indispensable tool for researchers in academia and the pharmaceutical industry. The detailed quantitative data, signaling pathway diagrams, and experimental workflows provided in this guide offer a comprehensive resource for those working with this important pharmacological agent. Further research utilizing BQ-788 will undoubtedly continue to unravel the intricate roles of the ETB receptor in health and disease, paving the way for novel therapeutic strategies.
References
BQ-788 Sodium Salt: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of BQ-788 sodium salt, a potent and selective endothelin B (ETB) receptor antagonist, for its application in neuroscience research. This document details its mechanism of action, key quantitative data, experimental protocols, and relevant signaling pathways.
Core Principles of this compound
BQ-788 is a synthetic peptide derivative, chemically identified as N-cis-2,6-dimethylpiperidinocarbonyl-L-gamma-methylleucyl-D-1-methoxycarbonyltryptophanyl-D-norleucine.[1][2] It functions as a highly selective and potent competitive antagonist of the endothelin B (ETB) receptor.[1][2] This selectivity allows researchers to specifically investigate the physiological and pathophysiological roles of the ETB receptor in the central and peripheral nervous systems, distinguishing its effects from those mediated by the endothelin A (ETA) receptor.
The endothelin system, comprising endothelins (ET-1, ET-2, ET-3) and their receptors (ETA and ETB), is implicated in a wide range of biological processes, including vasoconstriction, cell proliferation, and inflammation.[1] In the context of neuroscience, the ETB receptor is expressed on various cell types, including astrocytes, microglia, and neurons, and is involved in processes such as neuroinflammation, blood-brain barrier integrity, and neuronal regeneration.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound, providing a clear comparison of its binding affinities and functional potencies.
Table 1: In Vitro Receptor Binding Affinity
| Receptor Subtype | Cell Line | Ligand | IC50 (nM) | Reference |
| ETB | Human Girardi heart cells | [¹²⁵I]-ET-1 | 1.2 | |
| ETA | Human neuroblastoma SK-N-MC cells | [¹²⁵I]-ET-1 | 1300 |
Table 2: In Vitro Functional Antagonism
| Assay | Tissue/Cell Type | Agonist | pA2 | Reference |
| Vasoconstriction | Isolated rabbit pulmonary arteries | BQ-3020 (selective ETB agonist) | 8.4 |
Table 3: In Vivo Efficacy
| Animal Model | Condition | BQ-788 Dose & Route | Observed Effect | Reference |
| Conscious Rats | ET-1/Sarafotoxin S6c-induced depressor response | 3 mg/kg/h, i.v. | Complete inhibition of the ETB-mediated depressor response. | |
| Dahl Salt-Sensitive Hypertensive Rats | Hypertension | 3 mg/kg/h, i.v. | Increase in blood pressure by ~20 mm Hg. | |
| Mice | Traumatic Brain Injury (Fluid Percussion Injury) | 15 nmol/day, i.c.v. | Promoted recovery of blood-brain barrier function and reduced cerebral edema. | |
| Rats | Stab Wound Injury | 23 nmol/day, i.c.v. | Attenuated the increase in reactive astrocytes (GFAP+ and Vimentin+ cells). | |
| Mice | Dorsal Root Ganglion (DRG) Explant Culture | In vitro treatment | Enhanced axonal outgrowth. |
Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by BQ-788 through its antagonism of the ETB receptor in astrocytes and neurons.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound in neuroscience research.
In Vivo Traumatic Brain Injury (TBI) Model
Objective: To assess the effect of BQ-788 on blood-brain barrier integrity and cerebral edema following TBI.
Animal Model: Male C57BL/6 mice.
TBI Induction (Fluid Percussion Injury):
-
Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Perform a craniotomy over the desired brain region (e.g., parietal cortex).
-
A fluid percussion device is used to deliver a controlled impact to the dura mater, inducing a focal brain injury.
-
Suture the incision and allow the animal to recover.
BQ-788 Administration:
-
Dissolve this compound in sterile saline.
-
For intracerebroventricular (i.c.v.) administration, implant a cannula into the lateral ventricle.
-
Administer BQ-788 at a dose of 15 nmol/day via a mini-osmotic pump connected to the cannula for continuous infusion.
Assessment of Blood-Brain Barrier Permeability (Evans Blue Extravasation):
-
At a designated time point post-TBI, inject Evans blue dye (2% in saline, 4 ml/kg) intravenously.
-
Allow the dye to circulate for a specified period (e.g., 1 hour).
-
Perfuse the animal with saline to remove intravascular dye.
-
Harvest the brain and homogenize the tissue in formamide.
-
Incubate the homogenate to extract the dye.
-
Centrifuge the samples and measure the absorbance of the supernatant at 620 nm.
-
Quantify the amount of Evans blue extravasation as an indicator of BBB permeability.
Assessment of Cerebral Edema:
-
Harvest the brain at a specific time point post-TBI.
-
Separate the injured and contralateral hemispheres.
-
Measure the wet weight of each hemisphere.
-
Dry the tissue in an oven until a constant dry weight is achieved.
-
Calculate the brain water content using the formula: [(wet weight - dry weight) / wet weight] x 100%.
In Vitro Neuronal Regeneration Assay
Objective: To evaluate the effect of BQ-788 on axonal outgrowth from cultured neurons.
Cell Model: Dorsal Root Ganglion (DRG) explants from mice.
Protocol:
-
Dissect DRGs from the lumbar region of adult mice under sterile conditions.
-
Culture the whole DRGs on a suitable substrate (e.g., Matrigel-coated coverslips) in a neurobasal medium supplemented with appropriate growth factors.
-
After an initial period of adherence and growth (e.g., 24 hours), treat the cultures with this compound at the desired concentration (e.g., 1 µM).
-
Maintain the cultures for a specified duration (e.g., 48-72 hours).
-
Fix the cells with 4% paraformaldehyde.
-
Perform immunocytochemistry for a neuronal marker (e.g., β-III tubulin) to visualize axons.
-
Acquire images using a fluorescence microscope.
-
Quantify axonal outgrowth by measuring the length of the longest axon or the total axonal length per neuron using image analysis software.
Immunocytochemistry for ETB Receptor Expression
Objective: To visualize the expression and localization of ETB receptors in cultured cells.
Cell Model: Primary astrocytes or neurons.
Protocol:
-
Culture cells on glass coverslips.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with phosphate-buffered saline (PBS).
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (for intracellular targets).
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour.
-
Incubate with a primary antibody specific for the ETB receptor overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the staining using a fluorescence microscope.
Conclusion
This compound is an invaluable pharmacological tool for elucidating the multifaceted roles of the ETB receptor in the nervous system. Its high selectivity enables researchers to dissect the specific contributions of ETB signaling in various physiological and pathological conditions. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for designing and interpreting experiments aimed at understanding the intricate functions of the endothelin system in neuroscience.
References
BQ-788 Sodium Salt: A Technical Guide for Cancer Research Models
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of BQ-788 sodium salt, a potent and selective endothelin B (ET-B) receptor antagonist, in various cancer research models. This document provides a comprehensive overview of its mechanism of action, key experimental findings, detailed protocols, and the signaling pathways it modulates, offering valuable insights for researchers in oncology and drug development.
Core Concepts: Mechanism of Action
This compound is a synthetic oligopeptide that functions as a competitive antagonist of the endothelin B (ET-B) receptor.[1][2] The endothelin axis, comprising endothelins (ET-1, -2, -3) and their receptors (ET-A and ET-B), is implicated in various physiological processes and is increasingly recognized for its role in cancer progression.[3][4] In many tumors, an overactive paracrine loop exists where tumor cells release ET-1, which then acts on ET-B receptors on the tumor endothelium.[3]
Activation of the ET-B receptor in cancer cells, particularly melanoma, has been shown to promote cell proliferation and inhibit differentiation, two key features of malignant transformation. BQ-788 exerts its anti-cancer effects by selectively blocking this receptor, thereby inhibiting downstream signaling pathways that contribute to tumor growth, survival, and angiogenesis.
Quantitative Data Summary
The following tables summarize the key quantitative data from various studies on this compound in cancer research.
Table 1: Receptor Binding Affinity and Potency of BQ-788
| Parameter | Cell Line/System | Value | Reference |
| IC50 (ET-B Receptor) | Human Girardi heart cells | 1.2 nM | |
| IC50 (ET-A Receptor) | Human neuroblastoma SK-N-MC cells | 1300 nM | |
| pA2 (ET-B agonist inhibition) | Isolated rabbit pulmonary arteries | 8.4 |
IC50: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve for an agonist.
Table 2: In Vivo Anti-Tumor Efficacy of BQ-788 in a Melanoma Xenograft Model
| Animal Model | Tumor Cell Line | Treatment | Outcome | Reference |
| Nude Mice | A375 human melanoma | BQ-788 (systemic administration) | Significantly slowed tumor growth; complete growth arrest in 50% of treated mice. |
Key Signaling Pathways Modulated by BQ-788
BQ-788, by inhibiting the ET-B receptor, influences several downstream signaling pathways crucial for cancer cell survival and proliferation.
Caption: BQ-788 inhibits ET-B receptor signaling, leading to decreased proliferation and survival, and induced apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments involving BQ-788, compiled from cited research.
In Vitro Cell Growth Inhibition Assay
-
Objective: To determine the effect of BQ-788 on the proliferation of cancer cells.
-
Cell Lines: Human melanoma cell lines (e.g., A375, SK-MEL-3, -24, -31). A human kidney cell line can be used as a negative control.
-
Reagents:
-
This compound (dissolved in a suitable solvent, e.g., DMSO, to create a stock solution).
-
Complete cell culture medium.
-
Cell proliferation reagent (e.g., MTT, WST-1).
-
-
Procedure:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of BQ-788 in complete culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of BQ-788. Include a vehicle control (medium with the solvent at the highest concentration used).
-
Incubate the plates for a specified period (e.g., 4 days).
-
Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
In Vivo Tumor Growth Inhibition Study in a Nude Mouse Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of BQ-788 in an in vivo setting.
-
Animal Model: Nude mice.
-
Cell Line: A375 human melanoma cells.
-
Reagents:
-
This compound.
-
Vehicle control (e.g., phosphate-buffered saline, PBS).
-
Matrigel (optional, for subcutaneous injection).
-
-
Procedure:
-
Subcutaneously inject a suspension of A375 cells into the flanks of nude mice.
-
Allow tumors to grow to a palpable size (e.g., 3 mm in diameter).
-
Randomize the mice into treatment and control groups.
-
Administer BQ-788 systemically (e.g., via intraperitoneal injection) or intratumorally at a predetermined dose and schedule. The control group receives the vehicle.
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).
-
Apoptosis Detection (TUNEL Assay)
-
Objective: To assess the induction of apoptosis by BQ-788 in tumor tissue.
-
Sample: Paraffin-embedded tumor sections from the in vivo study.
-
Reagents:
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit.
-
Anti-CD31 antibody (for angiogenesis assessment).
-
-
Procedure:
-
Deparaffinize and rehydrate the tumor sections.
-
Perform antigen retrieval if necessary.
-
Follow the manufacturer's protocol for the TUNEL assay to label apoptotic cells.
-
For angiogenesis assessment, stain separate sections with an anti-CD31 antibody to visualize blood vessels.
-
Counterstain the sections (e.g., with hematoxylin).
-
Mount the slides and visualize them under a microscope.
-
Quantify the number of TUNEL-positive cells to determine the apoptotic index.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo study investigating the efficacy of BQ-788.
Caption: Workflow for an in vivo study of BQ-788 in a mouse xenograft model.
Conclusion and Future Directions
This compound has demonstrated significant potential as an anti-cancer agent, particularly in melanoma models, by selectively targeting the ET-B receptor. Its ability to inhibit tumor growth, induce apoptosis, and modulate the tumor microenvironment highlights the therapeutic promise of targeting the endothelin axis.
Future research should focus on exploring the efficacy of BQ-788 in other cancer types that overexpress the ET-B receptor. Additionally, combination therapies, where BQ-788 is used in conjunction with standard chemotherapeutic agents or other targeted therapies, could offer synergistic effects and overcome potential resistance mechanisms. A first-in-human proof-of-concept study has already shown that intralesional administration of BQ-788 is well-tolerated and shows signs of reducing melanoma cell viability. Further clinical investigations are warranted to fully elucidate the therapeutic potential of BQ-788 in cancer patients.
References
- 1. An endothelin receptor B antagonist inhibits growth and induces cell death in human melanoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BQ-788, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelin B Receptor, a New Target in Cancer Immune Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Pharmacological Profile of BQ-788 Sodium Salt: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological profile of BQ-788 sodium salt, a potent and selective endothelin ETB receptor antagonist. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of this critical research tool.
Core Compound Profile
BQ-788, with the chemical name N-cis-2,6-dimethylpiperidinocarbonyl-L-gamma-methylleucyl-D-1-methoxycarbonyltryptophanyl-D-norleucine sodium salt, is a synthetic peptide that has been instrumental in elucidating the physiological and pathophysiological roles of the endothelin B (ETB) receptor.[1][2] Its utility as a selective antagonist allows for the specific investigation of ETB receptor-mediated signaling pathways and their implications in various disease models.
| Property | Value | Reference |
| Chemical Name | N-cis-2,6-dimethylpiperidinocarbonyl-L-gamma-methylleucyl-D-1-methoxycarbonyltryptophanyl-D-norleucine sodium salt | [1] |
| Molecular Formula | C34H50N5NaO7 | [3] |
| Molecular Weight | 663.79 g/mol | [3] |
| CAS Number | 156161-89-6 | |
| Solubility | Soluble to 5 mM in DMSO |
Mechanism of Action: Selective ETB Receptor Antagonism
BQ-788 functions as a competitive antagonist at the ETB receptor. This selectivity is a key feature of its pharmacological profile, enabling the differentiation of ETB receptor-mediated effects from those mediated by the ETA receptor subtype. The endothelin system, comprising endothelin peptides (ET-1, ET-2, ET-3) and their receptors (ETA and ETB), plays a crucial role in vasoconstriction, cell proliferation, and bronchoconstriction. BQ-788's ability to selectively block the ETB receptor makes it an invaluable tool for dissecting the specific contributions of this receptor to various biological processes.
References
BQ-788 Sodium Salt: A Comprehensive Technical Guide to its Binding Affinity for the Endothelin B Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of BQ-788 sodium salt, a highly selective antagonist for the Endothelin B (ETB) receptor. This document consolidates quantitative binding data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows to serve as a critical resource for researchers in pharmacology and drug development.
Core Topic: BQ-788 Binding Affinity and Selectivity
BQ-788 is a potent and selective antagonist of the ETB receptor, demonstrating a significantly higher affinity for the ETB subtype over the ETA receptor. This selectivity is crucial for its use as a pharmacological tool to investigate the physiological and pathophysiological roles of the ETB receptor system.
Quantitative Binding Data
The binding affinity of BQ-788 has been characterized by its half-maximal inhibitory concentration (IC50) and its antagonist affinity (pA2). The following table summarizes the key quantitative data from competitive binding assays.
| Parameter | Value | Cell Line/Tissue | Radioligand | Receptor Subtype | Reference(s) |
| IC50 | 1.2 nM | Human Girardi heart cells | [125I]-ET-1 | ETB | [1][2][3][4] |
| IC50 | 1300 nM | Human neuroblastoma SK-N-MC cells | [125I]-ET-1 | ETA | |
| pA2 | 8.4 | Isolated rabbit pulmonary arteries | - | ETB |
This more than 1000-fold selectivity for the ETB receptor over the ETA receptor underscores the utility of BQ-788 in dissecting the distinct signaling pathways mediated by these two receptor subtypes.
Experimental Protocols
The determination of the binding affinity of BQ-788 to ETB receptors is typically achieved through competitive radioligand binding assays. The following is a detailed methodology synthesized from established protocols for G-protein coupled receptor (GPCR) binding assays.
Radioligand Competitive Binding Assay for BQ-788
1. Materials and Reagents:
-
Cell Membranes: Membranes prepared from a cell line expressing a high density of ETB receptors (e.g., human Girardi heart cells). For selectivity assessment, membranes from cells expressing ETA receptors (e.g., human neuroblastoma SK-N-MC cells) are also required.
-
Radioligand: [125I]-Endothelin-1 ([125I]-ET-1)
-
Competitor: this compound
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
-
Glass Fiber Filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
2. Membrane Preparation:
-
Culture cells to confluency.
-
Harvest cells and centrifuge to form a cell pellet.
-
Resuspend the cell pellet in ice-cold lysis buffer and homogenize.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
Store membrane aliquots at -80°C until use.
3. Assay Procedure:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, [125I]-ET-1, and cell membranes.
-
Non-specific Binding (NSB): A high concentration of unlabeled ET-1 (e.g., 1 µM), [125I]-ET-1, and cell membranes.
-
Competition: A range of concentrations of BQ-788, [125I]-ET-1, and cell membranes. The concentration of [125I]-ET-1 should be close to its Kd value.
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a vacuum filtration apparatus.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the BQ-788 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of BQ-788 that inhibits 50% of the specific binding of [125I]-ET-1.
-
The Ki (inhibitor constant) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
ETB Receptor Signaling Pathway
The Endothelin B receptor is a G-protein coupled receptor. Upon binding of its endogenous ligand, endothelin-1 (ET-1), it initiates a cascade of intracellular signaling events. BQ-788 acts by competitively blocking this initial binding step.
Figure 1. ETB Receptor Signaling Pathway and BQ-788 Mechanism of Action.
Experimental Workflow for Competitive Binding Assay
The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the binding affinity of BQ-788.
Figure 2. Experimental Workflow for BQ-788 Competitive Binding Assay.
Logical Relationship of BQ-788 Antagonism
This diagram illustrates the competitive antagonistic relationship between the natural ligand (ET-1) and the antagonist (BQ-788) for the ETB receptor.
References
BQ-788 Sodium Salt: A Comprehensive Technical Review of its High Selectivity for the Endothelin-B Receptor
For Immediate Release
This technical guide provides an in-depth analysis of the pharmacological properties of BQ-788 sodium salt, a potent and highly selective antagonist for the endothelin-B (ETB) receptor. Targeted at researchers, scientists, and professionals in drug development, this document consolidates key quantitative data, outlines detailed experimental protocols from pivotal studies, and illustrates the underlying biological pathways and experimental workflows.
Core Selectivity Profile of BQ-788
BQ-788 is a peptide-like molecule, chemically identified as N-cis-2,6-dimethylpiperidinocarbonyl-L-γ-methylleucyl-D-1-methoxycarbonyltryptophanyl-D-norleucine. Its primary pharmacological significance lies in its profound and specific blockade of the ETB receptor, a key player in various physiological and pathophysiological processes, including vasodilation, clearance of endothelin-1 (ET-1), and cell proliferation.[1][2] The selectivity of BQ-788 for the ETB receptor over the ETA receptor subtype is a critical attribute, enabling precise investigation of ETB-mediated pathways.
Quantitative Analysis of Receptor Antagonism
The selectivity of BQ-788 has been quantified through various in vitro assays, primarily radioligand binding studies and functional assays. The data consistently demonstrates a significantly higher affinity and potency for the ETB receptor.
| Parameter | ETB Receptor | ETA Receptor | Selectivity Ratio (ETA/ETB) | Cell Line / Tissue | Reference |
| IC50 | 1.2 nM | 1300 nM | ~1083-fold | Human Girrardi Heart Cells (ETB) / Human Neuroblastoma SK-N-MC Cells (ETA) | [1][3][4] |
| pA2 | 8.4 | - | - | Isolated Rabbit Pulmonary Arteries | |
| Kd | 9.8 nM | 1 µM | ~102-fold | Human Tissue | |
| Kd | - | 1.98 µM | No significant selectivity reported in this study | Human Left Ventricle |
-
IC50 (Inhibitory Concentration 50): The concentration of an antagonist that inhibits 50% of the binding of a radiolabeled ligand. A lower IC50 value indicates a higher binding affinity.
-
pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of the antagonist's potency in a functional assay.
-
Kd (Dissociation Constant): An equilibrium constant that measures the propensity of a ligand-receptor complex to separate. A lower Kd value indicates a higher affinity of the ligand for its receptor.
It is noteworthy that while the majority of studies confirm the high selectivity of BQ-788, one study conducted on human left ventricle tissue reported a low micromolar affinity and no significant selectivity for the ETB receptor. This highlights the potential for tissue-specific differences in receptor binding and pharmacology.
Endothelin Receptor Signaling Pathways
Endothelin receptors are G-protein coupled receptors (GPCRs) that mediate their effects through various intracellular signaling cascades. The activation of ETA and ETB receptors by their endogenous ligand, endothelin-1, triggers distinct physiological responses.
Caption: Simplified signaling pathways of ETA and ETB receptors.
Experimental Protocols
The determination of BQ-788's selectivity relies on robust and well-defined experimental methodologies. Below are detailed protocols for the key assays cited in the literature.
Radioligand Binding Assay
This assay quantifies the affinity of BQ-788 for ETA and ETB receptors by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the IC50 value of BQ-788 for ETA and ETB receptors.
Materials:
-
Radioligand: 125I-labeled Endothelin-1 ([125I]ET-1).
-
Receptor Source:
-
ETB Receptors: Membranes from human Girrardi heart cells.
-
ETA Receptors: Membranes from human neuroblastoma SK-N-MC cells.
-
-
Test Compound: this compound at various concentrations.
-
Assay Buffer: Tris-HCl buffer containing bovine serum albumin (BSA) and protease inhibitors.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Cells expressing the target receptor are homogenized and centrifuged to isolate the cell membrane fraction. The protein concentration of the membrane preparation is determined.
-
Assay Setup: In a multi-well plate, the following are added in sequence:
-
Assay buffer.
-
A fixed concentration of [125I]ET-1.
-
Increasing concentrations of BQ-788 (for competition curve) or buffer alone (for total binding).
-
For non-specific binding determination, a high concentration of unlabeled ET-1 is added.
-
The reaction is initiated by adding the cell membrane preparation.
-
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Termination and Filtration: The incubation is stopped by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value is determined by non-linear regression analysis of the competition binding data.
Caption: Workflow for a typical radioligand binding assay.
Functional Antagonism Assay (Schild Analysis)
This assay assesses the potency of BQ-788 in a functional biological system by measuring its ability to inhibit the response induced by an ETB receptor agonist.
Objective: To determine the pA2 value of BQ-788.
Materials:
-
Tissue Preparation: Isolated rabbit pulmonary arteries.
-
ETB-selective Agonist: BQ-3020.
-
Test Compound: this compound at various concentrations.
-
Organ Bath System: Equipped with a force transducer to measure tissue contraction.
-
Physiological Salt Solution (PSS): e.g., Krebs-Henseleit solution, aerated with 95% O2 / 5% CO2.
Procedure:
-
Tissue Mounting: Rings of rabbit pulmonary artery are mounted in organ baths containing PSS and maintained at 37°C. The rings are placed under an optimal resting tension.
-
Equilibration: The tissues are allowed to equilibrate for a period of time.
-
Concentration-Response Curves:
-
A cumulative concentration-response curve to the ETB agonist (BQ-3020) is generated to establish a baseline contractile response.
-
The tissues are washed and allowed to return to baseline.
-
The tissues are then incubated with a fixed concentration of BQ-788 for a specific duration.
-
A second cumulative concentration-response curve to BQ-3020 is then generated in the presence of BQ-788.
-
-
Repeat for Multiple Antagonist Concentrations: The process is repeated with different concentrations of BQ-788.
-
Data Analysis (Schild Plot):
-
The dose ratio (the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist) is calculated for each concentration of BQ-788.
-
A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative logarithm of the molar concentration of BQ-788.
-
The pA2 value is the intercept of the regression line with the x-axis. A slope of the regression line that is not significantly different from unity suggests competitive antagonism.
-
Conclusion
This compound is a well-characterized and highly selective ETB receptor antagonist. The extensive in vitro data, derived from robust experimental protocols, overwhelmingly supports its utility as a precise pharmacological tool for investigating the physiological and pathophysiological roles of the ETB receptor. While a single study suggests potential tissue-specific variations in its selectivity profile, the consensus in the scientific literature establishes BQ-788 as an invaluable resource for researchers in the field of endothelin biology and drug discovery.
References
- 1. BQ-788, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, BQ-788 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, BQ-788 - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Vivo Cardiovascular Effects of BQ-788 Sodium Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo effects of BQ-788 sodium salt, a selective endothelin ETB receptor antagonist, on blood pressure. It is designed to be a comprehensive resource for researchers and professionals in drug development, offering a compilation of quantitative data, detailed experimental methodologies, and a depiction of the relevant signaling pathways.
Core Findings on Blood Pressure Modulation
BQ-788 is a potent and selective antagonist of the endothelin B (ETB) receptor.[1][2] Its in vivo effects on blood pressure are complex and dependent on the physiological or pathophysiological state of the subject. The primary mechanism of action involves blocking the effects of endothelin-1 (ET-1) at the ETB receptor.
In several animal models and in healthy humans, systemic administration of BQ-788 has been shown to cause vasoconstriction and an increase in total peripheral vascular resistance.[3] This is attributed to the blockade of ETB receptor-mediated vasodilation, which is thought to be a result of nitric oxide and prostacyclin release from endothelial cells.[4] Consequently, this can lead to an increase in blood pressure, particularly in hypertensive models such as Dahl salt-sensitive hypertensive rats, where an increase of about 20 mm Hg has been observed.[1] In anesthetized rabbits, BQ-788 administration also induced a pressor response.
Conversely, in specific contexts such as in patients with essential hypertension, selective ETB blockade with BQ-788 has been observed to cause transient vasodilation. The co-administration of BQ-788 with an ETA receptor antagonist (BQ-123) in hypertensive patients with chronic renal failure resulted in a greater vasodilator response than with the ETA antagonist alone.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various in vivo studies on the effects of BQ-788 on cardiovascular parameters.
Table 1: Effects of BQ-788 on Blood Pressure and Hemodynamics in Animal Models
| Animal Model | Dosage and Route of Administration | Key Findings | Reference |
| Conscious Rats | 3 mg/kg/h, i.v. | Completely inhibited ET-1/sarafotoxin S6c-induced depressor responses. | |
| Dahl Salt-Sensitive Hypertensive Rats | 3 mg/kg/h, i.v. | Increased blood pressure by about 20 mm Hg. | |
| Anesthetized Rabbits | 0.25 mg/kg, intra-cardiac ventricle | Induced a pressor response and potentiated the hypertensive phase of ET-1 administration. | |
| Spontaneously Hypertensive Rats (SHR) | 0.67 mg/kg/h, intramedullary | Modestly increased mean arterial pressure by about 6 mmHg. | |
| DOCA-Salt Hypertensive Rats | 0.67 mg/kg/h, intramedullary | No significant change in mean arterial pressure. |
Table 2: Effects of BQ-788 on Hemodynamics in Humans
| Subject Group | Dosage and Route of Administration | Key Findings | Reference |
| Healthy Male Volunteers | 3, 30, or 300 nmol/min, 15-minute infusion | No significant effect on mean arterial pressure. Increased total peripheral vascular resistance (24±5% at 300 nmol/min). Decreased heart rate (13±7%), cardiac index (17±5%), and stroke index (8±4%). | |
| Hypertensive Patients with Chronic Renal Failure | 30 and 300 nmol/min, 15-minute infusion | Produced systemic and renal vasoconstriction when given alone. | |
| Normotensive Subjects | Intra-arterial infusion | Resulted in vasoconstriction. | |
| Hypertensive Patients | Intra-arterial infusion | Led to transient vasodilation. |
Experimental Protocols
The following provides a generalized, detailed methodology for a key in vivo experiment to assess the effects of BQ-788 on blood pressure, synthesized from common practices in the cited literature.
Objective: To determine the effect of intravenous administration of BQ-788 on systemic hemodynamics in a conscious rat model.
Materials:
-
This compound
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Anesthetic (e.g., isoflurane)
-
Catheters (for arterial and venous cannulation)
-
Blood pressure transducer and recording system
-
Infusion pump
-
Saline solution (vehicle)
Procedure:
-
Animal Preparation:
-
Anesthetize the rat using an appropriate anesthetic.
-
Surgically implant a catheter into the femoral artery for direct blood pressure measurement.
-
Implant a second catheter into the femoral vein for drug administration.
-
Exteriorize the catheters at the back of the neck and allow the animal to recover from surgery for at least 24 hours. This allows for experiments to be conducted in a conscious, unrestrained state.
-
-
Experimental Setup:
-
On the day of the experiment, connect the arterial catheter to a blood pressure transducer linked to a data acquisition system to continuously record mean arterial pressure (MAP) and heart rate.
-
Connect the venous catheter to an infusion pump.
-
-
Data Collection:
-
Allow the animal to acclimate to the experimental setup for a baseline recording period of at least 30 minutes.
-
Administer a continuous intravenous infusion of BQ-788 at a specified dose (e.g., 3 mg/kg/h). A vehicle control group receiving saline should be run in parallel.
-
Continuously monitor and record blood pressure and heart rate throughout the infusion period and for a designated time post-infusion to observe the duration of the effect.
-
-
Data Analysis:
-
Calculate the change in MAP and heart rate from the baseline period for both the BQ-788 treated and vehicle control groups.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes.
-
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and processes involved, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Endothelin signaling pathway and the action of BQ-788.
Caption: A typical experimental workflow for in vivo blood pressure studies.
References
- 1. BQ-788, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, BQ-788 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
BQ-788 Sodium Salt: An In-Depth Technical Guide for Investigating the Endothelin System
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BQ-788 sodium salt, a potent and selective endothelin ETB receptor antagonist. It is designed to equip researchers and drug development professionals with the essential knowledge and methodologies to effectively utilize this compound in the study of endothelin system pathophysiology. This document details the chemical and pharmacological properties of BQ-788, summarizes key quantitative data, provides in-depth experimental protocols, and illustrates relevant biological pathways and workflows.
Introduction to this compound and the Endothelin System
The endothelin (ET) system plays a crucial role in vascular homeostasis and is implicated in a variety of cardiovascular and proliferative diseases. The system comprises three 21-amino acid peptides (ET-1, ET-2, and ET-3) and two G protein-coupled receptor subtypes, the endothelin A (ETA) and endothelin B (ETB) receptors.[1][2] BQ-788 is a synthetic peptide antagonist that exhibits high selectivity for the ETB receptor, making it an invaluable tool for dissecting the specific roles of this receptor subtype in physiological and pathological processes.[3][4]
Chemically, BQ-788 is N-cis-2,6-dimethylpiperidinocarbonyl-L-γ-methylleucyl-D-1-methoxycarbonyltryptophanyl-D-norleucine sodium salt.[3] Its high affinity and selectivity for the ETB receptor allow for the targeted investigation of ETB-mediated signaling pathways.
Physicochemical and Pharmacological Properties
This compound is a white solid with a molecular weight of 663.79 g/mol and a molecular formula of C34H50N5NaO7. It is soluble in ethanol to 5 mM and in DMSO to 5 mM.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 663.79 g/mol | |
| Molecular Formula | C34H50N5NaO7 | |
| Appearance | White solid | |
| Solubility | Ethanol (to 5 mM), DMSO (to 5 mM) | |
| Purity | >98% | |
| Storage | -20°C |
The pharmacological hallmark of BQ-788 is its high selectivity for the ETB receptor over the ETA receptor. This selectivity has been quantified in various binding and functional assays.
Table 2: Pharmacological Profile of BQ-788
| Parameter | Species/Cell Line | Value | Reference |
| IC50 (ETB Receptor) | Human Girardi heart cells | 1.2 nM | |
| IC50 (ETA Receptor) | Human neuroblastoma SK-N-MC cells | 1300 nM | |
| pA2 (vs. ETB agonist) | Isolated rabbit pulmonary arteries | 8.4 |
Endothelin Signaling Pathways
The endothelin system exerts its effects through two main receptor subtypes, ETA and ETB, which often have opposing actions. Understanding these pathways is critical for interpreting data from studies using BQ-788.
Caption: Endothelin signaling pathways in vascular cells.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing BQ-788 to investigate the endothelin system.
Radioligand Binding Assay for ETB Receptor
This protocol is designed to determine the binding affinity of BQ-788 for the ETB receptor.
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
Cells or tissues expressing ETB receptors (e.g., human Girardi heart cells)
-
[¹²⁵I]-ET-1 (radioligand)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail
-
Gamma counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer. Determine protein concentration using a standard assay (e.g., Bradford or BCA).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer (for total binding) or a high concentration of unlabeled ET-1 (for non-specific binding).
-
50 µL of varying concentrations of BQ-788 (typically in a serial dilution).
-
50 µL of [¹²⁵I]-ET-1 at a concentration near its Kd.
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60-120 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a gamma counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the BQ-788 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation.
In Vivo Model of Monocrotaline-Induced Pulmonary Hypertension in Rats
This protocol describes the induction of pulmonary hypertension in rats and the subsequent treatment with BQ-788 to evaluate its therapeutic potential.
Caption: Experimental workflow for the monocrotaline-induced PAH model.
Materials:
-
Male Wistar rats (200-250 g)
-
Monocrotaline (MCT)
-
This compound
-
Vehicle for BQ-788 (e.g., saline)
-
Anesthesia (e.g., ketamine/xylazine)
-
Pressure transducer and data acquisition system
-
ELISA kit for ET-1 measurement
Procedure:
-
PAH Induction: Acclimatize rats for at least one week. Induce pulmonary hypertension with a single subcutaneous injection of monocrotaline (60 mg/kg), dissolved in sterile saline.
-
Treatment: After a period of disease development (typically 2-3 weeks), randomize the rats into treatment and control groups. Administer BQ-788 (e.g., 3 mg/kg/h) or vehicle via continuous intravenous infusion using an osmotic pump.
-
Hemodynamic Measurements: At the end of the treatment period, anesthetize the rats. Insert a catheter connected to a pressure transducer into the right ventricle via the jugular vein to measure right ventricular systolic pressure (RVSP).
-
Plasma Collection: Collect blood samples via cardiac puncture into tubes containing EDTA. Centrifuge the blood to obtain plasma and store at -80°C for subsequent ET-1 measurement.
-
Tissue Collection and Analysis: Euthanize the animals and excise the heart and lungs. Weigh the right ventricle (RV) and the left ventricle plus septum (LV+S) to calculate the RV hypertrophy index (RV/[LV+S]). Fix the lungs in formalin for histological analysis of vascular remodeling.
-
ET-1 Measurement: Measure plasma ET-1 levels using a commercially available ELISA kit according to the manufacturer's instructions.
Table 3: In Vivo Effects of BQ-788 in Animal Models
| Animal Model | BQ-788 Dose | Observed Effect | Reference |
| Conscious rats | 3 mg/kg/h, i.v. | Inhibited ET-1-induced depressor response; increased plasma ET-1 | |
| Dahl salt-sensitive hypertensive rats | 3 mg/kg/h, i.v. | Increased blood pressure by ~20 mm Hg | |
| Pigs with acute hypoxia | 1 mg, i.v. | Attenuated the vasodilator effect of ET-1 |
Vasoconstriction Assay in Isolated Rabbit Pulmonary Arteries
This ex vivo protocol assesses the effect of BQ-788 on ET-1-induced vasoconstriction.
Materials:
-
Male New Zealand White rabbits
-
Krebs-Henseleit solution
-
ET-1 and/or an ETB-selective agonist (e.g., sarafotoxin S6c)
-
This compound
-
Organ bath system with force transducers
Procedure:
-
Tissue Preparation: Euthanize a rabbit and carefully dissect the pulmonary arteries. Cut the arteries into rings (2-3 mm in length).
-
Mounting: Mount the arterial rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂. Attach the rings to force transducers to record isometric tension.
-
Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 g, replacing the buffer every 15-20 minutes.
-
Viability Check: Contract the rings with a high-potassium solution (e.g., 60 mM KCl) to ensure tissue viability.
-
Experiment: After washing out the KCl and returning to baseline, pre-incubate the rings with BQ-788 or vehicle for 20-30 minutes.
-
Agonist Challenge: Construct a cumulative concentration-response curve for an ETB agonist (e.g., sarafotoxin S6c) or ET-1 in the presence and absence of BQ-788.
-
Data Analysis: Plot the contractile response as a percentage of the maximal KCl-induced contraction against the agonist concentration. Compare the concentration-response curves to determine the effect of BQ-788.
Measurement of Plasma Endothelin-1 Levels
This protocol outlines the measurement of plasma ET-1 concentrations, a key biomarker for ETB receptor blockade.
Materials:
-
Plasma samples
-
ET-1 ELISA kit (commercial)
-
Microplate reader
Procedure:
-
Sample Preparation: Thaw frozen plasma samples on ice. If required by the kit, perform an extraction step to concentrate ET-1 and remove interfering substances. A common method involves acid/ethanol extraction followed by solid-phase extraction.
-
ELISA: Follow the instructions provided with the commercial ELISA kit. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating with a biotinylated detection antibody.
-
Adding a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Adding a substrate solution (e.g., TMB) to develop a colorimetric signal.
-
Stopping the reaction with a stop solution.
-
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of ET-1 in the unknown samples.
Applications in Pathophysiology Research
BQ-788 is a versatile tool for investigating the role of the ETB receptor in various diseases.
-
Pulmonary Arterial Hypertension (PAH): BQ-788 helps to elucidate the contribution of ETB-mediated vasodilation and ET-1 clearance in the pathogenesis of PAH.
-
Cancer: The ETB receptor is implicated in tumor growth and metastasis. BQ-788 can be used to study the effects of ETB blockade on cancer cell proliferation, apoptosis, and angiogenesis.
-
Renal Disease: The endothelin system is a key regulator of renal hemodynamics and sodium excretion. BQ-788 is used to investigate the role of renal ETB receptors in blood pressure control and kidney disease.
-
Neuroscience: ETB receptors are present in the central nervous system and are involved in neuroinflammation and cerebral blood flow regulation. BQ-788 can be used to explore the role of these receptors in neurological disorders.
Conclusion
This compound is a potent and selective ETB receptor antagonist that serves as an indispensable tool for researchers in both academic and industrial settings. Its high selectivity allows for the precise interrogation of ETB receptor function in a multitude of physiological and pathophysiological contexts. The detailed protocols and data presented in this guide are intended to facilitate the effective use of BQ-788 in advancing our understanding of the endothelin system and in the development of novel therapeutics.
References
- 1. arborassays.com [arborassays.com]
- 2. Frontiers | Angiotensin and Endothelin Receptor Structures With Implications for Signaling Regulation and Pharmacological Targeting [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. BQ-788, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
BQ-788 Sodium Salt: Application Notes and Protocols for Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of BQ-788 sodium salt, a potent and selective endothelin B (ETB) receptor antagonist. These guidelines are intended to assist researchers in designing and executing experiments involving this compound.
Product Information
-
Name: this compound
-
CAS Number: 156161-89-6
-
Molecular Formula: C₃₄H₅₀N₅NaO₇
-
Molecular Weight: 663.79 g/mol
-
Description: BQ-788 is a highly potent and selective antagonist of the endothelin B (ETB) receptor, with an IC₅₀ of 1.2 nM for the inhibition of endothelin-1 (ET-1) binding to human Girardi heart cells.[1] It displays significantly lower affinity for the ETA receptor (IC₅₀ = 1300 nM), making it a valuable tool for investigating the specific roles of the ETB receptor.
Solubility
The solubility of this compound can vary slightly between batches and suppliers. It is recommended to always consult the batch-specific certificate of analysis. The following table summarizes reported solubility data in various solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ≥ 43 mg/mL | ~64.8 mM | Soluble to 5 mM. Other sources report solubility of 25 mg/mL (37.66 mM) and 30 mg/mL. |
| Ethanol | ≥ 16.2 mg/mL | ~24.4 mM | Soluble to 5 mM. Another source reports 30 mg/mL. |
| Water | ≥ 2.71 mg/mL | ~4.1 mM | Requires gentle warming and sonication. Another source reports 50 mg/mL (75.33 mM) with ultrasonic warming to 60°C. |
| DMF | 30 mg/mL | ~45.2 mM | |
| PBS (pH 7.2) | 10 mg/mL | ~15.1 mM |
Preparation of Stock Solutions
It is crucial to prepare fresh solutions for experiments, as this compound can be unstable in solution. If storage is necessary, aliquot stock solutions and store at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh the required amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 6.64 mg (using a molecular weight of 663.79 g/mol ).
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the this compound.
-
Enhancing Solubility: To aid dissolution, gently warm the solution at 37°C for 10 minutes and/or sonicate in an ultrasonic bath for a short period. Visually inspect the solution to ensure all the solid has dissolved.
-
Storage: If not for immediate use, aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C, protected from light.
Below is a diagram illustrating the workflow for preparing a BQ-788 stock solution.
References
Preparing BQ-788 Sodium Salt Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BQ-788 sodium salt is a potent and highly selective antagonist of the endothelin B (ETB) receptor, a G protein-coupled receptor involved in a myriad of physiological and pathological processes.[1][2] Its utility in research spans from cardiovascular studies to cancer biology, making the correct preparation and application of BQ-788 solutions critical for obtaining reliable and reproducible experimental data. These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in common in vitro assays.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₃₄H₅₀N₅NaO₇ | [3] |
| Molecular Weight | 663.79 g/mol | [3] |
| Appearance | Solid | [4] |
| Purity | ≥95% | |
| CAS Number | 156161-89-6 |
Solubility and Stock Solution Preparation
Proper dissolution and storage of this compound are paramount to maintaining its biological activity. It is crucial to note that the compound's stability in solution can be limited, and freshly prepared solutions are often recommended.
| Solvent | Maximum Concentration | Source |
| DMSO | ≥33.2 mg/mL | |
| 5 mM | ||
| Ethanol | 5 mM | |
| Water | 50 mg/mL (with sonication and warming to 60°C) | |
| PBS (pH 7.2) | 10 mg/mL |
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 663.79 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weighing the Compound: Accurately weigh out 1 mg of this compound using an analytical balance.
-
Calculating Solvent Volume: To prepare a 10 mM stock solution from 1 mg of BQ-788 (MW = 663.79), the required volume of DMSO is calculated as follows:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (µL) = (0.001 g / (0.010 mol/L * 663.79 g/mol )) * 1,000,000 µL/L ≈ 150.6 µL
-
-
Dissolution: Add 150.6 µL of anhydrous DMSO to the vial containing 1 mg of this compound.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure. Store the aliquots at -20°C. For optimal activity, it is recommended to use the stock solution within one month.
Experimental Protocols
The following are example protocols for common in vitro assays utilizing this compound.
Protocol 2: In Vitro Cell Viability Assay using MTS
This protocol is adapted from a study investigating the effect of BQ-788 on human melanoma cell lines.
Materials:
-
Human melanoma cell line (e.g., SK-MEL-28)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 2 mM glutamine, and antibiotics)
-
96-well cell culture plates
-
This compound 10 mM stock solution in DMSO
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Vehicle control (DMSO)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed human melanoma cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Treatment Preparation: Prepare serial dilutions of BQ-788 in complete culture medium from the 10 mM DMSO stock solution. A final concentration of 100 µM BQ-788 was shown to be effective. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).
-
Cell Treatment: The following day, carefully remove the medium from the wells and replace it with 100 µL of the prepared BQ-788 dilutions or vehicle control.
-
Incubation: Incubate the plate for 4 days at 37°C in a humidified 5% CO₂ incubator.
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 3: Vasoconstriction Assay in Isolated Arterial Rings
This protocol provides a general framework for assessing the effect of BQ-788 on vasoconstriction in isolated arteries using wire myography.
Materials:
-
Isolated arterial segments (e.g., rat aorta, rabbit pulmonary artery)
-
Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.1)
-
Wire myograph system with force transducer
-
Carbogen gas (95% O₂ / 5% CO₂)
-
ETB receptor agonist (e.g., Sarafotoxin S6c)
-
This compound stock solution
-
Phenylephrine or KCl for viability testing
Procedure:
-
Tissue Preparation: Dissect the desired artery in ice-cold Krebs-Henseleit buffer and cut into 2-3 mm rings.
-
Mounting: Mount the arterial rings in the wire myograph chambers filled with Krebs-Henseleit buffer, continuously gassed with carbogen and maintained at 37°C.
-
Equilibration and Viability Check: Allow the rings to equilibrate for at least 60 minutes under a resting tension. Check the viability of the tissue by inducing contraction with phenylephrine or KCl.
-
Antagonist Incubation: After washing out the contractile agent and allowing the tissue to return to baseline, incubate the rings with BQ-788 (e.g., 1 µM) or vehicle for a predetermined time (e.g., 30 minutes).
-
Agonist-Induced Contraction: Generate a cumulative concentration-response curve to an ETB receptor agonist (e.g., Sarafotoxin S6c) in the presence and absence of BQ-788.
-
Data Analysis: Measure the isometric tension and plot the concentration-response curves. The antagonistic effect of BQ-788 can be quantified by determining the shift in the EC₅₀ of the agonist.
Signaling Pathways and Visualizations
BQ-788 exerts its effects by blocking the Endothelin-B (ETB) receptor, a G protein-coupled receptor. The activation of the ETB receptor can trigger multiple downstream signaling cascades.
Caption: BQ-788 inhibits the ETB receptor signaling pathway.
The following diagram illustrates a typical workflow for assessing the effect of BQ-788 on cell viability.
Caption: Workflow for BQ-788 cell viability assay.
Conclusion
The accurate preparation of this compound stock solutions is a foundational step for successful experimentation. By following these detailed protocols and understanding the underlying signaling pathways, researchers can confidently utilize this selective ETB receptor antagonist to explore its role in various biological systems. Always refer to the batch-specific information provided by the supplier for the most accurate molecular weight and purity data.
References
Application Notes and Protocols for In Vivo Administration of BQ-788 Sodium Salt in Rats
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the in vivo administration of BQ-788 sodium salt, a potent and selective endothelin B (ETB) receptor antagonist, in rat models. This document outlines the mechanism of action, detailed experimental protocols for intravenous and intracerebroventricular administration, and summarizes key quantitative data from preclinical studies. The provided information is intended to facilitate the design and execution of robust and reproducible animal studies investigating the physiological and pathophysiological roles of the ETB receptor.
Introduction to this compound
BQ-788 is a synthetic peptide that acts as a highly potent and selective antagonist for the endothelin B (ETB) receptor.[1][2] It exhibits significantly lower affinity for the ETA receptor, making it a valuable tool for dissecting the specific functions of the ETB receptor system.[1] In preclinical research, BQ-788 has been utilized to investigate the role of ETB receptors in a variety of physiological processes and disease models, including hypertension, cerebral ischemia, and traumatic brain injury.
Mechanism of Action
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that exerts its effects through two G protein-coupled receptors: ETA and ETB. While ETA receptor activation on vascular smooth muscle cells primarily mediates vasoconstriction, the role of the ETB receptor is more complex. ETB receptors on endothelial cells can mediate vasodilation through the release of nitric oxide and prostacyclin. BQ-788 selectively blocks the ETB receptor, thereby inhibiting its downstream signaling pathways. This blockade can lead to various physiological responses depending on the specific tissue and context, including an increase in blood pressure in certain hypertensive models due to the inhibition of ETB-mediated vasodilation.
Signaling Pathway
The ETB receptor, upon activation by endothelin, can couple to various G proteins, leading to the activation of multiple downstream signaling cascades. BQ-788, by blocking the ETB receptor, prevents these signaling events.
Quantitative Data Summary
The following tables summarize the dosages and administration routes of this compound used in various rat models as reported in the literature.
| Administration Route | Rat Model | Dosage | Reference |
| Intravenous (IV) - Bolus | Sprague-Dawley | 1 mg/kg | |
| Intravenous (IV) - Continuous Infusion | Conscious Rats | 3 mg/kg/h | |
| Intravenous (IV) - Continuous Infusion | Dahl Salt-Sensitive Hypertensive | 3 mg/kg/h | |
| Intracerebroventricular (ICV) - Continuous Infusion | Stab Wound Brain Injury | 23 nmol/day | |
| Intracerebroventricular (ICV) - Bolus | Focal Cerebral Ischemia | Not specified |
Note: While the above studies provide valuable dosage information, specific pharmacokinetic parameters for BQ-788 in rats, such as half-life and bioavailability, are not well-documented in publicly available literature.
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound in rats. These protocols are based on established methodologies and should be adapted to meet specific experimental needs and institutional guidelines.
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, pyrogen-free vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Solubilization: this compound is soluble in DMSO and ethanol. For intravenous administration, a co-solvent system is often necessary. A suggested vehicle is a mixture of DMSO and PBS.
-
Stock Solution Preparation:
-
Aseptically weigh the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution. For example, a 5 mM stock solution can be prepared in DMSO.
-
-
Working Solution Preparation (for IV administration):
-
On the day of the experiment, dilute the DMSO stock solution with sterile PBS to the final desired concentration.
-
Important: The final concentration of DMSO in the injected solution should be kept to a minimum (ideally below 5-10%) to avoid vehicle-induced toxicity. A study in mice used a vehicle of PBS with 20% DMSO for a high dose of BQ-788, but it is advisable to start with a lower percentage of DMSO for rats.
-
Vortex the solution thoroughly to ensure complete mixing.
-
-
Sterilization:
-
Filter the final working solution through a 0.22 µm sterile filter into a sterile vial before administration.
-
-
Storage:
-
Store the stock solution at -20°C. It is recommended to prepare fresh working solutions on the day of use.
-
Intravenous (IV) Administration Protocol
Materials:
-
Prepared BQ-788 working solution
-
Appropriate rat strain (e.g., Sprague-Dawley, Wistar)
-
Anesthetic (if required by the experimental design)
-
Insulin syringes with 27-30 gauge needles
-
Heating pad or lamp (optional, for tail vein vasodilation)
-
Restraining device for rats
-
Infusion pump (for continuous infusion)
-
Catheters (for continuous infusion)
Procedure for Bolus Injection (Tail Vein):
-
Animal Preparation:
-
Accustom the rats to handling for several days prior to the experiment.
-
Weigh the rat to calculate the precise injection volume.
-
If necessary for the experimental design, anesthetize the rat according to your institution's approved protocol.
-
-
Injection Site Preparation:
-
Place the rat in a restraining device.
-
To facilitate injection, warm the tail using a heating pad or lamp to induce vasodilation of the lateral tail veins.
-
Clean the tail with an appropriate antiseptic wipe.
-
-
Injection:
-
Load the syringe with the calculated volume of the BQ-788 working solution.
-
Insert the needle into one of the lateral tail veins at a shallow angle.
-
Slowly inject the solution. Successful injection is indicated by the absence of resistance and no swelling at the injection site.
-
-
Post-injection Care:
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal for any adverse reactions.
-
Procedure for Continuous Infusion:
-
Surgical Preparation:
-
Surgically implant a catheter into the jugular or femoral vein under anesthesia, following established sterile surgical procedures.
-
Allow the animal to recover from surgery as required by the experimental protocol.
-
-
Infusion Setup:
-
Connect the externalized end of the catheter to an infusion pump.
-
Prime the tubing with the BQ-788 working solution.
-
-
Infusion:
-
Set the infusion pump to deliver the desired flow rate to achieve the target dose (e.g., 3 mg/kg/h).
-
Initiate the infusion and monitor the animal throughout the experimental period.
-
Intracerebroventricular (ICV) Administration Protocol
Materials:
-
Prepared BQ-788 working solution
-
Stereotaxic apparatus
-
Anesthetic
-
Surgical instruments for stereotaxic surgery
-
Cannula and tubing
-
Infusion pump
Procedure:
-
Surgical Preparation:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Perform a midline scalp incision to expose the skull.
-
Using a rat brain atlas, determine the stereotaxic coordinates for the lateral ventricle.
-
Drill a small burr hole in the skull at the determined coordinates.
-
-
Cannula Implantation:
-
Slowly lower the cannula to the target depth in the lateral ventricle.
-
Secure the cannula to the skull using dental cement.
-
Close the incision around the cannula.
-
Allow the animal to recover from surgery.
-
-
Infusion:
-
Connect the cannula to an infusion pump via tubing.
-
Infuse the BQ-788 solution at the desired rate to achieve the target daily dose (e.g., 23 nmol/day).
-
Monitor the animal for any neurological or behavioral changes.
-
Conclusion
This compound is a critical tool for investigating the role of the ETB receptor in health and disease. The protocols outlined in these application notes provide a framework for the successful in vivo administration of this compound in rat models. Researchers should carefully consider the specific aims of their study to select the most appropriate administration route, dosage, and vehicle, while adhering to all institutional animal care and use guidelines.
References
Application Notes and Protocols for BQ-788 Sodium Salt in Murine Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effective dosage and administration of BQ-788 sodium salt, a potent and selective endothelin B (ETB) receptor antagonist, in various mouse models. The included protocols and data are intended to guide researchers in designing and executing in vivo studies to investigate the physiological and pathophysiological roles of the endothelin system.
Introduction
BQ-788 is a synthetic peptide that acts as a competitive antagonist at the ETB receptor, with an IC50 of 1.2 nM for inhibiting endothelin-1 (ET-1) binding to human Girardi heart cells.[1][2][3][4] Its high selectivity makes it an invaluable tool for dissecting the specific functions of the ETB receptor in various biological processes, including vasoconstriction, nociception, and neuroinflammation.
Data Presentation: Effective Dosages of BQ-788 in Mice
The following tables summarize the effective dosages of this compound used in various mouse and rat models, providing a clear comparison of administration routes and observed effects. While some studies were conducted in rats, the data provides a valuable starting point for dose-ranging studies in mice.
Table 1: BQ-788 Dosing in Neurological and Pain Models
| Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| Mouse Traumatic Brain Injury (TBI) | 15 nmol/day | Intracerebroventricular (i.c.v.) | Promoted recovery of blood-brain barrier function and reduced cerebral edema. | [5] |
| Mouse Pain Model | 30 nmol | Intraplantar (i.pl.) | Reduced mechanical and thermal hyperalgesia, as well as edema. | |
| Rat Fever Model | 3 pmol | Intracerebroventricular (i.c.v.) | Did not modify fever induced by PGE2 and PGF2. |
Table 2: BQ-788 Dosing in Cardiovascular and Renal Models
| Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| Conscious Rats | 1 mg/kg | Intravenous (i.v.) | Abolished the ET-1-induced depressor response. | |
| Conscious Rats | 3 mg/kg/h | Intravenous (i.v.) infusion | Completely inhibited ETB receptor-mediated depressor responses. | |
| Dahl Salt-Sensitive Hypertensive Rats | 3 mg/kg/h | Intravenous (i.v.) infusion | Increased blood pressure by approximately 20 mm Hg. | |
| Hypertensive Rats (SHR) | 0.67 mg/kg/h | Intramedullary infusion | Altered renal hemodynamics and increased mean arterial pressure. | |
| Hypertensive Rats (SHR) | 0.21 mg/kg/h | Intramedullary infusion | Induced similar renal hemodynamic changes as the higher dose without altering mean arterial pressure. |
Signaling Pathways and Experimental Workflows
Endothelin B Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of endothelin-1 (ET-1) to the ETB receptor and the inhibitory action of BQ-788. Activation of the ETB receptor, a G-protein coupled receptor (GPCR), can lead to various cellular responses through different G-protein subtypes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BQ-788, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, BQ-788 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BQ 788 sodium salt | ETB Receptors | Tocris Bioscience [tocris.com]
- 5. Delayed Administration of BQ788, an ETB Antagonist, after Experimental Traumatic Brain Injury Promotes Recovery of Blood-Brain Barrier Function and a Reduction of Cerebral Edema in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BQ-788 Sodium Salt in Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BQ-788 sodium salt, a potent and selective endothelin B (ETB) receptor antagonist, in isolated organ bath experiments. This document outlines the mechanism of action of BQ-788, detailed experimental protocols for its use in assessing ETB receptor function in vascular tissues, and methods for data analysis.
Introduction to this compound
BQ-788 is a synthetic peptide that acts as a competitive antagonist at the endothelin B (ETB) receptor.[1][2] It exhibits high selectivity for the ETB receptor over the ETA receptor, making it an invaluable tool for elucidating the physiological and pathophysiological roles of ETB receptor activation.[1][2] In isolated organ bath systems, BQ-788 is frequently employed to study ETB receptor-mediated vasoconstriction or vasodilation in various vascular beds.
Mechanism of Action: Endothelins are potent vasoactive peptides that exert their effects through two receptor subtypes: ETA and ETB. While ETA receptor activation on smooth muscle cells exclusively mediates vasoconstriction, ETB receptors are located on both smooth muscle cells (mediating vasoconstriction) and endothelial cells (mediating vasodilation via nitric oxide and prostacyclin release). BQ-788 selectively blocks the ETB receptor, allowing for the isolation and characterization of its specific functions.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of BQ-788 and related compounds, derived from various in vitro studies.
Table 1: In Vitro Potency and Selectivity of BQ-788
| Parameter | Cell Line/Tissue | Value | Reference |
| IC50 (ETB Receptor Binding) | Human Girardi heart cells | 1.2 nM | [1] |
| IC50 (ETA Receptor Binding) | Human neuroblastoma SK-N-MC cells | 1300 nM | |
| pA2 (vs. BQ-3020) | Isolated rabbit pulmonary arteries | 8.4 | |
| EC50 (Antagonism of ET-3 induced relaxation) | Rat aorta | 3 µM | |
| KD (ETB Receptor) | Human heart | 1.38 ± 0.72 nM |
Table 2: Potency of Selective ETB Receptor Agonists
| Agonist | Tissue | Parameter | Value | Reference |
| BQ-3020 | Rabbit pulmonary arteries | EC50 (vasoconstriction) | 0.57 nM | |
| Sarafotoxin S6c | Human forearm resistance vessels | Infusion Rate (vasoconstriction) | 5 pmol/min | |
| IRL-1620 | Human internal mammary arteries | Maximal Contraction | 3 nmol/L |
Signaling Pathways and Experimental Workflow
Endothelin B (ETB) Receptor Signaling Pathway
The activation of ETB receptors initiates a cascade of intracellular events. The following diagram illustrates the primary signaling pathways associated with ETB receptor activation on vascular endothelial and smooth muscle cells.
References
Application Notes: Utilizing BQ-788 Sodium Salt for Endothelin B Receptor Antibody Validation in Immunohistochemistry
References
- 1. academic.oup.com [academic.oup.com]
- 2. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Endothelin receptor type B - Wikipedia [en.wikipedia.org]
- 4. Antibody Validation for Immunohistochemistry | Cell Signaling Technology [cellsignal.com]
- 5. shigematsu-bio.com [shigematsu-bio.com]
Application Notes and Protocols for BQ-788 Sodium Salt in In Situ Hybridization Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BQ-788 sodium salt is a potent and highly selective antagonist of the endothelin B (ETB) receptor.[1][2] It is an invaluable tool in pharmacology and molecular biology for investigating the physiological and pathophysiological roles of the ETB receptor signaling pathway. While not a direct reagent in the in situ hybridization (ISH) process itself, BQ-788 is frequently used in studies where ISH is a key technique for localizing the expression of the ETB receptor mRNA or for examining how ETB receptor blockade affects the expression of other genes of interest. These application notes provide a comprehensive overview of BQ-788 and a detailed protocol for performing in situ hybridization on tissues from experiments involving this antagonist.
Mechanism of Action
BQ-788 is a competitive antagonist that binds to the ETB receptor, preventing the binding of its natural ligands, the endothelins (ET-1, ET-2, and ET-3). The ETB receptor is a G-protein coupled receptor (GPCR) that, upon activation, can trigger multiple downstream signaling cascades.[3] In vascular endothelial cells, for instance, ETB receptor activation is associated with the production of nitric oxide (NO) and prostacyclin, leading to vasodilation. It is also involved in the clearance of circulating endothelin-1.[3][4] By blocking these actions, BQ-788 allows researchers to elucidate the specific functions of the ETB receptor in various biological processes, including vasoconstriction, cell proliferation, and bronchoconstriction.
References
- 1. BQ-788, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, BQ-788 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Angiotensin and Endothelin Receptor Structures With Implications for Signaling Regulation and Pharmacological Targeting [frontiersin.org]
- 4. ETB-mediated regulation of extracellular levels of endothelin-1 in cultured human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for B-788 Sodium Salt: Long-Term Storage and Stability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the long-term storage, stability, and handling of BQ-788 sodium salt, a potent and selective endothelin B (ETB) receptor antagonist. The information is intended to ensure the integrity and consistent performance of the compound in research and development applications.
Product Information
| Parameter | Value |
| IUPAC Name | sodium; (2R)-2-[[(2R)-2-amino-3-(1-methoxycarbonylindol-3-yl)propanoyl]-[(2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoyl]amino]hexanoate |
| Molecular Formula | C₃₄H₅₀N₅NaO₇ |
| Molecular Weight | 663.78 g/mol |
| CAS Number | 156161-89-6 |
| Target | Endothelin B (ETB) Receptor |
| Pathway | G-protein coupled receptor (GPCR) signaling |
Long-Term Storage and Stability
Proper storage of this compound is critical to maintain its chemical integrity and biological activity. Stability is discussed for both the solid form and solutions.
Solid Form
Storage Conditions: For long-term storage, this compound should be stored as a solid at -20°C , protected from light and moisture.[1][2][3][4] Several suppliers recommend storing the compound under desiccating conditions.[2] When stored under these conditions, the solid compound is stable for extended periods, with some suppliers indicating stability for at least four years. The compound is generally considered stable for shipping at ambient temperatures.
Summary of Solid Form Storage Recommendations:
| Condition | Recommendation | Stability Period |
| Long-Term Storage | -20°C, protect from light, desiccate | Up to 4 years or more |
| Shipping | Ambient Temperature | Stable for the duration of shipping |
In Solution
This compound is noted to be unstable in solution, and it is strongly recommended to prepare solutions fresh for each experiment. If storage of a stock solution is unavoidable, it should be stored at -20°C for a maximum of one month . Before use, frozen solutions should be allowed to equilibrate to room temperature and checked for any precipitation.
Summary of Solution Storage Recommendations:
| Solvent | Storage Temperature | Maximum Storage Duration |
| DMSO | -20°C | Up to 1 month |
| Water | -20°C | Freshly prepared recommended |
| Ethanol | -20°C | Freshly prepared recommended |
| PBS (pH 7.2) | -20°C | Freshly prepared recommended |
Solubility and Solution Preparation
Proper dissolution is key to achieving accurate and reproducible experimental results.
Solubility Data:
| Solvent | Maximum Concentration |
| Water | 50 mg/mL (75.33 mM) (requires sonication and warming to 60°C) |
| DMSO | ≥ 43 mg/mL |
| Ethanol | 5 mM |
| PBS (pH 7.2) | 10 mg/mL |
Protocol for Reconstituting this compound:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the desired volume of solvent (e.g., DMSO for a stock solution) to the vial.
-
To aid dissolution, vortex the solution and, if necessary, sonicate in a water bath. For aqueous solutions, gentle warming to 60°C may be required.
-
Visually inspect the solution to ensure complete dissolution before use.
-
For aqueous working solutions, it is recommended to prepare them from a stock (e.g., in DMSO) and then dilute to the final concentration. If using water as the primary solvent for a stock, filter sterilize the solution through a 0.22 µm filter before use in cell-based assays.
Experimental Protocols
The following protocols are provided as a starting point for assessing the stability of this compound. Optimization may be required based on the specific experimental setup and available instrumentation.
Protocol for Stability-Indicating RP-HPLC Method Development
This protocol outlines the steps to develop a reverse-phase high-performance liquid chromatography (RP-HPLC) method to separate BQ-788 from its potential degradation products.
Objective: To develop a method that can resolve the parent BQ-788 peak from all degradation products generated under stress conditions.
Materials:
-
This compound
-
HPLC grade acetonitrile (ACN)
-
HPLC grade water
-
Trifluoroacetic acid (TFA) or Formic acid
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of water and ACN) at a concentration of approximately 1 mg/mL.
-
Initial Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: Start with a linear gradient from 5% to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for optimal wavelength using a PDA detector, or start at 220 nm and 280 nm.
-
Column Temperature: 30-40°C
-
-
Optimization: Inject the BQ-788 stock solution and analyze the chromatogram. Adjust the gradient, flow rate, and mobile phase composition to achieve a sharp, symmetrical peak for the parent compound with a reasonable retention time.
-
Forced Degradation Study: Subject the BQ-788 stock solution to forced degradation conditions (see Protocol 4.2).
-
Method Validation: Inject the stressed samples into the HPLC system. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent BQ-788 peak and from each other.
Protocol for Forced Degradation Study
This study is designed to intentionally degrade BQ-788 to generate potential degradation products, which is essential for developing a stability-indicating analytical method.
Objective: To generate degradation products of BQ-788 under various stress conditions.
Materials:
-
This compound stock solution (1 mg/mL)
-
1 M HCl
-
1 M NaOH
-
3% Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the BQ-788 stock solution with 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix equal volumes of the BQ-788 stock solution with 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix equal volumes of the BQ-788 stock solution with 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Place the solid this compound in an oven at 80°C for 48 hours. Also, incubate the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH guidelines.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the developed RP-HPLC method (Protocol 4.1).
Signaling Pathway and Experimental Workflow
Endothelin B (ETB) Receptor Signaling Pathway
BQ-788 is a selective antagonist of the ETB receptor, a G-protein coupled receptor. Upon binding of its endogenous ligand, endothelin-1 (ET-1), the ETB receptor can activate multiple downstream signaling cascades. BQ-788 blocks these actions.
Caption: ETB receptor signaling pathway and the inhibitory action of BQ-788.
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of this compound.
Caption: Workflow for conducting a long-term stability study of BQ-788.
References
- 1. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Endothelin B receptor antagonist | Hello Bio [hellobio.com]
- 3. Vascular Endothelin Receptor Type B: Structure, Function and Dysregulation in Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardioprotective Signaling by Endothelin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BQ-788 Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the reconstitution and experimental use of BQ-788 sodium salt, a potent and selective endothelin B (ETB) receptor antagonist.
Product Information
This compound is a synthetic peptide antagonist widely used in research to investigate the physiological and pathological roles of the endothelin system. It exhibits high selectivity for the ETB receptor, making it a valuable tool for differentiating between the functions of ETA and ETB receptors.
Chemical and Physical Properties
| Property | Value | References |
| Molecular Formula | C₃₄H₅₀N₅NaO₇ | [1][2] |
| Molecular Weight | 663.79 g/mol | [1][2] |
| CAS Number | 156161-89-6 | [1] |
| Appearance | Solid | |
| Purity | ≥95% |
Biological Activity
| Parameter | Value | Cell Line/System | References |
| IC₅₀ (ETB Receptor) | 1.2 nM | Human Girardi heart cells | |
| IC₅₀ (ETA Receptor) | 1300 nM | Human neuroblastoma SK-N-MC cells | |
| pA₂ (ETB-selective agonist) | 8.4 | Isolated rabbit pulmonary arteries |
Reconstitution and Storage
Proper reconstitution and storage of this compound are crucial for maintaining its biological activity and ensuring experimental reproducibility.
Solubility Data
| Solvent | Maximum Concentration | References |
| DMSO | ≥33.2 mg/mL (approx. 50 mM) | |
| Ethanol | 5 mM | |
| PBS (pH 7.2) | 10 mg/mL (approx. 15 mM) |
Protocol for Reconstituting this compound
-
Preparation of Stock Solution:
-
It is recommended to prepare a concentrated stock solution in a high-quality, anhydrous solvent such as DMSO.
-
To prepare a 10 mM stock solution, add 1.507 mL of DMSO to 1 mg of this compound (assuming a molecular weight of 663.79 g/mol ).
-
Vortex gently until the solid is completely dissolved.
-
-
Storage of Stock Solution:
-
Store the stock solution at -20°C.
-
For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Under these conditions, the stock solution should be stable for at least one month.
-
-
Preparation of Working Solutions:
-
Dilute the stock solution to the desired working concentration using the appropriate aqueous buffer or cell culture medium.
-
Ensure that the final concentration of the organic solvent (e.g., DMSO) in the experimental setup is compatible with the biological system and does not exceed a level that could cause toxicity (typically <0.1%).
-
Experimental Protocols
BQ-788 is a versatile tool for a range of in vitro and in vivo experiments. The following are example protocols that can be adapted to specific research needs.
In Vitro Cell-Based Assay: Inhibition of Endothelin-1 Induced Calcium Mobilization
This protocol describes a method to assess the inhibitory effect of BQ-788 on endothelin-1 (ET-1) induced calcium signaling in a cell line expressing the ETB receptor.
Materials:
-
Cells expressing ETB receptors (e.g., human Girardi heart cells)
-
Cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Endothelin-1 (ET-1)
-
Calcium indicator dye (e.g., Fura-2 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium indicator dye according to the manufacturer's instructions.
-
BQ-788 Incubation: Wash the cells to remove excess dye and add assay buffer containing various concentrations of BQ-788 (e.g., 0.1 nM to 1 µM). Incubate for 15-30 minutes at 37°C. Include a vehicle control (assay buffer with the same final concentration of DMSO).
-
ET-1 Stimulation: Place the plate in the fluorescence plate reader and measure the baseline fluorescence. Add ET-1 to a final concentration known to elicit a submaximal response and immediately begin recording the fluorescence signal over time.
-
Data Analysis: Calculate the change in intracellular calcium concentration and plot the response against the concentration of BQ-788 to determine the IC₅₀ value.
Workflow for In Vitro Inhibition Assay
Caption: Workflow for an in vitro calcium mobilization assay.
Signaling Pathway
BQ-788 acts by blocking the binding of endothelin peptides to the ETB receptor, a G-protein coupled receptor. This inhibition prevents the activation of downstream signaling cascades.
Endothelin B Receptor Signaling Pathway
Caption: BQ-788 blocks ET-1 binding to the ETB receptor.
In Vivo Applications
BQ-788 has been utilized in various animal models to investigate the in vivo functions of the ETB receptor.
Example In Vivo Dosing
-
Rats: Intravenous infusion of 3 mg/kg/h has been shown to completely inhibit ETB receptor-mediated depressor responses.
-
Mice: Intraplantar injection of 30 nmol has been used to study its effects on hyperalgesia and edema.
Note: These are examples, and the optimal dose and route of administration will depend on the specific animal model and experimental design. It is essential to perform dose-response studies to determine the most effective concentration for a particular application.
Safety and Handling
-
This compound is for research use only and not for human or veterinary use.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
By following these guidelines and protocols, researchers can effectively utilize this compound as a selective antagonist to explore the multifaceted roles of the endothelin B receptor in health and disease.
References
Application Notes and Protocols for Intravenous Delivery of BQ-788 Sodium Salt in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
BQ-788 sodium salt is a potent and highly selective antagonist of the endothelin B (ETB) receptor.[1][2][3] It is an invaluable tool for investigating the physiological and pathophysiological roles of the endothelin system, particularly in cardiovascular research, neuroscience, and oncology.[1][2] This document provides detailed application notes and protocols for the intravenous (IV) delivery of BQ-788 in animal models, summarizing key quantitative data and experimental methodologies from published studies.
Mechanism of Action
BQ-788 competitively inhibits the binding of endothelin-1 (ET-1) and other endothelins to the ETB receptor. In vivo, this antagonism blocks the vasodilatory (depressor) effects mediated by ETB receptors, which can lead to an unopposed pressor effect from ET-1 acting on ETA receptors.
Data Presentation
In Vitro Receptor Binding Affinity
| Cell Line | Receptor Type | IC50 (nM) | Reference |
| Human Girardi heart cells | ETB | 1.2 | |
| Human neuroblastoma SK-N-MC cells | ETA | 1300 |
In Vivo Pharmacodynamic Effects of Intravenous BQ-788
| Animal Model | Dose | Route | Observed Effect | Reference |
| Conscious Rats | 3 mg/kg/h | IV Infusion | Complete inhibition of ET-1 induced depressor response. | |
| Conscious Rats | 1 mg/kg | IV Bolus | Abolished the depressor response to ET-1. | |
| Dahl Salt-Sensitive Hypertensive Rats | 3 mg/kg/h | IV Infusion | ~20 mm Hg increase in blood pressure. | |
| Anesthetized Rats | 0.1 mg/kg/min | IV Infusion | Reduced the clearance rate of [¹²⁵I]ET-1. | |
| Pigs (acute hypoxia model) | 1 mg | IV Bolus | Attenuated the vasodilatory effect of ET-1. |
Toxicological Data
Specific LD50 values for intravenous administration of BQ-788 in animal models are not widely reported in the available literature. General acute toxicity studies are recommended to be performed by researchers to determine the safety profile for their specific animal model and experimental conditions.
Experimental Protocols
Preparation of this compound for Intravenous Administration
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm syringe filter
Procedure for a Vehicle Formulation:
This protocol is based on a common vehicle formulation for poorly water-soluble compounds.
-
Prepare a stock solution of this compound in DMSO. For example, to create a 25 mg/mL stock, dissolve the appropriate amount of BQ-788 in DMSO.
-
In a sterile tube, add 10% DMSO stock solution.
-
Add 40% PEG300 to the tube and mix thoroughly by vortexing.
-
Add 5% Tween-80 and vortex until the solution is homogeneous.
-
Add 45% sterile saline to reach the final desired volume and concentration.
-
Ensure the final solution is clear. If precipitation occurs, gentle warming may be required.
-
Before administration, sterilize the solution by passing it through a 0.22 µm syringe filter.
Note: It is recommended to prepare the solution fresh on the day of the experiment as the compound may be unstable in solution.
Protocol for Intravenous Administration and Blood Pressure Monitoring in Rats
Materials:
-
Anesthetized or conscious rats with implanted catheters
-
Infusion pump
-
Pressure transducer and data acquisition system
-
Prepared BQ-788 solution
-
Heparinized saline
Procedure:
-
Animal Preparation: For acute studies, anesthetize the rat (e.g., with urethane/ketamine/xylazine or pentobarbital sodium) and cannulate the femoral or jugular vein for drug administration and the carotid artery for blood pressure measurement. For chronic studies in conscious animals, surgically implant catheters in the jugular vein and carotid artery and allow for a recovery period of several days.
-
Baseline Measurement: Connect the arterial catheter to the pressure transducer and allow the animal to stabilize. Record baseline mean arterial pressure (MAP) and heart rate for at least 30 minutes.
-
BQ-788 Administration: Administer BQ-788 as either a bolus injection or a continuous infusion via the venous catheter.
-
Bolus: Inject the desired dose (e.g., 1 mg/kg) followed by a small flush of heparinized saline.
-
Infusion: Use an infusion pump to deliver the drug at a constant rate (e.g., 3 mg/kg/h).
-
-
Data Recording: Continuously monitor and record MAP and heart rate throughout the administration period and for a specified time afterward to observe the full effect and any recovery.
-
Data Analysis: Analyze the changes in hemodynamic parameters from the baseline.
Mandatory Visualizations
Signaling Pathway of ETB Receptor Antagonism by BQ-788
Caption: BQ-788 blocks ET-1 binding to the ETB receptor, inhibiting downstream signaling.
General Experimental Workflow for IV BQ-788 Administration in Rats
Caption: Workflow for intravenous BQ-788 studies in animal models.
References
BQ-788 Sodium Salt: Application Notes and Protocols for Blocking ETB Receptor-Mediated Responses
For Researchers, Scientists, and Drug Development Professionals
Introduction
BQ-788 sodium salt is a potent and highly selective competitive antagonist of the Endothelin B (ETB) receptor.[1][2][3][4][5] This characteristic makes it an invaluable tool for investigating the physiological and pathophysiological roles of the ETB receptor in various biological systems. These application notes provide detailed information and protocols for utilizing BQ-788 to block ETB receptor-mediated responses in both in vitro and in vivo settings.
Mechanism of Action
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that exerts its effects through two main receptor subtypes: ETA and ETB. While ETA receptor activation primarily mediates vasoconstriction, the ETB receptor has more complex roles, including vasodilation (via nitric oxide and prostacyclin release from endothelial cells), clearance of circulating ET-1, and in some smooth muscle cells, vasoconstriction. BQ-788 selectively blocks the ETB receptor, thereby inhibiting its downstream signaling pathways. This selective antagonism allows for the specific elucidation of ETB receptor function in the presence of ETA receptor activity.
References
- 1. ahajournals.org [ahajournals.org]
- 2. jpp.krakow.pl [jpp.krakow.pl]
- 3. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, BQ-788 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BQ-788, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
Application of BQ-788 Sodium Salt in Smooth Muscle Contraction Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BQ-788 sodium salt is a potent and highly selective antagonist of the endothelin B (ETB) receptor.[1][2] Endothelin-1 (ET-1) is a powerful vasoconstrictor peptide that exerts its effects through two main receptor subtypes: ETA and ETB. While ETA receptors are predominantly located on smooth muscle cells and mediate vasoconstriction, ETB receptors have a more complex role.[3] ETB receptors on endothelial cells can mediate vasodilation through the release of nitric oxide and prostacyclin. However, ETB receptors are also present on smooth muscle cells in certain vascular beds and other smooth muscle tissues, where their activation leads to contraction.[4] The selectivity of BQ-788 makes it an invaluable pharmacological tool for elucidating the specific role of ETB receptors in smooth muscle physiology and pathophysiology, as well as for the screening and development of novel therapeutics targeting the endothelin system.
These application notes provide detailed protocols for utilizing this compound in two common smooth muscle contraction assays: the isolated tissue bath (wire myograph) assay and the cultured smooth muscle cell collagen gel contraction assay.
Mechanism of Action
Endothelin-1, upon binding to ETB receptors on smooth muscle cells, initiates a signaling cascade that culminates in muscle contraction. This process is primarily mediated through the Gq/11 protein-coupled pathway, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the cross-bridge cycling of actin and myosin filaments and resulting in smooth muscle contraction. BQ-788 acts as a competitive antagonist at the ETB receptor, preventing the binding of endothelin and thereby inhibiting this entire downstream signaling cascade.
Figure 1: BQ-788 blocks the ETB receptor signaling pathway.
Data Presentation
The following tables summarize the quantitative data for this compound in various smooth muscle preparations.
Table 1: Inhibitory Potency of BQ-788 on ETB Receptor Binding
| Cell Line | Receptor Subtype | Radioligand | BQ-788 IC₅₀ (nM) | Reference |
| Human Girardi heart cells | ETB | ¹²⁵I-labeled ET-1 | 1.2 | [5] |
| Human neuroblastoma SK-N-MC cells | ETA | ¹²⁵I-labeled ET-1 | 1300 |
Table 2: Antagonist Activity of BQ-788 in Isolated Smooth Muscle Preparations
| Tissue Preparation | Agonist | Parameter | BQ-788 Value | Reference |
| Rabbit pulmonary artery | BQ-3020 (ETB agonist) | pA₂ | 8.4 | |
| Rat aorta (endothelium-dependent relaxation) | Endothelin-3 | EC₅₀ | 3 µM | |
| Rabbit saphenous vein | Sarafotoxin S6c (ETB agonist) | Inhibition | Almost complete at 10 µM | |
| Rabbit pulmonary artery | Sarafotoxin S6c (1 nM) | Inhibition | Complete at 10 µM |
Experimental Protocols
Protocol 1: Isolated Tissue Bath (Wire Myograph) Assay for Vascular Smooth Muscle Contraction
This protocol describes the use of BQ-788 to antagonize ETB receptor-mediated contraction in isolated arterial rings.
Figure 2: Workflow for the isolated tissue bath assay.
Materials:
-
This compound
-
ETB receptor agonist (e.g., Sarafotoxin S6c, BQ-3020)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, Glucose 11.1)
-
Potassium chloride (KCl)
-
Distilled water
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Wire myograph system with force transducers and data acquisition software
-
Dissection tools (forceps, scissors)
-
Petri dishes
Procedure:
-
Preparation of Krebs-Henseleit Solution: Dissolve the salts in distilled water and bubble with carbogen gas for at least 30 minutes before use. Maintain the temperature at 37°C.
-
Tissue Dissection: Euthanize the experimental animal (e.g., rabbit, rat) according to approved institutional guidelines. Carefully dissect the desired artery (e.g., pulmonary artery, saphenous vein, aorta) and place it in ice-cold Krebs-Henseleit solution.
-
Preparation of Arterial Rings: Under a dissecting microscope, remove excess connective and adipose tissue from the artery. Cut the cleaned artery into rings of 2-3 mm in length.
-
Mounting: Mount each arterial ring on the two wires of the wire myograph chamber.
-
Equilibration: Fill the myograph chambers with Krebs-Henseleit solution and allow the tissue to equilibrate for 60-90 minutes at 37°C while continuously bubbling with carbogen gas. Replace the solution every 15-20 minutes.
-
Optimal Tension: Gradually increase the passive tension on the arterial rings to the optimal level for the specific tissue type (determined from a length-tension curve).
-
Viability Test: After equilibration, test the viability of the tissue by inducing contraction with a high concentration of KCl (e.g., 60 mM). Once a stable contraction is achieved, wash the tissue with fresh Krebs-Henseleit solution until it returns to baseline tension.
-
Antagonist Incubation: Pre-incubate the arterial rings with the desired concentration of this compound or vehicle for 30-60 minutes.
-
Agonist Stimulation: Generate a cumulative concentration-response curve by adding increasing concentrations of an ETB receptor agonist (e.g., Sarafotoxin S6c or BQ-3020) to the tissue bath.
-
Data Recording and Analysis: Record the isometric tension generated by the arterial rings. Plot the concentration-response curves and calculate the EC₅₀ values for the agonist in the presence and absence of BQ-788. The pA₂ value for BQ-788 can be determined using a Schild plot.
Protocol 2: Cultured Smooth Muscle Cell Collagen Gel Contraction Assay
This protocol is useful for assessing the effect of BQ-788 on the contractility of cultured smooth muscle cells.
Materials:
-
This compound
-
ETB receptor agonist (e.g., Endothelin-1)
-
Cultured smooth muscle cells (e.g., human bronchial or aortic smooth muscle cells)
-
Cell culture medium (e.g., SmGM-2)
-
Type I collagen solution
-
24-well culture plates
-
Serum-free medium
-
Phosphate-buffered saline (PBS)
-
Image analysis software
Procedure:
-
Cell Culture: Culture smooth muscle cells in their appropriate growth medium until they reach 80-90% confluency.
-
Preparation of Collagen Gel Mixture: On ice, mix the Type I collagen solution with the cell suspension in culture medium to achieve a final cell concentration of approximately 2-4 x 10⁵ cells/mL.
-
Gel Polymerization: Pipette 0.5 mL of the cell-collagen mixture into each well of a 24-well plate and allow it to polymerize in a 37°C incubator for 30-60 minutes.
-
Serum Starvation: After polymerization, add 1 mL of serum-free medium to each well and incubate for 24 hours to induce a quiescent state in the cells.
-
Antagonist Incubation: Replace the serum-free medium with fresh serum-free medium containing the desired concentration of this compound or vehicle and incubate for 1-2 hours.
-
Contraction Induction: Gently detach the collagen gels from the sides of the wells using a sterile spatula. Add the ETB receptor agonist (e.g., Endothelin-1) to the medium to induce contraction.
-
Image Acquisition and Analysis: Capture images of the collagen gels at regular time intervals (e.g., every 30 minutes for 4 hours) using a digital camera or scanner.
-
Data Analysis: Measure the area of the collagen gels using image analysis software. Calculate the percentage of gel contraction relative to the initial area. Plot the time course of contraction for each condition and compare the effects of BQ-788.
Conclusion
This compound is a critical tool for investigating the role of ETB receptors in smooth muscle function. The protocols provided here offer a framework for conducting robust and reproducible smooth muscle contraction assays. Researchers should optimize these protocols based on the specific smooth muscle tissue or cell type and the experimental objectives. The high selectivity of BQ-788 allows for the clear delineation of ETB receptor-mediated effects from those mediated by ETA receptors, thereby advancing our understanding of the complex endothelin system in health and disease.
References
- 1. BQ-788, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, BQ-788 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel antagonist of endothelin ETB1 and ETB2 receptors, BQ-788: effects on blood vessel and small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, BQ-788 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: BQ-788 Sodium Salt
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BQ-788 sodium salt.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the endothelin B (ETB) receptor.[1][2][3] It competitively inhibits the binding of endothelin-1 (ET-1) to the ETB receptor, with an IC50 of 1.2 nM in human Girardi heart cells.[1][2] Its selectivity for the ETB receptor is significantly higher than for the ETA receptor (IC50 of 1300 nM). This allows for the specific investigation of ETB receptor-mediated signaling pathways.
Q2: In which solvents is this compound soluble?
This compound exhibits solubility in several common laboratory solvents. For optimal results, it is recommended to consult the solubility data provided by the specific supplier, as this can vary slightly. General solubility guidelines are summarized in the table below.
Q3: The compound is not dissolving properly in my chosen solvent. What can I do?
If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:
-
Gentle Warming: Warm the solution to 37°C for 10 minutes. Some sources suggest heating to 60°C may also aid dissolution in DMSO and water.
-
Sonication: Use an ultrasonic bath to agitate the solution. This can help to break up any clumps of powder and increase the surface area for dissolution.
-
Fresh Solvent: Ensure that you are using a fresh, high-purity solvent. Older solvents may have absorbed moisture, which can affect solubility.
-
Vortexing: Vigorous vortexing can also help to dissolve the compound.
Q4: My this compound solution is precipitating after dilution into an aqueous buffer (e.g., PBS). How can I prevent this?
This is a common issue when diluting a stock solution prepared in an organic solvent (like DMSO) into an aqueous buffer. To minimize precipitation:
-
Lower the Final Concentration: The final concentration of this compound in your aqueous buffer may be too high. Try diluting to a lower final concentration.
-
Increase the Percentage of Organic Solvent: If your experimental conditions allow, increasing the final percentage of the organic solvent (e.g., DMSO) in the aqueous buffer can help to maintain solubility. However, be mindful of the potential effects of the solvent on your cells or assay.
-
Stepwise Dilution: Instead of adding the stock solution directly to the full volume of aqueous buffer, try a stepwise dilution. Add a small amount of buffer to the stock, mix well, and then gradually add the remaining buffer while vortexing.
-
Use of Surfactants: For in vivo preparations, co-solvents and surfactants like Tween-80 and PEG300 are often used to improve solubility and stability in aqueous solutions. This principle can sometimes be adapted for in vitro assays, but careful validation is required.
Q5: How should I store this compound and its solutions?
-
Solid Form: this compound powder should be stored at -20°C under desiccating conditions.
-
Stock Solutions: It is highly recommended to prepare solutions fresh on the day of use, as the compound can be unstable in solution. If storage is necessary, aliquot stock solutions and store them at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The solubility of this compound can vary between batches and suppliers. The following table provides a summary of reported solubility data.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source(s) |
| DMSO | ≥ 33.2 mg/mL | ~50 mM | |
| DMSO | 25 mg/mL | 37.66 mM | |
| DMSO | 3.32 mg/mL | 5 mM | |
| Water | 50 mg/mL | 75.33 mM | |
| Water | ≥ 2.71 mg/mL | ~4.1 mM | |
| Ethanol | Soluble to 5 mM | 5 mM | |
| Ethanol | ≥ 16.2 mg/mL | ~24.4 mM |
Note: The molecular weight of this compound is approximately 663.79 g/mol . This value may vary slightly between batches due to hydration.
Experimental Protocols
Protocol 1: Preparation of a 5 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 5 mM stock solution, you would need 3.32 mg of the compound (assuming a molecular weight of 663.79 g/mol ).
-
Dissolution: Add the appropriate volume of high-purity DMSO to the powder.
-
Mixing: Vortex the solution until the compound is completely dissolved. If necessary, use gentle warming (37°C) or sonication to aid dissolution.
-
Storage: Use the solution immediately. If short-term storage is required, aliquot and store at -20°C.
Protocol 2: Preparation of a Working Solution for Cell Culture
-
Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 5 mM) as described in Protocol 1.
-
Dilution: On the day of the experiment, dilute the DMSO stock solution into your cell culture medium to the desired final concentration. To minimize precipitation, perform the dilution in a stepwise manner. For example, to prepare a 10 µM working solution, you could first dilute the 5 mM stock 1:10 in media, and then perform a subsequent 1:50 dilution.
-
Mixing: Gently mix the final working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can be detrimental to cells.
-
Application: Add the final working solution to your cells. Ensure the final concentration of DMSO is compatible with your cell type and experimental setup (typically ≤ 0.1%).
Protocol 3: Preparation of a Solution for In Vivo Administration
This protocol is adapted for a formulation involving co-solvents.
-
Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Co-solvent Mixture: In a separate tube, prepare a mixture of PEG300, Tween-80, and saline. A common ratio is 40% PEG300, 5% Tween-80, and 45% saline.
-
Final Formulation: Add the DMSO stock solution to the co-solvent mixture to achieve the desired final concentration of this compound and a final DMSO concentration of 10%. For example, to prepare 1 mL of a 2.5 mg/mL final solution, add 100 µL of the 25 mg/mL DMSO stock to 900 µL of the co-solvent mixture (400 µL PEG300, 50 µL Tween-80, 450 µL saline).
-
Mixing: Mix the final solution thoroughly. Gentle warming or sonication may be used if precipitation occurs.
-
Administration: The solution should be clear before administration. It is recommended to use the solution on the same day it is prepared.
Visualizations
Caption: Troubleshooting workflow for this compound dissolution.
Caption: Simplified Endothelin B receptor signaling pathway.
References
BQ-788 sodium salt precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BQ-788 sodium salt, a potent and selective endothelin B (ETB) receptor antagonist.[1][2][3][4] This guide focuses on addressing the common challenge of BQ-788 precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial stock solutions, dimethyl sulfoxide (DMSO) is the most commonly recommended solvent.[5] However, solubility in DMSO can vary between suppliers. It is also soluble in ethanol to 5 mM. Always refer to the manufacturer's product datasheet for the specific lot you are using.
Q2: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer. What should I do?
A2: This is a common issue and can occur if the solubility limit of BQ-788 in the final aqueous buffer is exceeded. To address this, try the following:
-
Reduce the final concentration: The simplest solution is to lower the final concentration of BQ-788 in your working solution.
-
Slowly add the stock solution: While vigorously vortexing or stirring your aqueous buffer, add the DMSO stock solution drop-by-drop. This can help prevent localized high concentrations that lead to precipitation.
-
Optimize the buffer composition: The pH and composition of your aqueous buffer can significantly impact the solubility of BQ-788. See the Troubleshooting Guide below for more details.
-
Consider a different solvent system: For some applications, especially in vivo studies, a co-solvent system may be necessary. A reported formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Q3: How should I store this compound and its solutions?
A3: this compound powder should be stored at -20°C. It is recommended to prepare solutions fresh for each experiment as they are known to be unstable. If storage of a stock solution is necessary, aliquot the solution into single-use vials and store at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Q4: What is the solubility of this compound in water or common buffers like PBS?
A4: There is limited and inconsistent publicly available data on the precise solubility of this compound in water and physiological buffers at various pH values. One supplier suggests a solubility of up to 50 mg/mL in water with the use of ultrasonication and heating to 60°C. However, achieving high concentrations in aqueous buffers at physiological pH can be challenging and may lead to precipitation. It is recommended to empirically determine the optimal concentration for your specific experimental conditions. For some in vivo applications, BQ-788 has been dissolved in phosphate-buffered saline (PBS), though the exact concentration and preparation method were not detailed.
Troubleshooting Guide: BQ-788 Precipitation in Aqueous Solutions
This guide provides a systematic approach to troubleshoot and prevent the precipitation of this compound in aqueous solutions.
Experimental Workflow for Preparing Aqueous BQ-788 Solutions
Caption: A workflow for preparing aqueous solutions of BQ-788.
Addressing Precipitation
If precipitation occurs upon dilution of the DMSO stock into your aqueous buffer, consider the following factors:
-
Buffer Composition: The type and concentration of salts in your buffer can influence BQ-788 solubility. If possible, try reducing the salt concentration of your buffer or testing alternative buffer systems (e.g., TRIS vs. PBS).
-
Temperature: Gently warming the aqueous buffer before and during the addition of the BQ-788 stock solution may help improve solubility. One manufacturer suggests warming to 60°C for dissolving in water. However, be mindful of the temperature stability of BQ-788 and other components in your experiment.
-
Co-solvents: For challenging applications, the use of co-solvents may be necessary. A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been reported for in vivo use and may be adaptable for some in vitro experiments.
Quantitative Data Summary
The following table summarizes the reported solubility of this compound from various sources. Note the inconsistencies, which highlight the importance of consulting the product datasheet for your specific batch and performing small-scale solubility tests.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source |
| DMSO | 3.32 | 5 | Tocris Bioscience |
| DMSO | 25 | 37.66 | MedchemExpress |
| Water | 50 | 75.33 | MedchemExpress (with ultrasonication and heating to 60°C) |
| Ethanol | - | 5 | Abcam |
Experimental Protocols
Protocol 1: Preparation of a BQ-788 Stock Solution in DMSO
-
Equilibrate the vial of this compound to room temperature before opening.
-
Accurately weigh the desired amount of BQ-788 powder.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 5 mM).
-
Vortex or sonicate the solution until the BQ-788 is completely dissolved.
-
If not for immediate use, aliquot the stock solution into single-use vials and store at -20°C.
Protocol 2: Preparation of an Aqueous Working Solution of BQ-788
-
Prepare the desired aqueous buffer (e.g., cell culture medium, PBS).
-
While vigorously stirring or vortexing the aqueous buffer, slowly add the BQ-788 DMSO stock solution drop-by-drop to achieve the final desired concentration.
-
Visually inspect the solution for any signs of precipitation.
-
If the solution remains clear, it is ready for use. It is recommended to use the solution immediately after preparation.
Signaling Pathway
BQ-788 is a selective antagonist of the endothelin B (ETB) receptor, which is a G protein-coupled receptor (GPCR). The ETB receptor is known to couple to both Gq and Gi proteins to initiate downstream signaling cascades.
ETB Receptor Signaling Pathways
Caption: Simplified signaling pathways of the ETB receptor.
References
- 1. BQ-788, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BQ 788 sodium salt | ETB Receptors | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, BQ-788 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
Optimizing BQ-788 sodium salt concentration for in vitro studies
Welcome to the technical support center for BQ-788 sodium salt. This guide provides detailed information, troubleshooting advice, and standardized protocols to assist researchers, scientists, and drug development professionals in optimizing the use of BQ-788 for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
BQ-788 is a potent and highly selective competitive antagonist of the Endothelin B (ETB) receptor.[1][2][3] Its mechanism involves binding to the ETB receptor, thereby preventing the endogenous ligand, Endothelin-1 (ET-1), from binding and activating downstream signaling pathways.[4][5] This blockade inhibits ET-1-induced biological activities such as cell proliferation and vasodilation. BQ-788 shows significantly lower affinity for the Endothelin A (ETA) receptor, making it a valuable tool for isolating and studying ETB receptor-specific functions.
Q2: How should I prepare and store stock solutions of this compound?
Proper preparation and storage of BQ-788 are critical for experimental success. Due to its peptide nature, the compound can be unstable in solution, and it is highly recommended to prepare solutions fresh for each experiment.
Solubility Data
| Solvent | Maximum Concentration | Reference(s) |
| DMSO | 5 mM | |
| Ethanol | 5 mM | |
| PBS (pH 7.2) | 10 mg/mL | |
| Water | 50 mg/mL (with warming/sonication) |
Recommended Stock Solution Protocol:
-
Equilibrate the vial of this compound to room temperature before opening.
-
To prepare a 5 mM stock solution, reconstitute the compound in high-quality, anhydrous DMSO.
-
Vortex gently or sonicate briefly to ensure the compound is fully dissolved.
-
For short-term storage (1 month), aliquot the stock solution into single-use vials and store at -20°C, protected from light. For longer-term storage (up to 6 months), store at -80°C.
-
When preparing working solutions, dilute the stock solution in the appropriate cell culture medium or buffer immediately before use. Avoid repeated freeze-thaw cycles.
Q3: What is a good starting concentration for my in vitro experiment?
The optimal concentration of BQ-788 depends heavily on the cell type, assay type, and experimental endpoint. Based on its pharmacological profile, a good starting point for most cell-based assays is the IC50 value.
Pharmacological Profile
| Parameter | Value | Cell Type / System | Reference(s) |
| IC50 (ETB Receptor) | 1.2 nM | Human Girardi heart cells | |
| IC50 (ETA Receptor) | 1300 nM | Human SK-N-MC neuroblastoma cells | |
| pA2 | 8.4 | Isolated rabbit pulmonary arteries |
Recommended Starting Ranges:
-
Receptor Binding Assays: Start with concentrations around the IC50 (e.g., 0.1 nM - 100 nM).
-
Functional Assays (e.g., cell proliferation, migration): A broader range is recommended. Start with a range-finding experiment from 1 nM to 1 µM.
-
Tissue/Organ Bath Assays: Concentrations up to 10 µM have been used without observing agonistic activity.
Troubleshooting Guide
Q4: I am not observing any effect with BQ-788. What could be the cause?
If BQ-788 is not producing the expected inhibitory effect, several factors should be investigated. This logical diagram outlines a systematic approach to troubleshooting this common issue.
Q5: What are the potential off-target effects of BQ-788?
BQ-788 is highly selective for the ETB receptor over the ETA receptor, with a selectivity ratio of over 1000-fold (1300 nM for ETA vs. 1.2 nM for ETB). However, at very high concentrations (>>1 µM), off-target effects at the ETA receptor could become a confounding factor. It is crucial to use the lowest effective concentration determined from a dose-response curve to minimize this risk. The compound has shown no agonistic activity at concentrations up to 10 µM. Always include appropriate controls, such as a selective ETA antagonist (e.g., BQ-123), to confirm that the observed effects are mediated solely through the ETB receptor.
Experimental Protocols
Protocol: Determining Optimal BQ-788 Concentration with a Dose-Response Experiment
This protocol describes a general workflow for determining the IC50 (half-maximal inhibitory concentration) of BQ-788 in a cell-based functional assay (e.g., an ET-1-stimulated cell proliferation assay).
Methodology:
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Preparation of BQ-788 Dilutions:
-
Prepare a fresh working solution of BQ-788 by diluting your DMSO stock in serum-free media.
-
Perform a serial dilution to create a range of concentrations. A typical 8-point curve might include: 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM, 0.01 nM, and a vehicle control (media with the same final percentage of DMSO as the highest concentration).
-
-
Antagonist Pre-incubation:
-
Remove the culture media from the cells.
-
Add the BQ-788 dilutions to the respective wells.
-
Incubate for 30-60 minutes at 37°C to allow the antagonist to bind to the receptors.
-
-
Agonist Stimulation:
-
Add the ET-1 agonist at a concentration known to produce a sub-maximal response (e.g., EC80) to all wells except the negative control.
-
The final volume in each well should be consistent.
-
-
Incubation: Incubate the plate for the desired duration of the assay (e.g., 48 hours for a proliferation assay).
-
Assay Readout: Perform the cell viability or proliferation assay according to the manufacturer's protocol (e.g., using a Resazurin-based assay).
-
Data Analysis:
-
Normalize the data, setting the negative control (no ET-1) as 0% stimulation and the positive control (ET-1 alone) as 100% stimulation.
-
Plot the normalized response against the logarithm of the BQ-788 concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value. This value represents the optimal concentration for achieving 50% inhibition in your specific experimental system.
-
References
- 1. BQ-788, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, BQ-788 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. medchemexpress.com [medchemexpress.com]
BQ-788 Sodium Salt: Technical Support Center for Experimental Use
Introduction
BQ-788 is a potent and highly selective antagonist of the endothelin B (ETB) receptor, making it a valuable tool for investigating the physiological and pathological roles of the endothelin system.[1][2] While BQ-788 is recognized for its high selectivity, researchers may encounter unexpected results or artifacts during their experiments. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help identify and address potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
1. What are the known off-target effects of BQ-788?
Currently, there is no publicly available comprehensive safety screen (e.g., a CEREP panel) for BQ-788 against a broad range of receptors, ion channels, and enzymes. The primary characterization of BQ-788 has focused on its selectivity for the endothelin receptors. The most well-documented, concentration-dependent off-target effect is the weak antagonism of the endothelin A (ETA) receptor at high concentrations.[3]
2. I am observing effects that are not consistent with ETB receptor blockade. What should I consider?
If you observe unexpected effects, consider the following possibilities:
-
ETA Receptor Antagonism: At higher concentrations (in the micromolar range), BQ-788 can antagonize the ETA receptor.[3] This can be particularly relevant in systems where both ETA and ETB receptors are expressed and functional.
-
Indirect Physiological Effects: Blocking the ETB receptor can lead to complex physiological responses. For instance, since the ETB receptor is involved in the clearance of endothelin-1 (ET-1), its blockade can lead to increased plasma concentrations of ET-1.[1] This elevated ET-1 can then act on other receptors, such as the ETA receptor, leading to effects that may seem paradoxical to ETB blockade alone.
-
Experimental Artifacts: It is crucial to rule out experimental artifacts, such as issues with compound solubility, stability in your experimental medium, or interactions with other components of your assay system. Always include appropriate vehicle controls.
-
Cell Culture Conditions: In in vitro experiments, factors such as the presence of antibiotics or the specific composition of the cell culture medium can sometimes influence cellular responses in unexpected ways.
3. What are the recommended working concentrations for BQ-788 to maintain selectivity?
To ensure high selectivity for the ETB receptor over the ETA receptor, it is recommended to use BQ-788 at concentrations well below its IC50 for the ETA receptor. The IC50 of BQ-788 for the ETB receptor is approximately 1.2 nM, while for the ETA receptor, it is around 1300 nM. Therefore, using concentrations in the low nanomolar range is advisable to minimize the risk of ETA receptor antagonism. However, the optimal concentration will always be dependent on the specific experimental system and should be determined empirically through dose-response studies.
4. Can BQ-788 have agonist activity?
Studies have shown that BQ-788 does not exhibit agonist activity at the ETB receptor, even at concentrations up to 10 µM.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected vasoconstriction in a vascular preparation. | 1. ETA receptor antagonism at high concentrations of BQ-788. In some vascular beds, ETB receptors mediate vasodilation, and their blockade can unmask or potentiate ETA receptor-mediated vasoconstriction. 2. Increased local ET-1 concentration due to ETB receptor blockade on endothelial cells, leading to ETA receptor activation on smooth muscle cells. | 1. Perform a full dose-response curve for BQ-788. 2. Use a selective ETA receptor antagonist in parallel to confirm the involvement of the ETA receptor. 3. Measure ET-1 levels in your experimental system if possible. |
| Inconsistent results between experimental repeats. | 1. Compound instability or degradation. 2. Poor solubility at the tested concentration. | 1. Prepare fresh stock solutions of BQ-788 for each experiment. 2. Visually inspect your final dilution for any precipitation. 3. Consult the manufacturer's instructions for optimal solvent and storage conditions. |
| Cell death observed in a cell line where ETB is not the primary survival signal. | 1. Non-specific cytotoxicity at very high concentrations. 2. Off-target effects on other cellular pathways. | 1. Perform a cell viability assay (e.g., MTS or trypan blue exclusion) across a wide range of BQ-788 concentrations. 2. Include a negative control cell line that does not express endothelin receptors to assess non-specific toxicity. |
Data Presentation
Table 1: Selectivity Profile of BQ-788 Sodium Salt
| Target | IC50 | Cell Line/Tissue | Reference |
| Endothelin B (ETB) Receptor | 1.2 nM | Human Girardi heart cells | |
| Endothelin A (ETA) Receptor | 1300 nM | Human neuroblastoma SK-N-MC cells | |
| Endothelium-dependent relaxation (ETB1 mediated) | EC50 of 3 µM | Rat aorta | |
| ETA1-mediated contraction | Weak antagonism at 10 µM | Rat aorta (without endothelium) |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for ETB and ETA Receptor Affinity
This protocol is a generalized method based on the principles described in the cited literature for determining the IC50 of BQ-788.
-
Cell Culture: Culture human Girardi heart cells (for ETB) and human neuroblastoma SK-N-MC cells (for ETA) under standard conditions.
-
Membrane Preparation: Harvest cells, homogenize in a suitable buffer (e.g., Tris-HCl with protease inhibitors), and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation.
-
Add a fixed concentration of radiolabeled endothelin-1 (e.g., [¹²⁵I]-ET-1).
-
Add increasing concentrations of BQ-788 or a vehicle control.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Plot the percentage of specific binding against the logarithm of the BQ-788 concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: BQ-788 signaling pathway antagonism.
Caption: Experimental troubleshooting workflow.
Caption: Logical flow for result interpretation.
References
- 1. BQ-788, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, BQ-788 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel antagonist of endothelin ETB1 and ETB2 receptors, BQ-788: effects on blood vessel and small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: BQ-788 Sodium Salt
Welcome to the technical support center for BQ-788 sodium salt. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and reliable results in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective antagonist of the Endothelin B (ETB) receptor.[1] It functions by competitively inhibiting the binding of endothelin-1 (ET-1) to the ETB receptor, thereby blocking its downstream signaling pathways.[1][2]
Q2: What is the selectivity of BQ-788 for the ETB receptor over the ETA receptor?
BQ-788 exhibits high selectivity for the ETB receptor. Its inhibitory concentration (IC50) for the ETB receptor is approximately 1.2 nM, while for the ETA receptor, it is significantly higher at around 1300 nM, indicating over a 1000-fold selectivity for the ETB receptor.[3]
Q3: My experimental results with BQ-788 are inconsistent. What are the common causes?
Inconsistent results with BQ-788 can stem from several factors. The most common issue is the stability of BQ-788 in solution. It is highly recommended to use freshly prepared solutions for each experiment. If storage is necessary, aliquoted solutions may be stored at -20°C for up to one month, though fresh preparation is ideal to ensure potency. Repeated freeze-thaw cycles should be avoided as they can degrade the compound. Other potential sources of variability include improper solubilization, incorrect dosage, and variations in experimental conditions.
Q4: How should I prepare and store stock solutions of this compound?
For stock solutions, dissolve this compound in a suitable solvent such as DMSO. For a higher concentration, you can warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath. It is recommended to prepare fresh solutions for each experiment. If you must store the stock solution, aliquot it into single-use volumes and store at -20°C for no longer than one month. Before use, allow the aliquot to equilibrate to room temperature and ensure there is no precipitate.
Q5: Are there any known off-target effects of BQ-788?
While BQ-788 is highly selective for the ETB receptor, at very high concentrations, the possibility of off-target effects cannot be entirely ruled out, as is the case with many pharmacological inhibitors. However, specific significant off-target effects at typical working concentrations are not widely reported in the literature. It is always good practice to include appropriate controls in your experiments to monitor for potential off-target effects.
Troubleshooting Guide
Inconsistent results can be frustrating. This guide provides a structured approach to troubleshooting common issues encountered when using this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no antagonist activity | Degraded BQ-788: The compound may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution of BQ-788 for each experiment. Avoid using stock solutions that have been stored for an extended period or subjected to multiple freeze-thaw cycles. |
| Incorrect Concentration: The final concentration of BQ-788 in your assay may be too low to effectively antagonize the ETB receptor. | Verify your calculations and dilution series. Consider performing a dose-response curve to determine the optimal concentration for your specific experimental setup. | |
| Incomplete Solubilization: The compound may not be fully dissolved, leading to a lower effective concentration. | Ensure complete solubilization of the BQ-788 powder in the appropriate solvent. Gentle warming (37°C) and sonication can aid dissolution. Visually inspect the solution for any precipitate before use. | |
| High variability between replicates | Inconsistent Solution Preparation: Variations in the preparation of stock and working solutions can lead to differing concentrations across replicates. | Use calibrated pipettes and ensure thorough mixing of solutions before aliquoting and serial dilutions. |
| Cell-based Assay Issues: Inconsistent cell seeding density, passage number, or cell health can contribute to variability. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure a uniform, healthy monolayer before starting the experiment. | |
| Assay Conditions: Fluctuations in incubation times, temperature, or reagent volumes can introduce variability. | Standardize all assay parameters and ensure they are consistently applied across all wells and plates. | |
| Unexpected or paradoxical effects | Complex Biological Response: The endothelin system has complex signaling. In some in vivo models, blocking ETB receptors can lead to an increase in plasma ET-1 levels, which can then act on ETA receptors, causing vasoconstriction. | Carefully consider the biological context of your experiment. When working in vivo, it may be necessary to co-administer an ETA receptor antagonist to isolate the effects of ETB receptor blockade. |
| Off-target effects at high concentrations: While selective, very high concentrations might lead to unintended interactions. | Perform a dose-response experiment to ensure you are using the lowest effective concentration. Include appropriate controls to rule out non-specific effects. |
Experimental Protocols
In Vitro Calcium Mobilization Assay
This protocol describes how to measure changes in intracellular calcium levels in response to ETB receptor activation and its inhibition by BQ-788 using a fluorescent plate reader.
Materials:
-
This compound
-
Endothelin-1 (ET-1)
-
Cells expressing the Endothelin B receptor (e.g., CHO-K1 cells stably transfected with the human ETB receptor)
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Probenecid (if using cell lines with organic anion transporters)
-
96-well black, clear-bottom microplates
-
Fluorescent plate reader with an injection system
Procedure:
-
Cell Seeding:
-
One day before the experiment, seed the ETB receptor-expressing cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Dye Loading:
-
Prepare the dye loading solution by adding the calcium-sensitive dye (e.g., Fluo-4 AM) and Pluronic F-127 to HBSS with 20 mM HEPES. If necessary, also add probenecid.
-
Remove the cell culture medium from the wells and add the dye loading solution.
-
Incubate the plate for 60 minutes at 37°C.
-
-
Compound Preparation:
-
Prepare a stock solution of BQ-788 in DMSO.
-
Prepare serial dilutions of BQ-788 in HBSS with 20 mM HEPES to achieve the desired final concentrations.
-
Prepare a stock solution of ET-1 and dilute it in HBSS with 20 mM HEPES to a concentration that will elicit a submaximal response (e.g., EC80).
-
-
Assay Protocol:
-
After the dye loading incubation, wash the cells gently with HBSS.
-
Add the different concentrations of BQ-788 to the respective wells and incubate for 15-30 minutes at room temperature.
-
Place the plate in the fluorescent plate reader and set the instrument to record fluorescence intensity over time (e.g., every 1-2 seconds).
-
Establish a baseline fluorescence reading for approximately 20 seconds.
-
Inject the ET-1 solution into the wells and continue to record the fluorescence for at least 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the concentration of BQ-788 to generate a dose-response curve and determine the IC50 value.
-
In Vivo Blood Pressure Measurement in Rats
This protocol outlines a non-invasive method for measuring blood pressure in rats following the administration of BQ-788 using the tail-cuff method.
Materials:
-
This compound
-
Vehicle (e.g., saline, 10% DMSO in saline)
-
Sprague-Dawley or Wistar rats
-
Tail-cuff blood pressure measurement system
-
Animal restrainer
-
Warming platform
Procedure:
-
Acclimatization:
-
Acclimate the rats to the restrainer and the tail-cuff procedure for several days before the experiment to minimize stress-induced blood pressure variations.
-
-
Compound Preparation:
-
Prepare a fresh solution of BQ-788 in the chosen vehicle at the desired concentration for administration (e.g., 1-3 mg/kg).
-
-
Baseline Blood Pressure Measurement:
-
Place the rat in the restrainer on the warming platform to allow for tail artery dilation.
-
Position the tail cuff and pulse sensor on the rat's tail according to the manufacturer's instructions.
-
Measure and record the baseline systolic and diastolic blood pressure and heart rate. Obtain several stable readings.
-
-
BQ-788 Administration:
-
Administer the prepared BQ-788 solution to the rat via the desired route (e.g., intravenous injection). Administer the vehicle to a control group of rats.
-
-
Post-Dosing Blood Pressure Measurement:
-
At specified time points after administration, repeat the blood pressure measurements as described in step 3.
-
-
Data Analysis:
-
Calculate the change in blood pressure from baseline at each time point for both the BQ-788 treated and vehicle control groups.
-
Statistically analyze the data to determine the effect of BQ-788 on blood pressure.
-
Visualizations
Endothelin B Receptor Signaling Pathway
Caption: Endothelin B receptor signaling pathway and the inhibitory action of BQ-788.
Experimental Workflow for Troubleshooting Inconsistent BQ-788 Results
References
BQ-788 sodium salt degradation and handling precautions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the degradation and handling of BQ-788 sodium salt.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound, with a focus on problems related to its stability in solution.
Issue: Inconsistent or lower-than-expected experimental results.
This is a common problem that can often be traced back to the degradation of BQ-788 in solution.
-
Question: My experimental results are variable. Could this be related to the stability of my this compound solution?
-
Question: I am observing a gradual loss of activity in my experiments over several hours. What could be the cause?
-
Answer: The gradual loss of activity is likely due to the degradation of BQ-788 in your experimental buffer. For lengthy experiments, consider preparing a fresh, concentrated stock solution and diluting it to the working concentration immediately before use or at intervals during the experiment.
-
-
Question: Can I store this compound solutions for future use?
-
Answer: While fresh preparation is strongly advised, some suppliers suggest that solutions can be stored at -20°C for up to one month. If you choose to store solutions, it is critical to equilibrate the solution to room temperature and ensure no precipitate is present before use. For sensitive applications, it is recommended to perform a quality control check on stored solutions.
-
Frequently Asked Questions (FAQs)
Storage and Stability
Q1: How should I store the solid this compound?
A1: Solid this compound should be stored at -20°C. Some suppliers also recommend protecting it from light and storing it under a nitrogen atmosphere. One supplier states a stability of at least four years under these conditions.
Q2: What is the recommended procedure for preparing this compound solutions?
A2: Due to the compound's instability in solution, it is recommended to prepare solutions fresh for each experiment. When preparing aqueous solutions, it may be necessary to use sonication and gentle warming (up to 60°C) to achieve complete dissolution. If using water as the solvent for a stock solution, it is advised to filter and sterilize it through a 0.22 μm filter before preparing the final working solution.
Q3: In which solvents can I dissolve this compound?
A3: this compound is soluble in several common laboratory solvents. The following table summarizes the reported solubility data.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 3.32 - 30 | 5 - 45.2 |
| Ethanol | 3.32 | 5 |
| Water | 50 | 75.33 |
| PBS (pH 7.2) | 10 | 15.07 |
| DMF | 30 | 45.2 |
Data compiled from multiple sources.
For in vivo studies, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, with a reported solubility of ≥ 2.5 mg/mL (3.77 mM).
Q4: Are there any known degradation pathways for this compound?
A4: While the instability of this compound in solution is frequently noted by suppliers, specific chemical degradation pathways and the identity of degradation products are not detailed in the provided documentation. Researchers should be aware of this limited information and consider it in their experimental design.
Handling Precautions
Q5: What are the general handling precautions for this compound?
A5: this compound is for research use only and is not intended for human or veterinary use. Standard laboratory safety practices should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses.
Q6: Should I take any special precautions when weighing and preparing solutions?
A6: Yes. To ensure the stability of the solid compound, it is advisable to handle it under a dry, inert atmosphere (e.g., in a glovebox with nitrogen) if possible. Protect the solid and its solutions from light.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 5 mM).
-
Vortex briefly to mix. If necessary, sonicate in a water bath and warm gently (up to 60°C) until the solid is completely dissolved.
-
This stock solution should be used to prepare fresh working solutions on the day of the experiment.
Protocol 2: Preparation of an Aqueous Working Solution
-
Using the DMSO stock solution from Protocol 1, calculate the volume needed to achieve the final desired concentration in your aqueous experimental buffer.
-
Add the calculated volume of the DMSO stock solution to the experimental buffer.
-
Vortex gently to ensure homogeneity.
-
Use this working solution immediately.
Visualizations
Caption: BQ-788 inhibits the Endothelin B receptor signaling pathway.
References
Technical Support Center: BQ-788 Sodium Salt In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BQ-788 sodium salt in in vivo experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent and highly selective antagonist of the endothelin B (ETB) receptor.[1] It functions by competitively inhibiting the binding of endothelin-1 (ET-1) to the ETB receptor, thereby blocking its downstream signaling pathways.[1][2] This selectivity makes it a valuable tool for investigating the specific roles of the ETB receptor in various physiological and pathological processes.[1]
2. What are the key physicochemical properties of this compound?
Understanding the physicochemical properties of this compound is crucial for proper handling and formulation.
| Property | Value | Source |
| Molecular Weight | 663.79 g/mol | |
| Formula | C₃₄H₅₀N₅NaO₇ | |
| Purity | ≥95% | |
| Solubility | Soluble to 5 mM in DMSO. Soluble in water up to 50 mg/mL with warming and sonication. | |
| Storage | Store at -20°C. | |
| Stability | Unstable in solution; fresh preparation is recommended. Stock solutions can be stored at -20°C for up to one month. |
3. What is the recommended vehicle for in vivo delivery of this compound?
A commonly used vehicle for in vivo administration of this compound involves a multi-component solvent system to ensure solubility and stability. One such formulation consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% saline
It is critical to prepare this solution fresh before each experiment due to the compound's instability in solution.
Troubleshooting Guide
This guide addresses common issues encountered during the in vivo delivery of this compound.
Issue 1: Poor Solubility or Precipitation of this compound Solution
-
Question: My this compound solution is cloudy or has formed a precipitate. What should I do?
-
Answer: Precipitation is a common issue due to the limited aqueous solubility of BQ-788. Here are some troubleshooting steps:
-
Ensure Proper Vehicle Composition: Verify the percentages of DMSO, PEG300, Tween-80, and saline in your vehicle are correct.
-
Sequential Mixing: Add each solvent component one by one, ensuring complete mixing at each step.
-
Warming and Sonication: Gently warm the solution (e.g., to 60°C) and use an ultrasonic bath to aid dissolution, especially when preparing aqueous stock solutions.
-
Fresh Preparation: Always prepare the dosing solution fresh on the day of the experiment. The compound is unstable in solution and can degrade or precipitate over time.
-
Check Purity: Impurities in the compound can affect solubility. Ensure you are using a high-purity grade of this compound (≥95%).
-
Issue 2: Lack of Expected In Vivo Efficacy
-
Question: I am not observing the expected biological effects of BQ-788 in my animal model. What could be the reason?
-
Answer: A lack of efficacy can stem from several factors, from compound administration to the biological model itself.
-
Inadequate Dose: The dose of BQ-788 may be insufficient to achieve the desired therapeutic concentration at the target site. A dose-response study is recommended to determine the optimal dose for your specific model and route of administration.
-
Incorrect Route of Administration: The chosen route of administration (e.g., intravenous, intraperitoneal, subcutaneous) significantly impacts the bioavailability and pharmacokinetics of the compound. Intravenous (i.v.) administration is a common and effective route for BQ-788.
-
Compound Instability: As mentioned, BQ-788 is unstable in solution. Ensure the solution is freshly prepared and administered promptly to avoid degradation.
-
Biological Variability: Inherent biological differences between individual animals can lead to varied responses. Increasing the number of animals per group can improve statistical power.
-
Model-Specific Factors: The role of the ETB receptor in your specific disease model may not be as critical as hypothesized. Consider validating the expression and function of ETB receptors in your model system.
-
Issue 3: Inconsistent or Variable Results Between Experiments
-
Question: I am observing high variability in my results from one experiment to the next. How can I improve consistency?
-
Answer: Inconsistent results are a common challenge in in vivo research. Here are some strategies to improve reproducibility:
-
Standardize Dosing Procedure: Ensure precise and consistent dosing techniques, including accurate volume administration and consistent timing.
-
Normalize Dose to Body Weight: Always calculate and administer the dose based on the individual animal's body weight.
-
Consistent Animal Cohorts: Use animals of the same age, sex, and strain to minimize biological variability.
-
Strict Adherence to Protocol: Follow a standardized and detailed experimental protocol for every experiment, from solution preparation to data collection.
-
Issue 4: Potential Off-Target Effects
-
Question: How can I be sure that the observed effects are due to the specific inhibition of the ETB receptor and not off-target effects?
-
-
Use a Structurally Different ETB Antagonist: To confirm that the observed phenotype is due to ETB receptor blockade, consider using a structurally unrelated ETB receptor antagonist as a validation tool.
-
Include a Negative Control Compound: A structurally similar but inactive analog of BQ-788, if available, can serve as an excellent negative control.
-
Genetic Models: The most definitive way to confirm the role of the ETB receptor is to use a genetic model, such as ETB receptor knockout or knockdown animals, in parallel with your pharmacological studies.
-
Dose-Response Analysis: Demonstrating a clear dose-dependent effect can provide evidence for on-target activity.
-
Issue 5: Unexpected Physiological Responses
-
Question: I observed an increase in blood pressure after administering BQ-788 in my rat model, which was unexpected. Is this a known effect?
-
Answer: Yes, this can be an expected physiological response in certain models. In Dahl salt-sensitive hypertensive rats, for instance, intravenous administration of BQ-788 has been shown to increase blood pressure. This is thought to be due to the blockade of ETB receptor-mediated clearance of ET-1, leading to increased plasma ET-1 levels and subsequent activation of ETA receptors, which mediate vasoconstriction. It is important to be aware of the complex interplay between ETA and ETB receptors when interpreting in vivo data.
Experimental Protocols & Visualizations
General Protocol for Intravenous (i.v.) Administration of this compound in Rats
This is a general guideline and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) protocols.
-
Animal Preparation: Acclimatize rats to the housing conditions for at least one week prior to the experiment. Record the body weight of each animal before dosing.
-
Solution Preparation (Fresh):
-
Calculate the required amount of this compound based on the desired dose (e.g., 3 mg/kg/h) and the total infusion volume.
-
Prepare the vehicle solution: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Dissolve the this compound in the vehicle, ensuring complete dissolution through gentle warming and vortexing.
-
-
Administration:
-
For continuous infusion, a catheter should be surgically implanted in the jugular or femoral vein.
-
Administer the BQ-788 solution via an infusion pump at the calculated rate.
-
The control group should receive the vehicle solution alone.
-
-
Monitoring: Observe the animals regularly for any signs of toxicity or adverse effects. Monitor relevant physiological parameters as required by the experimental design.
-
Sample Collection: At the end of the study, collect blood and/or tissues for pharmacokinetic and pharmacodynamic analyses.
Visualizations
Caption: BQ-788 blocks the ETB receptor signaling pathway.
References
Technical Support Center: BQ-788 Sodium Salt for In Vivo Experiments
Welcome to the technical support center for the use of BQ-788 sodium salt in in vivo research. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to ensure the successful implementation of your experiments.
Clarification: BQ-788 vs. Vehicle Control
A critical first step in experimental design is understanding the role of each component.
-
This compound is a potent and selective antagonist of the endothelin B (ETB) receptor.[1][2][3] In your experiment, this is the active compound or treatment .
-
A Vehicle is the inert substance or solvent used to dissolve and deliver the active compound.[4]
-
A Vehicle Control Group is an essential part of in vivo studies. This group of animals receives the vehicle alone, without the active compound (BQ-788). This allows researchers to distinguish the pharmacological effects of BQ-788 from any potential biological effects of the delivery vehicle itself.
This guide will provide information on selecting and preparing an appropriate vehicle for this compound and how to properly use it in a controlled experimental setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what does it do?
This compound is a highly potent and selective antagonist for the endothelin B (ETB) receptor, with an IC50 of 1.2 nM for the ETB receptor, making it over 1000-fold more selective for ETB than the ETA receptor. By blocking the ETB receptor, BQ-788 inhibits biological activities mediated by endothelin-1 (ET-1), such as vasodilation, bronchoconstriction, and cell proliferation. It is a valuable tool for investigating the physiological and pathological roles of the ET-1 and the ETB receptor.
Q2: What is a suitable vehicle for in vivo administration of this compound?
The choice of vehicle depends on the route of administration and the required concentration. Since this compound has limited solubility in aqueous solutions, a common approach involves dissolving it in an organic solvent first, which is then diluted for administration.
-
For Intravenous (i.v.) Injection/Infusion:
-
Saline (0.9% NaCl): In some studies, BQ-788 has been administered intravenously in saline. This is suitable for lower concentrations where BQ-788 remains in solution.
-
DMSO with further dilution: For higher concentrations, a stock solution can be prepared in Dimethyl sulfoxide (DMSO) and then diluted in a suitable aqueous buffer like saline or Phosphate-Buffered Saline (PBS). It is crucial to ensure the final concentration of DMSO is low enough to avoid toxicity in the animal model.
-
Q3: How do I prepare a this compound solution for in vivo experiments?
Below is a general protocol for preparing a BQ-788 solution using DMSO as the initial solvent.
Experimental Protocol: Solution Preparation
-
Calculate the Required Mass: Determine the total amount of this compound needed based on the desired final concentration and the total volume of the solution.
-
Prepare Stock Solution:
-
Weigh the calculated amount of this compound powder in a sterile tube.
-
Add a small, precise volume of 100% DMSO to dissolve the powder completely. Various suppliers report solubility in DMSO to be at least 5 mM, with some reporting much higher values (≥33.2 mg/mL or ≥43 mg/mL).
-
Vortex or sonicate briefly until the solution is clear.
-
-
Prepare Working Solution:
-
Slowly add the stock solution to your chosen aqueous vehicle (e.g., sterile 0.9% saline) while vortexing to prevent precipitation.
-
Ensure the final concentration of DMSO is minimized (typically <5% for i.v. administration, but this should be validated for your specific animal model and study duration).
-
-
Prepare Vehicle Control: Create a separate solution containing the exact same concentration of DMSO and saline (or other components) but without the this compound. This will be administered to your control group.
-
Storage and Use: It is recommended to prepare solutions fresh on the day of use. If storage is necessary, stock solutions in DMSO can be aliquoted and stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical and Potency Data
| Property | Value | Source(s) |
| Molecular Formula | C₃₄H₅₀N₅NaO₇ | |
| Molecular Weight | 663.79 g/mol | |
| Purity | >95% - >98% | |
| IC₅₀ (ETB Receptor) | 1.2 nM | |
| IC₅₀ (ETA Receptor) | 1300 nM |
Table 2: Solubility Information
| Solvent | Reported Solubility | Source(s) |
| DMSO | Soluble to 5 mM | |
| ≥33.2 mg/mL | ||
| ≥43 mg/mL | ||
| Ethanol | Soluble to 5 mM |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution in aqueous vehicle | The compound's solubility limit has been exceeded. The aqueous vehicle was added too quickly. | - Increase the proportion of the initial organic solvent (e.g., DMSO), ensuring the final concentration remains non-toxic. - Prepare a more dilute solution. - Add the stock solution to the aqueous vehicle slowly while vortexing. - Consider using a co-solvent system (e.g., with PEG300 or Tween 80), though this requires careful validation. |
| Inconsistent or lower-than-expected biological activity | Degradation of BQ-788 in the vehicle. Inaccurate concentration of the stock solution. Adsorption of the compound to plasticware. | - Always prepare fresh working solutions for each experiment. - Ensure the compound is fully dissolved before making dilutions. - Use low-adhesion polypropylene labware. |
| Adverse effects in the vehicle control group | Toxicity from the organic solvent (e.g., DMSO). | - Reduce the final concentration of the organic solvent in the administered solution. - Run a pilot study to determine the maximum tolerated concentration of your vehicle in your specific animal model. |
Visual Guides
Endothelin B Receptor Signaling Pathway
Endothelin-1 (ET-1) binds to the ETB receptor, a G-protein coupled receptor (GPCR). This activates multiple G-proteins (like Gq and Gi) leading to downstream signaling cascades, such as the activation of Phospholipase C (PLC), which ultimately results in physiological responses. BQ-788 acts by selectively blocking this initial binding step at the ETB receptor.
Caption: Simplified diagram of the ETB receptor signaling pathway and the inhibitory action of BQ-788.
Experimental Workflow for In Vivo Studies
A well-designed in vivo experiment includes proper randomization and the critical use of a vehicle control group to ensure that the observed effects are solely due to the test compound.
Caption: Logical workflow for an in vivo experiment using BQ-788 and a vehicle control group.
References
- 1. BQ 788 sodium salt, ETB receptor antagonist (CAS 156161-89-6) | Abcam [abcam.com]
- 2. BQ-788, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, BQ-788 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Assessing the purity of BQ-788 sodium salt for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assessing the purity of BQ-788 sodium salt for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective antagonist of the endothelin B (ETB) receptor.[1] It is a synthetic peptide derivative used in research to study the physiological and pathological roles of the endothelin system.[2] Its mechanism of action involves blocking the binding of endothelins (e.g., endothelin-1, ET-1) to the ETB receptor, thereby inhibiting downstream signaling pathways.
Q2: What are the common impurities that might be present in a sample of this compound?
As with other synthetic peptides, impurities in this compound can arise during synthesis or storage. Common impurities include:
-
Truncated sequences: Peptides missing one or more amino acid residues.
-
Deletion sequences: Peptides with an incorrect amino acid sequence due to the omission of an amino acid during synthesis.
-
Incompletely deprotected peptides: Peptides where protecting groups used during synthesis have not been fully removed.
-
Oxidized peptides: Modification of susceptible amino acid residues, such as tryptophan, through oxidation.
-
Deamidated peptides: Hydrolysis of the side chain amide of asparagine or glutamine residues.
-
Residual solvents and reagents: Trace amounts of solvents and reagents used in the synthesis and purification process, such as trifluoroacetic acid (TFA).
Q3: What is the recommended method for determining the purity of this compound?
The most common and reliable method for determining the purity of peptides like this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates the target peptide from its impurities based on hydrophobicity. Purity is typically reported as a percentage of the main peak area relative to the total peak area in the chromatogram. For unambiguous identification of the main peak and impurities, HPLC is often coupled with Mass Spectrometry (LC-MS).
Q4: How should I prepare this compound for my experiments?
This compound is soluble in water and dimethyl sulfoxide (DMSO). It is recommended to prepare solutions fresh for each experiment, as the compound can be unstable in solution over time. If storage of a stock solution is necessary, it should be stored at -20°C. For in vivo studies, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.
Troubleshooting Guides
HPLC Analysis
Issue: Poor peak shape or peak tailing in the HPLC chromatogram.
-
Possible Cause: Inappropriate mobile phase composition or pH. Interactions between the peptide and free silanol groups on the HPLC column.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure the pH of the mobile phase is appropriate for the peptide. For many peptides, a low pH (around 2-3) using an ion-pairing agent like trifluoroacetic acid (TFA) improves peak shape.
-
Optimize TFA Concentration: A typical starting concentration for TFA is 0.1%. Varying this concentration may improve peak symmetry.
-
Use a High-Purity Column: Employ a high-quality, end-capped C18 column specifically designed for peptide separations to minimize interactions with residual silanols.
-
Check for Column Contamination: Flush the column with a strong solvent to remove any adsorbed material.
-
Issue: Multiple peaks observed in the HPLC chromatogram.
-
Possible Cause: Presence of impurities in the this compound sample. Degradation of the sample.
-
Troubleshooting Steps:
-
Confirm Peak Identity with Mass Spectrometry: Use LC-MS to determine the molecular weight of the species corresponding to each peak. This will help differentiate between the target peptide and impurities.
-
Review Synthesis and Purification Report: If available, consult the certificate of analysis from the supplier, which may provide information on known impurities.
-
Assess Sample Handling: Ensure the sample has been stored correctly and that solutions are prepared fresh to minimize degradation.
-
Mass Spectrometry Analysis
Issue: The observed molecular weight does not match the expected molecular weight of BQ-788.
-
Possible Cause: Presence of adducts (e.g., sodium, potassium), modifications (e.g., oxidation), or fragmentation of the peptide.
-
Troubleshooting Steps:
-
Check for Common Adducts: Look for peaks corresponding to the expected mass + 22 Da (sodium adduct) or + 38 Da (potassium adduct).
-
Investigate Potential Modifications: A mass increase of +16 Da could indicate oxidation. A mass decrease of -18 Da might suggest a loss of water.
-
Optimize Mass Spectrometer Settings: Ensure the instrument is properly calibrated and that the ionization source parameters are optimized for peptides to minimize in-source fragmentation.
-
General Experimental Issues
Issue: Inconsistent or unexpected biological activity in experiments.
-
Possible Cause: Inaccurate concentration of the active peptide due to the presence of impurities or counter-ions. Degradation of the this compound.
-
Troubleshooting Steps:
-
Verify Purity: Re-analyze the purity of your this compound stock using HPLC.
-
Determine Net Peptide Content: For quantitative experiments, consider performing amino acid analysis to determine the exact amount of peptide in your sample, as the gross weight may include water and counter-ions.
-
Prepare Fresh Solutions: Always prepare BQ-788 solutions immediately before use to avoid degradation.
-
Quantitative Data Summary
The following tables provide expected values for this compound analysis. Note that actual results may vary depending on the specific instrumentation and experimental conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₄H₅₀N₅NaO₇ | |
| Molecular Weight | 663.79 g/mol | |
| Purity (typical) | ≥95% (by HPLC) |
Table 2: Illustrative RP-HPLC Parameters for BQ-788 Purity Assessment
| Parameter | Recommended Setting |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 20-60% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Detection | UV at 214 nm and 280 nm |
| Expected Retention Time | Dependent on specific conditions |
Table 3: Expected Mass Spectrometry Data for BQ-788
| Ion | Expected m/z |
| [M-Na+2H]²⁺ | 321.70 |
| [M-Na+H]⁺ | 642.39 |
| [M]⁺ | 664.37 |
| [M+Na]⁺ | 686.35 |
Experimental Protocols
Protocol 1: Purity Assessment by RP-HPLC
-
Sample Preparation: Dissolve this compound in Mobile Phase A to a final concentration of 1 mg/mL.
-
HPLC System: Use a standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Gradient: A linear gradient from 10% to 70% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Protocol 2: Molecular Weight Confirmation by LC-MS
-
Sample Preparation: Dilute the sample prepared for HPLC analysis (1 mg/mL) 1:10 with Mobile Phase A.
-
LC-MS System: Use an HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions: Use the same chromatographic conditions as in Protocol 1, but with a formic acid-based mobile phase if TFA signal suppression is an issue.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in acetonitrile.
-
-
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
-
Data Analysis: Identify the peak corresponding to the BQ-788 peptide in the total ion chromatogram. Analyze the mass spectrum of this peak to confirm the presence of the expected molecular ions (e.g., protonated, sodiated).
Protocol 3: Structural Confirmation by ¹H NMR
-
Sample Preparation: Dissolve approximately 1-5 mg of this compound in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
NMR Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). The resulting spectrum should be compared to a reference spectrum if available. Key features to look for include signals in the aromatic region (from the tryptophan residue), amide protons, and aliphatic protons. The complexity of the spectrum will reflect the peptide nature of the compound.
Visualizations
Caption: Endothelin B (ETB) Receptor Signaling Pathway and the Antagonistic Action of BQ-788.
References
Minimizing variability in experiments with BQ-788 sodium salt
This guide provides researchers, scientists, and drug development professionals with essential information to minimize variability in experiments utilizing BQ-788 sodium salt, a potent and selective endothelin B (ETB) receptor antagonist.
Frequently Asked Questions (FAQs) & Troubleshooting
1. What is BQ-788 and what is its primary mechanism of action?
BQ-788 is a peptide-based, potent, and highly selective competitive antagonist of the endothelin B (ETB) receptor.[1][2] Its chemical name is N-cis-2,6-dimethylpiperidinocarbonyl-L-γ-methylleucyl-D-1-methoxycarbonyltryptophanyl-D-norleucine.[1][3] It functions by binding to the ETB receptor and preventing the binding of endogenous endothelin peptides (e.g., Endothelin-1, ET-1), thereby inhibiting downstream signaling.[1] Due to its high selectivity, it is a valuable tool for isolating and studying the physiological and pathological roles of the ETB receptor subtype.
2. My BQ-788 solution appears cloudy or precipitated. What should I do?
This is a common issue related to solubility and stability. This compound is sparingly soluble in aqueous solutions but has better solubility in organic solvents like DMSO.
-
Immediate Action: If you observe precipitation, gently warm the solution and use sonication to aid dissolution.
-
Root Cause & Prevention:
-
Improper Reconstitution: Always reconstitute the lyophilized powder in 100% DMSO first to create a concentrated stock solution before making further dilutions in aqueous buffers. Direct reconstitution in aqueous buffer can lead to poor solubility and precipitation.
-
Solution Instability: BQ-788 is unstable in aqueous solutions. It is strongly recommended to prepare fresh working solutions from your DMSO stock on the day of the experiment. Avoid storing diluted aqueous solutions.
-
Storage: Store the lyophilized solid and DMSO stock solutions at -20°C, protected from light and moisture, to ensure maximum stability.
-
3. I am not observing the expected level of ETB receptor inhibition in my cell-based assay. What are the potential causes?
Incomplete antagonism can arise from several factors. Consider the following troubleshooting steps:
-
Inadequate Concentration: Ensure your final concentration of BQ-788 is sufficient to competitively inhibit the agonist being used. The required concentration will depend on the affinity of the agonist and its concentration (e.g., EC50 or EC80). Consult the pA2 value (a measure of antagonist potency), which for BQ-788 is approximately 8.4.
-
Compound Degradation: As mentioned, BQ-788 can degrade in aqueous media. Use freshly prepared dilutions for each experiment.
-
Cell Line Variability: Confirm that your cell line expresses a sufficient density of ETB receptors. Receptor expression levels can vary between cell types and even with passage number.
-
Assay Incubation Time: For antagonist assays, a pre-incubation period with BQ-788 is critical to allow the antagonist to bind to the receptors before adding the agonist. An insufficient pre-incubation time (typically 15-30 minutes) can lead to an underestimation of its inhibitory effect.
-
Competitive Nature: Remember that BQ-788 is a competitive antagonist. If you are using a very high concentration of an ETB agonist, you will need a correspondingly higher concentration of BQ-788 to achieve effective inhibition.
4. I am seeing unexpected off-target effects or cellular toxicity. Why might this be happening?
While BQ-788 is highly selective for the ETB receptor over the ETA receptor, off-target effects can occur, especially at high concentrations.
-
Concentration: Use the lowest effective concentration of BQ-788 possible. While it shows no agonistic activity up to 10 µM, using excessively high concentrations increases the risk of non-specific interactions.
-
Solvent Toxicity: The vehicle, typically DMSO, can be toxic to cells at certain concentrations. Ensure the final concentration of DMSO in your assay medium is low (generally <0.5%) and that your vehicle controls show no signs of toxicity.
-
Purity: Ensure the purity of your this compound. Impurities could contribute to unexpected biological activity.
5. In my in vivo experiment, I observed an increase in plasma ET-1 levels after BQ-788 administration. Is this normal?
Yes, this is a known physiological response. The ETB receptor is significantly involved in the clearance of circulating ET-1 from the plasma. By blocking this receptor with BQ-788, you inhibit this clearance mechanism, leading to a marked increase in the plasma concentration of ET-1. This effect is often used as an in vivo indicator of successful ETB receptor blockade.
Quantitative Data Summary
The following tables summarize key quantitative parameters for BQ-788 to aid in experimental design.
Table 1: Binding Affinity & Potency of BQ-788
| Parameter | Value | Receptor Subtype | Cell Line / Tissue | Reference |
| IC50 | 1.2 nM | ETB | Human Girardi Heart Cells | |
| IC50 | 1300 nM | ETA | Human Neuroblastoma SK-N-MC | |
| Selectivity | >1000-fold | ETB over ETA | - | |
| pA2 | 8.4 | ETB | Isolated Rabbit Pulmonary Arteries |
Table 2: Physicochemical & Storage Information
| Property | Value |
| Molecular Formula | C₃₄H₅₀N₅NaO₇ |
| Molecular Weight | 663.79 g/mol |
| Solubility | Soluble to 5 mM in DMSO |
| Storage (Solid) | -20°C, protect from light |
| Storage (Stock Solution) | -20°C in DMSO |
Visualizing Pathways and Workflows
ETB Receptor Signaling and BQ-788 Inhibition
The following diagram illustrates the canonical signaling pathway of the ETB receptor upon binding Endothelin-1 (ET-1) and how BQ-788 competitively antagonizes this interaction.
Caption: BQ-788 competitively blocks ET-1 binding to the ETB receptor.
General Experimental Workflow for BQ-788
This workflow outlines the key steps for using BQ-788 in a typical in vitro cell-based assay.
Caption: Standard workflow for an in vitro BQ-788 antagonist assay.
Troubleshooting Logic for Inconsistent Results
Use this decision tree to diagnose potential issues when your experimental results with BQ-788 are variable or unexpected.
Caption: A decision tree for troubleshooting BQ-788 experiments.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (IC50, Ki) of BQ-788 by measuring its ability to displace a radiolabeled ligand from the ETB receptor.
-
Materials:
-
Cell membranes from cells expressing ETB receptors (e.g., human Girardi heart cells).
-
Radioligand: [¹²⁵I]-ET-1.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters and cell harvester.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of BQ-788 in Binding Buffer.
-
In a 96-well plate, add in order: Binding Buffer, cell membranes (20-50 µg protein/well), the BQ-788 dilutions, and a fixed concentration of [¹²⁵I]-ET-1 (near its Kd).
-
Define non-specific binding wells containing a high concentration of unlabeled ET-1.
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters, followed by several washes with ice-cold Wash Buffer.
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of BQ-788. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Protocol 2: Functional Antagonism via Intracellular Calcium Mobilization Assay
This protocol assesses the functional antagonism of BQ-788 by measuring its ability to block agonist-induced increases in intracellular calcium.
-
Materials:
-
ETB receptor-expressing cells plated in a black, clear-bottom 96-well or 384-well plate.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
ETB agonist (e.g., ET-1 or Sarafotoxin S6c).
-
Fluorescence plate reader with kinetic read capabilities.
-
-
Procedure:
-
Culture ETB-expressing cells to confluence in the multi-well plate.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's protocol (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).
-
Wash the cells with Assay Buffer to remove excess dye.
-
Add serial dilutions of BQ-788 to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Place the plate in the fluorescence reader and measure baseline fluorescence.
-
Inject a fixed concentration of the ETB agonist (typically an EC80 concentration) into the wells.
-
Immediately begin measuring fluorescence intensity kinetically for 1-2 minutes to capture the peak calcium response.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the response as a percentage of the agonist-only control against the log concentration of BQ-788 to calculate the IC50.
-
References
- 1. BQ-788, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, BQ-788 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel antagonist of endothelin ETB1 and ETB2 receptors, BQ-788: effects on blood vessel and small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
BQ-788 sodium salt stability at room temperature
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability, storage, and handling of BQ-788 sodium salt.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid?
For long-term storage, this compound as a solid should be stored at -20°C, protected from light, and kept under desiccating conditions.[1] Some suppliers indicate that under these conditions, the product can be stored for up to 12 months or even ≥ 4 years.[2] The solid compound is stable for shipping at ambient temperatures.[3]
Q2: How should I store solutions of this compound?
Solutions of BQ-788 are unstable and it is highly recommended to prepare them fresh for each use. If storage is necessary, solutions can be stored at -20°C for up to one month. Before use, frozen solutions should be equilibrated to room temperature and checked for any precipitation. It is advisable to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.
Q3: What is the stability of this compound at room temperature?
Q4: In which solvents can I dissolve this compound?
This compound is soluble in several common laboratory solvents. Solubility can be enhanced with ultrasonication and warming to 60°C.
| Solvent | Solubility |
| H₂O | 50 mg/mL (75.33 mM) |
| DMSO | ≥33.2 mg/mL, 25 mg/mL (37.66 mM), soluble to 5 mM |
| Ethanol | Soluble to 5 mM |
| DMF | 30 mg/mL |
| PBS (pH 7.2) | 10 mg/mL |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of BQ-788 in solution due to improper storage. | Always prepare solutions fresh before use. If a stock solution must be used, ensure it has been stored correctly at -20°C for no longer than one month and avoid multiple freeze-thaw cycles. |
| Precipitate observed in thawed solution | Poor solubility or precipitation during freezing/thawing. | Before use, ensure the solution is completely equilibrated to room temperature and vortex to redissolve any precipitate. If precipitation persists, gentle warming and sonication may be applied. |
| Reduced antagonist activity | Degradation of the peptide. | Verify the storage conditions of the solid compound and the age of the stock solution. Use a fresh vial of this compound to prepare a new stock solution. |
Experimental Protocols
Protocol for Assessing the Stability of this compound Solution
This protocol outlines a general method for assessing the stability of a this compound solution using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the degradation of BQ-788 in solution over time at room temperature.
Materials:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column
Methodology:
-
Preparation of BQ-788 Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve in an appropriate solvent (e.g., DMSO or water) to a final concentration of 1 mg/mL.
-
-
Initial Analysis (T=0):
-
Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the sample into the HPLC system.
-
Run the HPLC using a suitable gradient (e.g., 20-80% ACN in water with 0.1% TFA over 20 minutes).
-
Record the chromatogram and the peak area of the intact BQ-788.
-
-
Incubation:
-
Store the stock solution at room temperature (e.g., 25°C) in a sealed, light-protected vial.
-
-
Time-Point Analysis:
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the stock solution.
-
Dilute and analyze by HPLC as described in step 2.
-
-
Data Analysis:
-
For each time point, calculate the percentage of the remaining BQ-788 by comparing the peak area to the peak area at T=0.
-
Plot the percentage of remaining BQ-788 against time to determine the stability profile.
-
Visualizations
Caption: Workflow for assessing BQ-788 solution stability.
Caption: BQ-788 selectively antagonizes the ETB receptor.
References
Potential for BQ-788 sodium salt to interact with other reagents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of BQ-788 sodium salt, a potent and selective endothelin B (ETB) receptor antagonist. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and key pharmacological data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic peptide that acts as a potent and selective competitive antagonist of the endothelin B (ETB) receptor.[1][2][3] It exerts its effect by binding to the ETB receptor and preventing the binding of its natural ligand, endothelin-1 (ET-1), thereby inhibiting downstream signaling pathways.[1][2]
Q2: What is the selectivity of BQ-788 for the ETB receptor over the ETA receptor?
A2: BQ-788 displays high selectivity for the ETB receptor. Its inhibitory concentration (IC50) for the ETB receptor is approximately 1.2 nM, while for the ETA receptor, it is around 1300 nM, indicating over a 1000-fold selectivity for the ETB receptor.
Q3: How should this compound be stored?
A3: this compound powder should be stored at -20°C under desiccating conditions. Stock solutions can be stored at -20°C for up to one month, although it is highly recommended to use freshly prepared solutions for optimal performance.
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol. It is also soluble in water, though heating and sonication may be required to achieve higher concentrations.
Troubleshooting Guides
This section addresses common issues that may arise during experiments using this compound.
Issue 1: this compound Precipitation in Aqueous Solutions
-
Question: I dissolved this compound in my aqueous buffer, but it precipitated out of solution. What could be the cause and how can I fix it?
-
Answer:
-
Potential Cause 1: Low pH. BQ-788 is a sodium salt of a carboxylic acid. In acidic conditions (low pH), the carboxylate group can become protonated, reducing its solubility in aqueous solutions.
-
Solution 1: Ensure your buffer pH is neutral to slightly alkaline (pH 7.0-8.0). If your experimental conditions require a lower pH, consider preparing a concentrated stock solution in DMSO and then diluting it into your aqueous buffer immediately before use. Keep the final DMSO concentration low (typically <0.5%) to avoid solvent effects on your biological system.
-
Potential Cause 2: High Concentration. You may be exceeding the solubility limit of BQ-788 in your specific buffer.
-
Solution 2: Try preparing a more dilute solution. If a higher concentration is necessary, consider the use of a co-solvent, but be sure to include appropriate vehicle controls in your experiment.
-
Issue 2: No or Reduced Antagonist Effect Observed
-
Question: I'm not observing the expected antagonist effect of BQ-788 in my assay. What are the possible reasons?
-
Answer:
-
Potential Cause 1: Reagent Degradation. BQ-788 is a peptide and can be susceptible to degradation, especially in solution.
-
Solution 1: It is strongly recommended to use freshly prepared solutions. If using a frozen stock solution, ensure it has not undergone multiple freeze-thaw cycles.
-
Potential Cause 2: Insufficient Concentration. The concentration of BQ-788 may be too low to effectively compete with the agonist at the ETB receptor.
-
Solution 2: Perform a dose-response curve to determine the optimal concentration for your specific experimental setup. Remember that the effective concentration can vary depending on the cell type, receptor expression levels, and agonist concentration.
-
Potential Cause 3: Agonist Concentration is too High. If the concentration of the ETB agonist (e.g., ET-1) is too high, it may overcome the competitive antagonism of BQ-788.
-
Solution 3: Reduce the concentration of the agonist. Ideally, use a concentration of the agonist that is at or near its EC50 value.
-
Issue 3: Suspected Off-Target Effects
-
Question: I am observing unexpected effects in my experiment that do not seem to be mediated by the ETB receptor. Could BQ-788 have off-target effects?
-
Answer:
-
Potential Cause: While BQ-788 is highly selective for the ETB receptor, at very high concentrations, the possibility of off-target effects on other receptors or signaling pathways cannot be entirely ruled out.
-
Solution:
-
Dose-Response: Perform a careful dose-response experiment to ensure you are using the lowest effective concentration of BQ-788.
-
Control Experiments: Include appropriate controls in your experimental design. For example, use a structurally different ETB antagonist to confirm that the observed effect is specific to ETB receptor blockade. You can also test BQ-788 in a cell line that does not express the ETB receptor.
-
Co-administration with other antagonists: In some experimental systems, co-administration with an ETA receptor antagonist (like BQ-123) can help to dissect the specific roles of each receptor subtype.
-
-
Quantitative Data Summary
The following table summarizes the key quantitative pharmacological data for this compound.
| Parameter | Value | Cell Line/Tissue | Species | Reference |
| IC50 (ETB Receptor) | 1.2 nM | Human Girardi heart cells | Human | |
| IC50 (ETA Receptor) | 1300 nM | Human neuroblastoma SK-N-MC cells | Human | |
| pA2 | 8.4 | Isolated rabbit pulmonary arteries | Rabbit |
Experimental Protocols
Protocol 1: ETB Receptor Competitive Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of BQ-788 for the ETB receptor.
Materials:
-
Cell membranes expressing the human ETB receptor
-
[125I]-ET-1 (Radioligand)
-
This compound
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of BQ-788 in DMSO.
-
Prepare serial dilutions of BQ-788 in Binding Buffer.
-
Dilute the cell membranes in Binding Buffer to the desired concentration.
-
Dilute [125I]-ET-1 in Binding Buffer to a concentration of approximately its Kd value.
-
-
Assay Setup:
-
To each well of the 96-well plate, add:
-
25 µL of Binding Buffer (for total binding) or a high concentration of unlabeled ET-1 (for non-specific binding).
-
25 µL of the BQ-788 serial dilutions.
-
25 µL of diluted [125I]-ET-1.
-
25 µL of diluted cell membranes.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 2 hours with gentle agitation.
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Wash Buffer.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the BQ-788 concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Protocol 2: Vascular Tension Assay in Isolated Aortic Rings
This protocol describes a method to assess the antagonist effect of BQ-788 on ET-1-induced vasoconstriction in isolated rat aortic rings.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
This compound
-
Endothelin-1 (ET-1)
-
Phenylephrine
-
Acetylcholine
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Euthanize the rat and carefully excise the thoracic aorta.
-
Place the aorta in ice-cold Krebs-Henseleit solution.
-
Clean the aorta of adhering connective and adipose tissue.
-
Cut the aorta into 3-4 mm wide rings.
-
-
Mounting:
-
Mount the aortic rings in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.
-
Connect the rings to the isometric force transducers.
-
-
Equilibration:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, washing with fresh Krebs-Henseleit solution every 15-20 minutes.
-
-
Viability Check:
-
Contract the rings with phenylephrine (e.g., 1 µM).
-
Once a stable contraction is reached, add acetylcholine (e.g., 10 µM) to assess endothelium integrity (a relaxation of >70% indicates intact endothelium).
-
Wash the rings extensively to return to baseline tension.
-
-
Antagonism Protocol:
-
Incubate the rings with BQ-788 (at the desired concentration) or vehicle (control) for 30 minutes.
-
Generate a cumulative concentration-response curve to ET-1 by adding increasing concentrations of ET-1 to the organ bath.
-
-
Data Analysis:
-
Record the contractile responses to ET-1 as a percentage of the maximal contraction induced by phenylephrine.
-
Plot the concentration-response curves for ET-1 in the absence and presence of BQ-788.
-
Determine the EC50 values and maximal responses. A rightward shift in the ET-1 concentration-response curve in the presence of BQ-788 indicates competitive antagonism.
-
Visualizations
Signaling Pathway of Endothelin and BQ-788 Action
Caption: Endothelin-1 (ET-1) signaling pathway and the inhibitory action of BQ-788.
Experimental Workflow for Vascular Tension Assay
Caption: Workflow for assessing BQ-788 antagonism in isolated aortic rings.
Troubleshooting Logic for 'No Antagonist Effect'
References
- 1. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, BQ-788 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BQ-788, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, BQ-788 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating BQ-788 sodium salt activity in a new experimental setup
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BQ-788 sodium salt. Our aim is to help you validate its activity in your experimental setup and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the endothelin B (ETB) receptor.[1][2][3][4][5] Its mechanism of action is to competitively inhibit the binding of endothelin-1 (ET-1) to the ETB receptor. This selectivity makes it a valuable tool for investigating the specific roles of the ETB receptor in various physiological and pathophysiological processes.
Q2: What are the key in vitro and in vivo applications of BQ-788?
In vitro, BQ-788 is used to:
-
Inhibit ET-1 binding to ETB receptors in cell-based assays.
-
Block ETB receptor-mediated downstream signaling, such as calcium mobilization.
-
Study the role of ETB receptors in processes like vasoconstriction, cell proliferation, and bronchoconstriction.
In vivo, BQ-788 is used to:
-
Investigate the physiological effects of ETB receptor blockade in animal models.
-
Study the role of the endothelin system in diseases such as hypertension and cancer.
Q3: What is the reported potency and selectivity of BQ-788?
BQ-788 is a highly potent ETB receptor antagonist with a reported IC50 of 1.2 nM for the inhibition of ET-1 binding to human Girardi heart cells. It exhibits high selectivity for the ETB receptor over the ETA receptor, with an IC50 for ETA receptors reported to be around 1300 nM.
Quantitative Data Summary
For ease of comparison, the following table summarizes the key quantitative data for this compound based on published findings.
| Parameter | Cell Line/System | Value | Reference |
| IC50 (ETB Receptor Binding) | Human Girardi Heart Cells | 1.2 nM | |
| IC50 (ETA Receptor Binding) | Human Neuroblastoma SK-N-MC Cells | 1300 nM | |
| pA2 (Functional Antagonism) | Isolated Rabbit Pulmonary Arteries | 8.4 |
Signaling Pathway
The following diagram illustrates the signaling pathway of the endothelin B receptor and the inhibitory action of BQ-788.
References
Overcoming poor solubility of BQ-788 sodium salt for high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BQ-788 sodium salt. The information provided addresses common challenges, particularly those related to achieving high concentrations of this compound due to its poor solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the endothelin B (ETB) receptor.[1][2][3][4] It functions by competitively inhibiting the binding of endothelin-1 (ET-1) to the ETB receptor, thereby blocking its downstream signaling pathways. This antagonism has been shown to inhibit processes such as ET-1 induced vasoconstriction, bronchoconstriction, and cell proliferation.
Q2: What are the reported solubility limits of this compound in common solvents?
The solubility of this compound can vary between batches and suppliers. It is sparingly soluble in aqueous solutions but shows better solubility in organic solvents. For specific, batch-dependent data, always refer to the Certificate of Analysis (CoA) provided by the supplier. General solubility guidelines are summarized in the table below.
Q3: I am observing precipitation when trying to dissolve this compound at a high concentration. What can I do?
Precipitation is a common issue when preparing high-concentration stock solutions of this compound. Here are several troubleshooting steps you can take:
-
Gentle Warming: Warm the solution to 37°C or up to 60°C to aid dissolution.
-
Ultrasonication: Use an ultrasonic bath to provide mechanical energy to break down solute aggregates and enhance solubilization.
-
Solvent Choice: Ensure you are using an appropriate solvent. DMSO is commonly recommended for initial stock solutions. For in vivo studies, co-solvent systems are often necessary.
-
pH Adjustment: The pH of the solution can significantly impact the solubility of ionizable compounds. While specific data for BQ-788 is limited, careful adjustment of pH may be beneficial, but should be done with caution to avoid degradation.
-
Fresh Preparation: BQ-788 solutions can be unstable. It is highly recommended to prepare solutions fresh on the day of use. If storage is necessary, aliquot the solution into tightly sealed vials and store at -20°C for no longer than one month. Avoid repeated freeze-thaw cycles.
Q4: Is this compound stable in solution?
This compound is known to be unstable in solution. For optimal results, it is strongly advised to prepare solutions freshly before each experiment. If a stock solution must be stored, it should be aliquoted and kept at -20°C for a limited time, typically up to one month.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Source(s) |
| DMSO | 5 mM | |
| ≥33.2 mg/mL | ||
| ≥43 mg/mL | ||
| 25 mg/mL (with ultrasonic and warming to 60°C) | ||
| Ethanol | 5 mM | |
| ≥16.2 mg/mL | ||
| Water | 50 mg/mL (with ultrasonic and warming to 60°C) | |
| ≥2.71 mg/mL (with gentle warming and ultrasonic) |
Note: The molecular weight of this compound is approximately 663.79 g/mol .
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to achieve the target concentration.
-
Initial Dissolution: Vortex the tube for 1-2 minutes to facilitate initial mixing.
-
Warming and Sonication: If precipitation is observed, warm the tube in a 37°C water bath for 10 minutes. Following warming, place the tube in an ultrasonic bath for 15-30 minutes, or until the solute is fully dissolved.
-
Sterilization (Optional): If required for your application, filter the solution through a 0.22 µm syringe filter.
-
Use and Storage: Use the freshly prepared solution immediately. If short-term storage is unavoidable, aliquot the solution and store at -20°C.
Protocol 2: Preparation of this compound for In Vivo Administration
For in vivo experiments, a multi-solvent system is often required to maintain solubility upon dilution in aqueous media.
-
Initial Dissolution in DMSO: Prepare a concentrated stock solution of this compound in DMSO as described in Protocol 1.
-
Co-solvent Addition: A common vehicle for in vivo administration involves a mixture of solvents. An example formulation is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% saline To prepare, add the DMSO stock solution to the PEG300, followed by Tween-80, and finally, the saline solution. Mix thoroughly between each addition.
-
-
Final Concentration Adjustment: Adjust the final volume with the saline solution to achieve the desired final concentration of BQ-788.
-
Administration: Administer the freshly prepared solution to the animal model as per the experimental design.
Mandatory Visualizations
Caption: BQ-788 signaling pathway antagonism.
References
- 1. BQ 788 sodium salt, ETB receptor antagonist (CAS 156161-89-6) | Abcam [abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BQ-788, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, BQ-788 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of BQ-788 Sodium Salt and BQ-123 for Endothelin Receptor Studies
For researchers, scientists, and drug development professionals investigating the endothelin system, the choice of a selective antagonist is critical. This guide provides a comprehensive comparison of two widely used endothelin receptor antagonists: BQ-788 sodium salt, a selective antagonist for the endothelin B (ETB) receptor, and BQ-123, a selective antagonist for the endothelin A (ETA) receptor. This comparison is supported by experimental data, detailed protocols, and visual diagrams to aid in experimental design and interpretation.
The endothelin (ET) system, comprising three peptide ligands (ET-1, ET-2, and ET-3) and two G protein-coupled receptors (ETA and ETB), plays a crucial role in vasoconstriction, cell proliferation, and a variety of other physiological and pathophysiological processes.[1][2][3] The distinct roles of the ETA and ETB receptors necessitate the use of selective antagonists to dissect their individual contributions. BQ-123 is a selective ETA receptor antagonist, while BQ-788 is a potent and selective ETB receptor antagonist.[4]
Quantitative Comparison of Receptor Affinity and Potency
The selectivity of BQ-788 and BQ-123 is paramount to their utility in research. The following tables summarize their binding affinities and inhibitory concentrations for both ETA and ETB receptors.
Table 1: Receptor Binding Affinity and Potency of BQ-788
| Parameter | Receptor | Cell Line/Tissue | Value |
| IC50 | ETB | Human Girardi heart cells | 1.2 nM |
| IC50 | ETA | Human neuroblastoma SK-N-MC cells | 1300 nM |
| pA2 | ETB | Isolated rabbit pulmonary arteries | 8.4 |
Table 2: Receptor Binding Affinity and Potency of BQ-123
| Parameter | Receptor | Value |
| Ki | ETA | 1.4 nM |
| Ki | ETB | 1500 nM |
| IC50 | ETA | 7.3 nM |
Functional Effects: In Vitro and In Vivo
The differential receptor selectivity of BQ-788 and BQ-123 translates into distinct functional effects in various experimental models.
Table 3: Comparison of Functional Effects
| Experimental Model | Effect of BQ-788 | Effect of BQ-123 |
| Vasoconstriction | Inhibits ETB-mediated vasoconstriction. | Inhibits ETA-mediated vasoconstriction. |
| Blood Pressure | In conscious rats, inhibits ET-1-induced depressor response (ETB-mediated) but not the pressor response. In Dahl salt-sensitive hypertensive rats, BQ-788 increased blood pressure. | In anesthetized rats, inhibits the pressor responses to endothelin peptides. |
| Cell Proliferation | Inhibits ET-1-induced cell proliferation. | Inhibits ET-1-mediated proliferation of human pulmonary artery smooth muscle cells. |
| Other Effects | Inhibits bronchoconstriction and clearance of perfused ET-1. | Reduces ischemia-induced ventricular arrhythmias in a rat model. |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are representative protocols for assays commonly used to characterize endothelin receptor antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the IC50 values of BQ-788 and BQ-123 for ETA and ETB receptors.
Materials:
-
Membrane preparations from cells expressing either ETA or ETB receptors (e.g., human neuroblastoma SK-N-MC cells for ETA and human Girardi heart cells for ETB).
-
Radiolabeled endothelin, such as [125I]-ET-1.
-
This compound and BQ-123.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of [125I]-ET-1 and varying concentrations of the unlabeled antagonist (BQ-788 or BQ-123) in the binding buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled ET-1.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Vasoconstriction Assay
This assay measures the ability of an antagonist to inhibit agonist-induced contraction of isolated blood vessels.
Objective: To assess the functional antagonism of BQ-788 and BQ-123 on endothelin-induced vasoconstriction.
Materials:
-
Isolated arterial rings (e.g., rabbit pulmonary artery).
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2/5% CO2.
-
Force transducer and data acquisition system.
-
Endothelin-1 (ET-1) or a selective agonist (e.g., sarafotoxin S6c for ETB).
-
This compound and BQ-123.
Procedure:
-
Mount the arterial rings in the organ baths under a resting tension.
-
Allow the tissues to equilibrate.
-
Pre-incubate the tissues with either BQ-788, BQ-123, or vehicle for a defined period.
-
Construct a cumulative concentration-response curve to ET-1 or a selective agonist.
-
Record the contractile force generated at each agonist concentration.
-
Compare the concentration-response curves in the absence and presence of the antagonists to determine their inhibitory effect. The pA2 value, a measure of antagonist potency, can be calculated from these data.
Signaling Pathways and Experimental Visualization
The following diagrams, created using the DOT language, illustrate the endothelin receptor signaling pathways, a typical experimental workflow, and the receptor selectivity of BQ-788 and BQ-123.
References
- 1. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Endothelin Receptor Signaling: New Insight Into Its Regulatory Mechanisms [jstage.jst.go.jp]
- 4. BQ-788, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to ETB Receptor Antagonism: BQ-788 Sodium Salt vs. Bosentan
For researchers in pharmacology and drug development, the selection of an appropriate antagonist for the endothelin B (ETB) receptor is a critical decision. This guide provides a detailed, data-driven comparison of two commonly used antagonists: the highly selective BQ-788 sodium salt and the dual ETA/ETB receptor antagonist, bosentan. This analysis is intended to assist scientists in making an informed choice based on the specific requirements of their experimental models.
Quantitative Comparison of Receptor Affinity
The binding affinities of BQ-788 and bosentan for the ETB receptor have been determined in various studies. The following tables summarize key quantitative data, providing a snapshot of their antagonistic properties.
Table 1: this compound ETB Receptor Binding Affinity
| Parameter | Value | Cell/Tissue Type | Radioligand | Reference |
| IC50 | 1.2 nM | Human Girardi heart cells | [¹²⁵I]-ET-1 | [1][2] |
| pA2 | 8.4 | Rabbit pulmonary artery | BQ-3020 (ETB agonist) | [1] |
| Kd | 1.0 µM | Human pulmonary artery | [¹²⁵I]-ET-1 | [1] |
Table 2: Bosentan ETB Receptor Binding Affinity
| Parameter | Value | Cell/Tissue Type | Radioligand | Reference |
| Ki | 95 nM | Not Specified | Not Specified | [3] |
| Kd | 1.1 µM | Human pulmonary artery | [¹²⁵I]-ET-1 | |
| IC50 | 95 nM | Not Specified | Not Specified | |
| Ki | 80 nM | Not Specified | Not Specified |
Note: Direct comparison of absolute values should be made with caution due to variations in experimental conditions across different studies.
In Vitro and In Vivo Effects: A Functional Comparison
Beyond binding affinities, the functional consequences of ETB receptor antagonism by BQ-788 and bosentan are crucial for their application.
This compound:
-
High Selectivity: BQ-788 demonstrates a very high selectivity for the ETB receptor over the ETA receptor.
-
In Vitro: It effectively inhibits ET-1-induced biological activities such as bronchoconstriction and cell proliferation. In isolated rabbit pulmonary arteries, BQ-788 competitively antagonized vasoconstriction induced by an ETB-selective agonist.
-
In Vivo: In conscious rats, BQ-788 has been shown to inhibit the depressor response mediated by the ETB receptor without affecting the pressor response. It also leads to a marked increase in plasma endothelin-1 (ET-1) levels, a recognized indicator of in vivo ETB receptor blockade.
Bosentan:
-
Dual Antagonism: Bosentan is a non-selective antagonist, targeting both ETA and ETB receptors. Its affinity is generally higher for the ETA receptor.
-
In Vitro: Bosentan inhibits ET-1 induced contraction of isolated rat aorta.
-
In Vivo: In healthy human subjects, bosentan administration leads to a significant increase in plasma ET-1 concentrations and abolishes ET-3-mediated vasodilation, confirming functional ETB blockade. In animal models of pulmonary hypertension, bosentan has been shown to ameliorate the condition.
Experimental Protocols
Understanding the methodologies behind the data is essential for interpretation and replication. Below are detailed protocols for key experiments cited in this guide.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of a compound for a specific receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki) of BQ-788 or bosentan for the ETB receptor.
Materials:
-
Cell membranes expressing the human ETB receptor (e.g., from human Girardi heart cells).
-
Radioligand: [¹²⁵I]-Endothelin-1 ([¹²⁵I]-ET-1).
-
Unlabeled ligands: this compound, bosentan, and a non-specific binding control (e.g., a high concentration of unlabeled ET-1).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in a lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand ([¹²⁵I]-ET-1) at a fixed concentration, and varying concentrations of the competing unlabeled ligand (BQ-788 or bosentan).
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Vasoconstriction/Vasodilation Functional Assay
This assay assesses the functional effect of an antagonist on vascular tone in isolated tissues.
Objective: To determine the ability of BQ-788 or bosentan to inhibit ETB receptor-mediated vasoconstriction or vasodilation.
Materials:
-
Isolated blood vessel rings (e.g., rabbit pulmonary artery or rat aorta).
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) gassed with 95% O₂ / 5% CO₂ and maintained at 37°C.
-
Force-displacement transducer to measure isometric tension.
-
ETB-selective agonist (e.g., sarafotoxin S6c or BQ-3020) or ET-1.
-
This compound or bosentan.
Procedure:
-
Tissue Preparation: Mount the isolated blood vessel rings in the organ baths under a resting tension.
-
Equilibration: Allow the tissues to equilibrate for a period (e.g., 60-90 minutes), with periodic washing with fresh physiological salt solution.
-
Agonist-Induced Response: Generate a cumulative concentration-response curve to the ETB agonist to establish a baseline contractile or relaxant response.
-
Antagonist Incubation: Wash the tissues and incubate them with a specific concentration of BQ-788 or bosentan for a defined period (e.g., 30-60 minutes).
-
Repeat Agonist Response: In the presence of the antagonist, repeat the cumulative concentration-response curve to the ETB agonist.
-
Data Analysis: Compare the concentration-response curves in the absence and presence of the antagonist. A rightward shift in the curve indicates competitive antagonism. The pA2 value, a measure of antagonist potency, can be calculated from these shifts.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes involved can aid in understanding the mechanisms of action.
Endothelin B (ETB) Receptor Signaling Pathway
Activation of the ETB receptor initiates a cascade of intracellular events. The primary signaling pathway involves the coupling to G proteins, leading to various physiological responses.
Caption: ETB receptor signaling cascade.
Comparative Experimental Workflow for Antagonist Characterization
A logical workflow is essential for the systematic evaluation of receptor antagonists.
Caption: Workflow for antagonist comparison.
Conclusion
This guide provides a comparative overview of this compound and bosentan as ETB receptor antagonists. BQ-788 is a highly potent and selective tool for specifically investigating the role of the ETB receptor in various physiological and pathological processes. In contrast, bosentan's dual ETA/ETB antagonism makes it a therapeutic agent for conditions like pulmonary arterial hypertension, where blocking both receptor subtypes is beneficial. The choice between these two compounds will ultimately depend on the specific research question and the desired level of receptor selectivity. For studies requiring precise ETB receptor blockade without confounding effects from ETA receptor inhibition, BQ-788 is the superior choice. For broader applications mimicking a therapeutic intervention for endothelin-related diseases, bosentan may be more appropriate.
References
- 1. Characterization of endothelin receptors in the human pulmonary vasculature using bosentan, SB209670, and 97-139 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the endothelin receptor selective agonist, BQ3020 and antagonists BQ123, FR139317, BQ788, 50235, Ro462005 and bosentan in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bosentan | Non-selective Endothelin | Tocris Bioscience [tocris.com]
Synergistic Effects of BQ-788 Sodium Salt with ETA Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects observed when combining BQ-788 sodium salt, a selective endothelin B (ETB) receptor antagonist, with endothelin A (ETA) receptor antagonists. The data presented herein, supported by experimental protocols and signaling pathway visualizations, demonstrates the potential for enhanced efficacy through dual blockade of the endothelin system.
Introduction to Endothelin Receptor Blockade
Endothelin-1 (ET-1) is a potent vasoconstrictor that mediates its effects through two primary receptor subtypes: ETA and ETB. While ETA receptors are predominantly located on smooth muscle cells and mediate vasoconstriction, ETB receptors have a more complex role. They are found on endothelial cells, where their activation leads to the release of vasodilators like nitric oxide, and also on smooth muscle cells, where they can mediate vasoconstriction.[1][2] Furthermore, ETB receptors are crucially involved in the clearance of circulating ET-1.[1][3]
Selective blockade of ETA receptors has been a therapeutic strategy for various cardiovascular diseases. However, emerging evidence highlights a significant synergistic effect when combining an ETA antagonist with an ETB antagonist like BQ-788. This guide focuses on the synergistic interactions, particularly with the selective ETA antagonist BQ-123.
Quantitative Analysis of Synergistic Vasoconstriction Inhibition
The combination of BQ-788 and an ETA antagonist has been shown to be significantly more effective at inhibiting ET-1-induced vasoconstriction than either agent alone. The following tables summarize key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Inhibition of ET-1-Induced Contraction in Rabbit Pulmonary Artery
| Treatment | Concentration | Inhibition of ET-1 (1 nM)-Induced Contraction |
| BQ-123 (ETA Antagonist) | 10 µM | No inhibition[4] |
| BQ-788 (ETB Antagonist) | 10 µM | No inhibition |
| BQ-123 + BQ-788 | 10 µM each | Complete inhibition |
Table 2: In Vitro Receptor Binding Affinity
| Compound | Receptor | Cell Line | IC50 |
| BQ-788 | ETB | Human Girardi heart cells | 1.2 nM |
| BQ-788 | ETA | Human neuroblastoma SK-N-MC cells | 1300 nM |
Table 3: In Vivo Hemodynamic Effects in Rats
| Treatment | Dosage | Effect on ET-1 (0.3 nmol/kg, i.v.) Response |
| BQ-123 (ETA Antagonist) | 1 mg/kg, i.v. | Inhibits sustained pressor response, no effect on transient depressor response. |
| BQ-788 (ETB Antagonist) | 1 mg/kg, i.v. | Abolishes transient depressor response, leading to a rapid and enhanced pressor response. |
Signaling Pathways and Mechanism of Synergy
The synergistic effect of dual ETA and ETB receptor blockade stems from their complementary roles in the endothelin system. ET-1 binding to ETA receptors on vascular smooth muscle cells triggers a signaling cascade leading to vasoconstriction. Conversely, ET-1 binding to endothelial ETB receptors stimulates the production of vasodilators. However, ETB receptors also contribute to vasoconstriction in some vascular beds and are primary sites for ET-1 clearance.
By blocking ETB receptors with BQ-788, the clearance of ET-1 is inhibited, leading to increased plasma concentrations of ET-1. This elevated ET-1 can then act on the unblocked ETA receptors, potentially enhancing vasoconstriction if an ETA antagonist is not present. When an ETA antagonist like BQ-123 is co-administered, it blocks the primary pathway for ET-1-induced vasoconstriction. The dual blockade thus effectively neutralizes the pressor effects of ET-1.
Caption: Endothelin-1 signaling and points of antagonist intervention.
Experimental Protocols
The following are summaries of the methodologies used in the key experiments cited in this guide.
Isolated Rabbit Pulmonary Artery Contraction Assay
This in vitro experiment assesses the effect of endothelin receptor antagonists on ET-1-induced vasoconstriction.
-
Tissue Preparation: Male rabbits are euthanized, and the pulmonary artery is isolated and cleaned of connective tissue. The artery is then cut into rings.
-
Mounting: The arterial rings are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with a 95% O2 / 5% CO2 mixture. The rings are connected to force transducers to measure isometric tension.
-
Equilibration: The tissues are allowed to equilibrate under a resting tension for a specified period.
-
Treatment:
-
Control rings receive no antagonist.
-
Test rings are pre-incubated with BQ-123 (10 µM), BQ-788 (10 µM), or a combination of both for a defined period.
-
-
Stimulation: A cumulative concentration-response curve to ET-1 (e.g., 1 nM) is generated to induce contraction.
-
Data Analysis: The contractile force is measured and recorded. The inhibition of contraction in the presence of the antagonists is calculated relative to the control response.
Caption: Workflow for isolated tissue contraction assay.
Receptor Binding Assay
This assay determines the binding affinity (IC50) of a compound to a specific receptor subtype.
-
Cell Culture: Human cell lines expressing either ETA (e.g., SK-N-MC) or ETB (e.g., Girardi heart cells) receptors are cultured.
-
Membrane Preparation: Cell membranes are harvested and prepared through homogenization and centrifugation.
-
Binding Reaction: The cell membranes are incubated with a radiolabeled endothelin ligand (e.g., 125I-ET-1) and varying concentrations of the antagonist (e.g., BQ-788).
-
Separation: The bound and free radioligand are separated by filtration.
-
Quantification: The radioactivity of the filters (representing the bound ligand) is measured using a gamma counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
In Vivo Blood Pressure Measurement in Rats
This experiment evaluates the hemodynamic effects of endothelin receptor antagonists in a living organism.
-
Animal Preparation: Rats are anesthetized, and catheters are inserted into an artery (for blood pressure measurement) and a vein (for drug administration).
-
Baseline Measurement: After a stabilization period, baseline mean arterial pressure (MAP) is recorded.
-
Drug Administration:
-
A bolus intravenous injection of ET-1 (0.3 nmol/kg) is administered to observe the characteristic biphasic blood pressure response (transient depressor followed by a sustained pressor phase).
-
In separate experiments, animals are pre-treated with an intravenous infusion of BQ-123 (1 mg/kg), BQ-788 (1 mg/kg), or a vehicle control before the ET-1 challenge.
-
-
Continuous Monitoring: MAP is continuously monitored and recorded throughout the experiment.
-
Data Analysis: The changes in MAP from baseline in response to ET-1, with and without antagonist pre-treatment, are calculated and compared.
Conclusion
The experimental data strongly support the synergistic interaction between this compound and ETA antagonists. The dual blockade of both ETA and ETB receptors leads to a more complete and effective inhibition of the vasoconstrictor effects of endothelin-1 than can be achieved with a selective antagonist alone. This synergistic relationship offers a promising avenue for the development of more potent therapeutic strategies for conditions characterized by endothelial dysfunction and elevated ET-1 levels. Researchers and drug development professionals should consider the implications of this dual receptor blockade in the design of future studies and novel therapeutic agents.
References
- 1. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of separate and combined ETA and ETB blockade on ET-1-induced constriction in perfused rat lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic inhibition by BQ-123 and BQ-788 of endothelin-1-induced contractions of the rabbit pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Selectivity of BQ-788 Sodium Salt: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the selectivity of the endothelin B (ETB) receptor antagonist, BQ-788 sodium salt, in a new cell line. This document outlines objective comparisons with alternative endothelin receptor antagonists, supported by experimental data and detailed protocols.
BQ-788 is a potent and highly selective antagonist for the endothelin B (ETB) receptor.[1][2][3][4][5] Its selectivity is demonstrated by a significantly higher affinity for the ETB receptor compared to the ETA receptor. This characteristic makes it a valuable tool for dissecting the distinct physiological and pathophysiological roles of the two major endothelin receptor subtypes. In contrast, other antagonists exhibit different selectivity profiles, such as BQ-123, which is highly selective for the ETA receptor, and Bosentan, which acts as a dual antagonist for both ETA and ETB receptors.
Comparative Analysis of Endothelin Receptor Antagonists
To objectively assess the selectivity of BQ-788, a comparison with antagonists of varying selectivity profiles is crucial. The following table summarizes the inhibitory potency (IC50 and/or Ki values) of BQ-788 and its alternatives against ETA and ETB receptors. A higher selectivity ratio (ETA/ETB for an ETB selective antagonist) indicates a greater specificity for the target receptor.
| Compound | Primary Target | IC50 / Ki (ETA Receptor) | IC50 / Ki (ETB Receptor) | Selectivity Ratio (ETA/ETB) | Reference |
| This compound | ETB Receptor | 1300 nM (IC50) | 1.2 nM (IC50) | ~1083 | |
| BQ-123 | ETA Receptor | 7.3 nM (IC50) | 18,000 nM (IC50) | ~0.0004 | |
| Bosentan | Dual ETA/ETB | 4.7 nM (Ki) | 95 nM (Ki) | ~0.05 | |
| Ambrisentan | ETA Receptor | 0.63 nM (Ki) | 48.7 nM (Ki) | ~0.013 |
Endothelin Signaling Pathway and Antagonist Action
The endothelin (ET) system plays a critical role in vasoconstriction and cell proliferation, primarily mediated through two G protein-coupled receptor subtypes: ETA and ETB. Endothelin-1 (ET-1) binds to both receptors. Activation of ETA receptors on vascular smooth muscle cells leads to vasoconstriction. ETB receptors are located on both endothelial cells, where their activation can lead to vasodilation via nitric oxide and prostacyclin release, and on smooth muscle cells, where they can also mediate vasoconstriction. Selective antagonists like BQ-788 allow for the specific blockade of ETB receptor-mediated pathways, helping to elucidate their precise functions.
Caption: Endothelin signaling pathway and points of antagonist intervention.
Experimental Workflow for Selectivity Validation
Validating the selectivity of BQ-788 in a new cell line involves a multi-step process. The initial step is to confirm the expression of both ETA and ETB receptors in the cell line of interest. Subsequently, competitive binding assays are performed to determine the inhibitory potency of BQ-788 and other antagonists. Finally, a functional assay, such as a calcium mobilization assay, is used to confirm that the binding inhibition translates to a functional blockade of receptor signaling.
Caption: Experimental workflow for validating BQ-788 selectivity.
Detailed Experimental Protocols
Radioligand Binding Assay
This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
New cell line expressing ETA and ETB receptors
-
Cell membrane preparation buffer (e.g., Tris-HCl with protease inhibitors)
-
Radioligand: [¹²⁵I]-ET-1
-
Unlabeled antagonists: this compound, BQ-123, Bosentan
-
Assay buffer (e.g., Tris-HCl with BSA and MgCl₂)
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Membrane Preparation: Culture the new cell line to a sufficient density. Harvest the cells and homogenize them in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Collect the supernatant and centrifuge at high speed to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of [¹²⁵I]-ET-1, and varying concentrations of the unlabeled antagonist (e.g., 10⁻¹² M to 10⁻⁵ M). Include wells for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled ET-1).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the antagonist. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each antagonist.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration ([Ca²⁺]i) induced by an agonist.
Materials:
-
New cell line expressing ETA and ETB receptors, seeded in a 96-well plate
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
ET-1 (agonist)
-
Antagonists: this compound, BQ-123, Bosentan
-
Fluorescence plate reader with an injection system
Protocol:
-
Cell Plating: Seed the cells in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye (e.g., Fluo-4 AM) and Pluronic F-127 in assay buffer in the dark at 37°C for 60 minutes.
-
Antagonist Incubation: Wash the cells with assay buffer and then incubate with varying concentrations of the antagonists (BQ-788, BQ-123, Bosentan) for a predetermined time (e.g., 15-30 minutes).
-
Signal Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence.
-
Agonist Stimulation: Inject a fixed concentration of ET-1 (a concentration that elicits a submaximal response, e.g., EC80) into each well and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in [Ca²⁺]i. Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the ET-1 response against the log concentration of the antagonist. Fit the data to a sigmoidal dose-response curve to determine the functional IC50 value for each antagonist.
References
- 1. In vitro biological profile of a highly potent novel endothelin (ET) antagonist BQ-123 selective for the ETA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. Endothelin Receptor Dimers Evaluated by FRET, Ligand Binding, and Calcium Mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelin receptor dimers evaluated by FRET, ligand binding, and calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
BQ-788 Sodium Salt: A Comparative Guide to Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity and cross-reactivity of BQ-788 sodium salt with other receptors, based on available experimental data. BQ-788 is a potent and highly selective antagonist of the Endothelin B (ETB) receptor, a G protein-coupled receptor (GPCR) involved in various physiological processes, including vasoconstriction, vasodilation, and cell proliferation.[1][2][3] Understanding its selectivity is crucial for its application as a research tool and for potential therapeutic development.
Data Presentation: Quantitative Comparison of Binding Affinities
The selectivity of this compound has been primarily characterized against the two endothelin receptor subtypes: ETA and ETB. The available data consistently demonstrates a high affinity and selectivity for the ETB receptor.
| Receptor | Ligand | Assay Type | Cell Line/Tissue | IC50 (nM) | Selectivity (fold) | Reference |
| ETB | BQ-788 | Radioligand Binding ([125I]ET-1) | Human Girardi heart cells | 1.2 | >1000-fold vs ETA | [1][4] |
| ETA | BQ-788 | Radioligand Binding ([125I]ET-1) | Human neuroblastoma SK-N-MC cells | 1300 | - | |
| ETB (human) | BQ-788 | Radioligand Binding ([125I]ET-1) | Human left ventricle | 1980 (KD) | None observed in this tissue |
Note on Tissue-Specific Differences: It is important to note that a study conducted on human left ventricle tissue reported a significantly lower affinity (micromolar range) and a lack of selectivity for BQ-788 between ETB and ETA receptors in that specific tissue. This highlights the importance of considering the experimental context and tissue type when evaluating receptor pharmacology.
Mandatory Visualization
Signaling Pathway of ETB Receptor and BQ-788 Antagonism
Caption: ETB receptor signaling pathway and the inhibitory action of BQ-788.
Experimental Workflow for Receptor Selectivity Assessment
Caption: Workflow for determining receptor selectivity using a radioligand binding assay.
Experimental Protocols
Competitive Radioligand Binding Assay for ETB/ETA Receptor Selectivity
This protocol outlines a typical competitive radioligand binding assay to determine the IC50 of BQ-788 for the ETB and ETA receptors.
a. Materials:
-
Membrane Preparations: Membranes from cells recombinantly expressing human ETB receptors (e.g., from human Girardi heart cells) and human ETA receptors (e.g., from human neuroblastoma SK-N-MC cells).
-
Radioligand: [125I]-Endothelin-1 ([125I]ET-1)
-
Test Compound: this compound, prepared in a series of dilutions.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Non-specific Binding Control: A high concentration of unlabeled Endothelin-1 (e.g., 1 µM).
-
GF/C glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation fluid and a scintillation counter .
b. Procedure:
-
Reaction Setup: In a 96-well plate, combine the following in a final volume of 250 µL:
-
50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.
-
50 µL of various concentrations of BQ-788.
-
50 µL of [125I]ET-1 (at a concentration close to its KD).
-
100 µL of membrane preparation (containing a specified amount of protein, e.g., 20-50 µg).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the pre-soaked GF/C filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the BQ-788 concentration.
-
Determine the IC50 value (the concentration of BQ-788 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Functional Assay: Calcium Mobilization to Assess Antagonism
This protocol describes a functional assay to measure the ability of BQ-788 to antagonize ET-1-induced calcium mobilization in cells expressing the ETB receptor.
a. Materials:
-
Cells: A cell line stably expressing the human ETB receptor (e.g., CHO-K1 or HEK293 cells).
-
Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Agonist: Endothelin-1 (ET-1).
-
Antagonist: this compound.
-
Fluorescence plate reader with kinetic reading capabilities.
b. Procedure:
-
Cell Plating: Seed the ETB-expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight to form a confluent monolayer.
-
Dye Loading:
-
Remove the culture medium and wash the cells with assay buffer.
-
Load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM at 2-5 µM) in assay buffer and incubate in the dark at 37°C for 45-60 minutes.
-
-
Antagonist Incubation:
-
Wash the cells gently with assay buffer to remove excess dye.
-
Add various concentrations of BQ-788 to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.
-
-
Measurement of Calcium Flux:
-
Place the plate in the fluorescence plate reader and begin kinetic measurement of fluorescence intensity.
-
After establishing a stable baseline, add a pre-determined concentration of the agonist (ET-1, typically at its EC80) to all wells.
-
Continue to record the fluorescence intensity for a period of time (e.g., 2-3 minutes) to capture the transient calcium signal.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.
-
Determine the inhibitory effect of BQ-788 by comparing the peak fluorescence response in the presence of the antagonist to the response with the agonist alone.
-
Plot the percentage of inhibition against the logarithm of the BQ-788 concentration to determine its IC50 for functional antagonism.
-
References
- 1. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, BQ-788 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, BQ-788 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. BQ-788, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to BQ-788 Sodium Salt and Non-Peptide ETB Antagonists for Researchers
For researchers, scientists, and drug development professionals, the selection of a suitable endothelin-B (ETB) receptor antagonist is a critical decision in experimental design. This guide provides an objective comparison of the well-established peptide antagonist, BQ-788 sodium salt, with non-peptide alternatives, focusing on their performance backed by experimental data.
This comparison will delve into the specifics of BQ-788 and a prominent selective non-peptide ETB antagonist, A-192621, with additional context provided by the widely studied, non-selective antagonist, bosentan. We will explore their binding affinities, selectivity, and functional effects, supported by detailed experimental protocols and data presented for clear comparison.
Mechanism of Action: Targeting the Endothelin-B Receptor
The endothelin (ET) system plays a crucial role in vasoconstriction and cell proliferation. Endothelin-1 (ET-1) exerts its effects through two receptor subtypes: ETA and ETB. While ETA receptor activation primarily leads to vasoconstriction, the role of the ETB receptor is more complex. ETB receptors on endothelial cells mediate vasodilation through the release of nitric oxide and prostacyclin. Conversely, ETB receptors on smooth muscle cells can contribute to vasoconstriction. Selective ETB antagonists are valuable tools to dissect these pathways and are being investigated for various therapeutic applications.
dot
Caption: Endothelin signaling pathway and points of antagonist intervention.
Comparative Performance Data
The following tables summarize the key performance indicators for this compound and representative non-peptide ETB antagonists.
Table 1: In Vitro Binding Affinity and Selectivity
| Antagonist | Type | Target Receptor | IC50 (nM) | Ki (nM) | Selectivity (ETB vs. ETA) | Cell Line/Tissue | Reference |
| BQ-788 | Peptide | ETB | 1.2 | - | ~1083-fold | Human Girardi heart cells (ETB) vs. SK-N-MC cells (ETA) | [1][2] |
| A-192621 | Non-peptide | ETB | 4.5 | 8.8 | 636-fold | Cloned human ETB and ETA receptors | [3] |
| Bosentan | Non-peptide | ETA/ETB | - | ETA: 0.2, ETB: 1.2 | Non-selective | - | [4] |
Note: IC50 and Ki values can vary depending on the experimental conditions, such as the radioligand used and the tissue or cell line preparation.
Table 2: In Vitro Functional Antagonism
| Antagonist | Assay Type | pA2 / pKB | Tissue/Cell Line | Reference |
| BQ-788 | Vasoconstriction induced by ETB-selective agonist | 8.4 | Isolated rabbit pulmonary arteries | [2] |
| Bosentan | Inhibition of ET-1 induced contraction | ETA: 8.53, ETB: 8.00 | Isolated arteries |
Table 3: In Vivo Effects
| Antagonist | Animal Model | Dose | Route | Primary Effect | Reference |
| BQ-788 | Conscious rats | 3 mg/kg/h | i.v. | Completely inhibited ETB-mediated depressor response to ET-1 | |
| BQ-788 | Dahl salt-sensitive hypertensive rats | 3 mg/kg/h | i.v. | Increased blood pressure by about 20 mm Hg | |
| A-192621 | Conscious normotensive rats | 30-100 mg/kg/day | Oral | Elevation of arterial blood pressure and plasma ET-1 levels | |
| Bosentan | Healthy human subjects | 250 mg daily for 7 days | Oral | Increased plasma ET-1 concentrations and abolished ET-3-mediated vasodilation |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are representative protocols for key assays used to characterize ETB antagonists.
Radioligand Binding Assay
This assay determines the affinity of a compound for a specific receptor.
dot
Caption: Workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation: Cells or tissues expressing the target receptor are homogenized and centrifuged to isolate the cell membrane fraction.
-
Incubation: A constant concentration of a radiolabeled ligand (e.g., [¹²⁵I]ET-1) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled antagonist (competitor).
-
Separation: The reaction mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Detection: The radioactivity retained on the filter is measured using a gamma counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Functional Antagonism Assay (Isolated Tissue)
This assay measures the ability of an antagonist to inhibit the physiological response induced by an agonist.
Methodology:
-
Tissue Preparation: A blood vessel, such as the rabbit pulmonary artery, is isolated and cut into rings. The rings are mounted in an organ bath containing a physiological salt solution and connected to a force transducer to measure isometric tension.
-
Agonist Response: A cumulative concentration-response curve to an ETB-selective agonist (e.g., sarafotoxin S6c) is generated to establish a baseline contractile response.
-
Antagonist Incubation: The tissue is incubated with a fixed concentration of the antagonist (e.g., BQ-788) for a specific period.
-
Repeat Agonist Response: The concentration-response curve to the agonist is repeated in the presence of the antagonist.
-
Data Analysis: The rightward shift in the agonist concentration-response curve caused by the antagonist is used to calculate the pA2 value, which is a measure of the antagonist's potency.
In Vivo Blood Pressure Measurement
This experiment assesses the effect of an antagonist on blood pressure in a living animal model.
dot
Caption: Workflow for in vivo blood pressure measurement.
Methodology:
-
Animal Preparation: An animal (e.g., a rat) is anesthetized, and a catheter is inserted into an artery (e.g., the femoral artery) for continuous blood pressure monitoring. A venous catheter is also inserted for drug administration.
-
Baseline Recording: After a stabilization period, baseline arterial blood pressure is recorded.
-
Drug Administration: The ETB antagonist is administered intravenously (i.v.) or orally at a specific dose.
-
Blood Pressure Monitoring: Arterial blood pressure is continuously monitored for a defined period after drug administration.
-
Data Analysis: The changes in mean arterial pressure from baseline are calculated and analyzed to determine the effect of the antagonist.
Discussion and Conclusion
This compound stands as a potent and highly selective peptide antagonist of the ETB receptor, extensively characterized in both in vitro and in vivo studies. Its high selectivity makes it an invaluable tool for elucidating the specific roles of the ETB receptor in various physiological and pathological processes. However, as a peptide, its utility in chronic in vivo studies requiring oral administration is limited.
Non-peptide ETB antagonists, such as A-192621, offer the advantage of oral bioavailability, making them suitable for long-term studies. A-192621 demonstrates high potency and selectivity for the ETB receptor, comparable to that of BQ-788. The in vivo effects of selective ETB blockade with both BQ-788 and A-192621 include an increase in blood pressure in normotensive and some hypertensive models, highlighting the significant role of ETB receptors in vasodilation and ET-1 clearance.
Non-selective non-peptide antagonists like bosentan, which block both ETA and ETB receptors, have found clinical applications, particularly in pulmonary arterial hypertension. However, their lack of selectivity can complicate the interpretation of experimental results aimed at understanding the specific function of the ETB receptor.
The choice between BQ-788 and a non-peptide ETB antagonist will ultimately depend on the specific requirements of the research. For acute in vitro and in vivo studies where high selectivity is paramount and the route of administration is not a limiting factor, BQ-788 remains an excellent choice. For chronic in vivo studies requiring oral administration, a selective non-peptide antagonist like A-192621 presents a more practical alternative. Researchers should carefully consider the data presented in this guide and the specific experimental context to make an informed decision.
References
- 1. BQ-788, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, BQ-788 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of endothelin receptor antagonists on the plasma immunoreactive endothelin-1 level - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of BQ-788 Sodium Salt and Other Selective ETB Receptor Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of BQ-788 sodium salt, a widely used selective endothelin B (ETB) receptor antagonist, with other notable selective ETB blockers. The information presented is collated from various preclinical and clinical studies, with a focus on key hemodynamic and physiological outcomes.
Endothelin Signaling Pathway and the Role of ETB Receptors
The endothelin (ET) system plays a crucial role in vascular homeostasis. Endothelin-1 (ET-1), a potent vasoconstrictor, exerts its effects through two main receptor subtypes: ETA and ETB. While ETA receptors, predominantly found on vascular smooth muscle cells, mediate vasoconstriction, the function of ETB receptors is more complex. ETB receptors are located on both endothelial cells and vascular smooth muscle cells. Endothelial ETB receptors, when stimulated by ET-1, mediate vasodilation primarily through the release of nitric oxide (NO) and prostacyclin. Conversely, ETB receptors on smooth muscle cells can contribute to vasoconstriction. Furthermore, ETB receptors are involved in the clearance of circulating ET-1. Selective ETB blockers, such as BQ-788, are instrumental in dissecting these varied physiological and pathophysiological roles.
Comparative In Vivo Efficacy Data
The following tables summarize the in vivo effects of this compound and other selective ETB receptor antagonists across various studies. It is important to note that direct head-to-head comparative studies are limited, and thus, comparisons should be made with consideration of the different experimental models and conditions.
Table 1: In Vivo Effects of this compound
| Animal Model/Subject | Dose | Route of Administration | Key Findings | Reference |
| Conscious Rats | 3 mg/kg/h | i.v. | Completely inhibited ET-1/sarafotoxin S6c-induced depressor responses; increased plasma ET-1 concentration.[1][2] | [1][2] |
| Dahl Salt-Sensitive Hypertensive Rats | 3 mg/kg/h | i.v. | Increased blood pressure by about 20 mm Hg.[1] | |
| Pithed Rats | 3 mg/kg | i.v. | Resulted in an eightfold leftward shift in the ET-1 dose-response curve, indicating significant involvement of ETB dilator receptors. | |
| Spontaneously Hypertensive Rats | 0.67 mg/kg/h | Intramedullary infusion | Modestly increased mean arterial pressure (by about 6 mmHg) and decreased renal blood flow. | |
| DOCA-Salt Hypertensive Rats | 0.67 mg/kg/h | Intramedullary infusion | No change in mean arterial pressure; decreased renal blood flow. | |
| Pigs (with acute hypoxia) | 1 mg | i.v. | Did not alter the increase in mean pulmonary artery pressure during hypoxia but attenuated the vasodilatory effect of ET-1. | |
| Healthy Male Volunteers | 3, 30, or 300 nmol/min | i.v. infusion | No effect on mean arterial pressure; reduced heart rate, cardiac index, and stroke index; increased total peripheral vascular resistance (24±5% at 300 nmol/min). Increased plasma ET-1. | |
| Patients with Chronic Heart Failure | Infusion | i.v. | Led to systemic vasoconstriction and a rise in plasma ET-1. | |
| Hypertensive Patients with Chronic Renal Failure | 30 and 300 nmol/min | i.v. infusion | Produced systemic and renal vasoconstriction. |
Table 2: In Vivo Effects of Other Selective ETB Receptor Antagonists
| Compound | Animal Model/Subject | Dose | Route of Administration | Key Findings | Reference |
| RES-701-1 | Dogs with Congestive Heart Failure | 0.2 and 1.5 mg/kg | i.v. | Increased cardiac pressures and decreased cardiac output; decreased renal plasma flow. | |
| Anesthetized Rats | 250 nmol/kg | i.v. | Abolished the initial depressor response to ET-1 and enhanced the subsequent pressor response. | ||
| Anesthetized Guinea-pigs | 0.3 or 1.0 mg/kg | i.v. | Reduced both phases of bronchoconstriction induced by ET-3. | ||
| A-192621 | Male Sprague-Dawley Rats | 30-100 mg/kg | Oral | Inhibited both dilatory and pressor responses induced by the ETB agonist sarafotoxin S6c; caused an elevation of arterial blood pressure and plasma ET-1 levels when administered alone. | |
| IRL-2500 | Conscious Spontaneously Hypertensive Rats | 10 mg/kg | i.v. | Produced a biphasic response: an initial reduction in blood pressure (-37 ± 8 mm Hg) followed by a secondary pressor response (+38 ± 7 mm Hg). | |
| Anesthetized Rats | 10 mg/kg | i.v. | Inhibited the initial transient decrease in mean arterial pressure induced by an ETB-selective agonist. | ||
| Intact Chest Rats | 10 mg/kg | i.v. | Blocked the vasodilator responses to ET-1, IRL-1620 (ETB agonist), and ET-3 in the pulmonary vascular bed. |
Experimental Protocols
A generalized experimental workflow for evaluating the in vivo efficacy of ETB blockers is outlined below. Specific details vary between studies.
General Methodology:
-
Animal Models: Studies commonly utilize various animal models, including normotensive and hypertensive rat strains (e.g., Sprague-Dawley, Wistar-Kyoto, Spontaneously Hypertensive, Dahl Salt-Sensitive), as well as larger animals like dogs and pigs, to investigate cardiovascular effects. Some studies also involve human subjects.
-
Drug Administration: The route of administration is a critical variable, with intravenous (i.v.) infusion or bolus injection being common for assessing acute effects. Oral administration is used to evaluate the bioavailability and longer-term effects of non-peptide antagonists like A-192621.
-
Hemodynamic Measurements: Key parameters measured typically include mean arterial pressure (MAP), heart rate (HR), cardiac output, and regional blood flow (e.g., renal, pulmonary). These are often monitored continuously using indwelling catheters connected to pressure transducers and flow probes.
-
Pharmacological Challenges: To probe the specific action of the ETB blockers, animals are often challenged with an ETB-selective agonist (e.g., sarafotoxin S6c or IRL-1620) or with ET-1 itself, which has effects on both ETA and ETB receptors. The ability of the antagonist to block the agonist-induced responses is a key measure of its efficacy.
-
Plasma Endothelin-1 Measurement: Blood samples are often collected to measure plasma ET-1 concentrations. An increase in plasma ET-1 is considered an index of effective ETB receptor blockade, as ETB receptors are involved in the clearance of circulating ET-1.
Discussion and Conclusion
The in vivo efficacy of this compound as a selective ETB receptor antagonist is well-documented across a range of species, including humans. A consistent finding is its ability to block ETB-mediated vasodilation, leading to an increase in peripheral vascular resistance or blood pressure in certain models. Furthermore, BQ-788 administration consistently leads to an increase in plasma ET-1 levels, confirming its role in blocking ET-1 clearance by ETB receptors.
When compared to other selective ETB blockers, the general pattern of effects appears similar. For instance, RES-701-1 and A-192621 also demonstrate the ability to block ETB-mediated responses and can lead to pressor effects. However, there are nuances in their reported effects. For example, IRL-2500 showed a biphasic blood pressure response in spontaneously hypertensive rats, with an initial depressor phase followed by a pressor phase, suggesting a more complex in vivo profile that may involve non-ET receptor-mediated effects.
The choice of a specific ETB blocker for in vivo studies will depend on the research question, the animal model being used, and the desired pharmacokinetic profile. BQ-788 remains a widely used and well-characterized tool for investigating the physiological and pathophysiological roles of ETB receptors. The data presented in this guide serves as a valuable resource for researchers in the rational selection and application of these important pharmacological tools.
References
Head-to-head comparison of BQ-788 sodium salt and A-192621
Head-to-Head Comparison: BQ-788 Sodium Salt vs. A-192621
A detailed guide for researchers, scientists, and drug development professionals on the pharmacological properties and experimental applications of two selective Endothelin B (ETB) receptor antagonists: this compound and A-192621.
Introduction
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that mediates its effects through two G-protein coupled receptor subtypes: ETA and ETB.[1] While ETA receptor activation primarily leads to vasoconstriction and cell proliferation, the ETB receptor plays a more complex role.[2] In endothelial cells, ETB receptor stimulation leads to the release of vasodilators like nitric oxide (NO) and prostacyclin, and it is also involved in the clearance of circulating ET-1.[1][3] Conversely, ETB receptors on smooth muscle cells can mediate vasoconstriction.[3] Selective antagonists for the ETB receptor are invaluable tools for dissecting these varied physiological and pathophysiological roles. This guide provides a head-to-head comparison of two widely used, structurally distinct, and selective ETB antagonists: the peptidic compound BQ-788 and the non-peptide A-192621.
Mechanism of Action
Both BQ-788 and A-192621 are competitive antagonists at the ETB receptor. They selectively bind to the ETB receptor, preventing the binding of endogenous ligands like ET-1 and thereby inhibiting downstream signaling. The ETB receptor is known to couple to multiple G-proteins, including Gq, which activates the phospholipase C (PLC) pathway. This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), causing an increase in intracellular calcium and activation of Protein Kinase C (PKC), respectively. By blocking the initial binding event, BQ-788 and A-192621 prevent the activation of these signaling cascades.
Figure 1. ETB Receptor Signaling Pathway and Antagonist Blockade.
Pharmacological Profile: A Quantitative Comparison
The primary differences between BQ-788 and A-192621 lie in their potency and selectivity for the ETB receptor over the ETA receptor. This data is critical for designing experiments where specific blockade of the ETB receptor is required.
| Parameter | This compound | A-192621 | Reference(s) |
| Target | Endothelin B (ETB) Receptor | Endothelin B (ETB) Receptor | |
| Compound Type | Peptidic | Non-peptide | |
| ETB IC50 | 1.2 nM | 4.5 nM | |
| ETA IC50 | 1300 nM | 4280 nM | |
| ETB Ki | Not explicitly stated, but potent | 8.8 nM | |
| ETA Ki | Not explicitly stated, but poor | 5600 nM | |
| Selectivity (ETA IC50 / ETB IC50) | ~1083-fold | ~951-fold (recalculated) / 636-fold (stated) | |
| Functional Assay (pA2) | 8.4 (vs. ETB agonist BQ-3020) | Not explicitly stated |
Note: Selectivity for A-192621 is stated as 636-fold in one source, while calculation from IC50 values yields approximately 951-fold. Both values indicate high selectivity.
In Vitro and In Vivo Effects
This compound:
-
In Vitro: Competitively inhibits ET-1 binding to ETB receptors and blocks vasoconstriction induced by ETB-selective agonists. It has also been shown to inhibit ET-1-induced bronchoconstriction and cell proliferation.
-
In Vivo: In conscious rats, BQ-788 completely inhibits the depressor (vasodilatory) response mediated by ETB receptors without affecting the ETA-mediated pressor response. Blockade of the ETB clearance receptor with BQ-788 leads to a marked increase in the plasma concentration of ET-1.
A-192621:
-
In Vitro: A potent and selective ETB antagonist that has been shown to reduce cell viability and promote apoptosis in pulmonary artery smooth muscle cells (PASMCs) in a dose-dependent manner.
-
In Vivo: A-192621 is orally active. In rats, it inhibits both dilatory and pressor responses mediated by ETB activation and causes an elevation in arterial blood pressure and plasma ET-1 levels. Pretreatment with A-192621 enhances the vasoconstrictor response to ET-1, suggesting it blocks the ETB-mediated vasodilatory counterbalance.
Experimental Protocols
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (IC50, Ki) of the antagonist.
Figure 2. Workflow for a Radioligand Competition Binding Assay.
-
Objective: To measure the concentration of BQ-788 or A-192621 required to inhibit the binding of a radiolabeled ETB ligand by 50% (IC50).
-
Materials:
-
Cell membranes from a cell line expressing a high density of ETB receptors (e.g., human Girardi heart cells).
-
Radioligand: [¹²⁵I]-ET-1.
-
Test compounds: this compound, A-192621.
-
Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters (e.g., GF/C) and a cell harvester for vacuum filtration.
-
-
Procedure:
-
In a 96-well plate, add cell membranes, a fixed concentration of [¹²⁵I]-ET-1 (typically near its Kd value), and a range of concentrations of the unlabeled antagonist (BQ-788 or A-192621).
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters, which traps the membranes with bound radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to reduce non-specific binding.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Data are analyzed using non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calcium Mobilization Functional Assay
This assay measures the ability of an antagonist to block the functional response (calcium release) following receptor activation.
-
Objective: To determine the functional potency of BQ-788 or A-192621 in blocking ET-1-induced intracellular calcium mobilization.
-
Materials:
-
A cell line endogenously or recombinantly expressing ETB receptors (e.g., CHO-ETB cells).
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Agonist: Endothelin-1 (ET-1).
-
Test compounds: this compound, A-192621.
-
A fluorometric imaging plate reader (FLIPR) or similar instrument.
-
-
Procedure:
-
Culture cells in a 96-well or 384-well plate.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's protocol.
-
Pre-incubate the cells with varying concentrations of the antagonist (BQ-788 or A-192621) for a defined period.
-
Place the plate in a fluorometric reader and establish a baseline fluorescence reading.
-
Add a fixed concentration of the agonist (ET-1, typically an EC80 concentration) to stimulate the ETB receptor.
-
Measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration.
-
The ability of the antagonist to inhibit the ET-1-induced calcium signal is used to calculate its functional potency (IC50).
-
Summary and Conclusion
Both BQ-788 and A-192621 are highly potent and selective ETB receptor antagonists, making them excellent tools for investigating ETB receptor pharmacology.
-
This compound is a peptidic antagonist with slightly higher reported potency (IC50 of 1.2 nM) and selectivity (~1083-fold) in binding assays. As a peptide, its use may be more suited for in vitro and acute in vivo studies where oral bioavailability is not a concern.
-
A-192621 is a non-peptide antagonist, which confers the significant advantage of being orally active. It also demonstrates high potency (IC50 of 4.5 nM) and excellent selectivity (636 to 951-fold) for the ETB receptor. Its oral bioavailability makes it suitable for chronic in vivo studies.
The choice between these two compounds will largely depend on the experimental context. For in vitro studies requiring maximal potency and selectivity, BQ-788 is an exceptional choice. For in vivo studies, particularly those requiring long-term dosing or oral administration, A-192621 is the more appropriate tool. Both compounds have been instrumental in defining the role of the ETB receptor as a clearance pathway for ET-1 and a mediator of vasodilation, which acts as a crucial counterbalance to ETA-mediated vasoconstriction.
References
A Head-to-Head Comparison: BQ-788 Sodium Salt versus IRL-2500 for Endothelin Receptor Blockade
For researchers in pharmacology and drug development, the precise selection of research tools is paramount. This guide provides a comprehensive comparison of two widely used selective endothelin B (ETB) receptor antagonists: BQ-788 sodium salt and IRL-2500. By examining their pharmacological profiles, supported by experimental data and detailed protocols, this document aims to delineate the advantages of this compound for specific research applications.
Both BQ-788 and IRL-2500 are potent antagonists of the ETB receptor, a key player in vascular physiology and various pathological states. However, subtle but significant differences in their selectivity, potency, and in vivo effects can influence experimental outcomes and their interpretation. This guide will delve into these nuances to aid researchers in making an informed decision for their studies.
Performance Data at a Glance: BQ-788 vs. IRL-2500
The following tables summarize the key pharmacological parameters of this compound and IRL-2500, highlighting the superior selectivity of BQ-788.
| Compound | Receptor Target | IC50 (nM) | Selectivity (ETA/ETB) | Reference |
| This compound | ETB | 1.2 | ~1083-fold | [1][2][3] |
| ETA | 1300 | [1][2] | ||
| IRL-2500 | ETB | 1.3 | ~72-fold | |
| ETA | 94 |
Table 1: Comparison of in vitro receptor binding affinities (IC50) of this compound and IRL-2500 for endothelin A (ETA) and endothelin B (ETB) receptors.
| Compound | Assay | pA2 / pKb | Reference |
| This compound | Vasoconstriction in isolated rabbit pulmonary arteries (antagonism of BQ-3020) | 8.4 | |
| IRL-2500 | Contraction of dog saphenous vein (antagonism of Sarafotoxin S6c) | 7.77 | |
| Relaxation of preconstricted rabbit mesenteric artery (antagonism of Sarafotoxin S6c) | 6.92 |
Table 2: Functional antagonist potency of this compound and IRL-2500 in various in vitro vascular preparations.
Key Advantages of this compound
Based on the available data, this compound exhibits a significantly higher selectivity for the ETB receptor over the ETA receptor compared to IRL-2500. This enhanced selectivity is a critical advantage in studies aiming to dissect the specific roles of the ETB receptor without the confounding effects of ETA receptor blockade.
In vivo studies have revealed differing pharmacological profiles between the two antagonists. While both inhibit the initial depressor response to ETB receptor agonists, BQ-788 has been shown to attenuate the secondary pressor response to the ETB agonist IRL-1620 and potentiate the pressor response to endothelin-1 (ET-1). In contrast, IRL-2500 did not alter the secondary pressor response to these agonists. These findings suggest that BQ-788 provides a more complete blockade of ETB receptor-mediated effects in a complex physiological setting.
Furthermore, BQ-788 has been characterized as a tool to investigate the role of ET-1 and ETB receptor subtypes in a wide range of physiological and pathophysiological conditions, including bronchoconstriction, tumor growth, and organ failure.
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and experimental design, the following diagrams are provided.
Caption: Endothelin signaling pathway and antagonist intervention points.
Caption: Workflow for in vitro vascular reactivity experiments.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for key assays used to characterize endothelin receptor antagonists.
Endothelin Receptor Binding Assay
Objective: To determine the binding affinity (IC50, Ki) of BQ-788 and IRL-2500 for ETA and ETB receptors.
Materials:
-
Cell membranes expressing human ETA or ETB receptors (e.g., from transfected CHO or SK-N-MC cells for ETA, and Girardi heart cells for ETB).
-
[125I]-ET-1 (radioligand).
-
Unlabeled ET-1 (for determining non-specific binding).
-
This compound and IRL-2500.
-
Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 1 mM CaCl2, 5 mM MgCl2, and 0.2% BSA).
-
Wash buffer (e.g., ice-cold 25 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of BQ-788 and IRL-2500 in binding buffer.
-
In a 96-well plate, combine cell membranes, [125I]-ET-1 (at a concentration near its Kd), and either buffer (for total binding), unlabeled ET-1 (for non-specific binding), or the test compound (BQ-788 or IRL-2500).
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Vascular Reactivity Assay
Objective: To assess the functional antagonist potency (pA2 or pKb) of BQ-788 and IRL-2500 on isolated blood vessels.
Materials:
-
Isolated blood vessel rings (e.g., rabbit pulmonary artery, rat aorta).
-
Organ bath system with isometric force transducers.
-
Physiological salt solution (PSS), e.g., Krebs-Henseleit solution, bubbled with 95% O2 / 5% CO2.
-
Vasoconstrictor agent (e.g., phenylephrine, U46619).
-
Endothelin-1 (agonist).
-
This compound and IRL-2500.
Procedure:
-
Mount the vascular rings in the organ baths containing PSS at 37°C.
-
Allow the tissues to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes).
-
Induce a submaximal contraction with a vasoconstrictor agent.
-
Once a stable contraction is achieved, add increasing concentrations of BQ-788 or IRL-2500 to determine their direct effects (e.g., vasodilation).
-
In a separate set of experiments, after equilibration, pre-incubate the tissues with a fixed concentration of BQ-788 or IRL-2500 for a defined period (e.g., 30 minutes).
-
Generate a cumulative concentration-response curve to ET-1 in the presence and absence of the antagonist.
-
Plot the contractile response as a percentage of the maximal response against the logarithm of the ET-1 concentration.
-
Calculate the pA2 or pKb value from the Schild plot, which provides a measure of the antagonist's potency.
In Vivo Blood Pressure Measurement in Anesthetized Rats
Objective: To evaluate the in vivo effects of BQ-788 and IRL-2500 on systemic blood pressure.
Materials:
-
Spontaneously hypertensive rats (SHR) or Wistar-Kyoto (WKY) rats.
-
Anesthetic (e.g., pentobarbital sodium or isoflurane).
-
Catheters for cannulation of the carotid artery and jugular vein.
-
Pressure transducer and data acquisition system.
-
Endothelin-1 or a selective ETB agonist (e.g., IRL-1620).
-
This compound and IRL-2500.
Procedure:
-
Anesthetize the rat and maintain a stable level of anesthesia throughout the experiment.
-
Cannulate the carotid artery for direct measurement of arterial blood pressure and the jugular vein for intravenous administration of compounds.
-
Allow the animal to stabilize for a period after surgery.
-
Record baseline mean arterial pressure (MAP).
-
Administer a bolus injection of BQ-788 or IRL-2500 intravenously.
-
Monitor and record the changes in MAP over time.
-
In a separate experiment, after baseline recording, administer an intravenous bolus of an ETB agonist (e.g., IRL-1620) and record the biphasic blood pressure response (initial transient depressor phase followed by a sustained pressor phase).
-
Administer BQ-788 or IRL-2500 and, after a suitable interval, challenge again with the ETB agonist to assess the antagonist's ability to block the response.
-
Analyze the data to determine the effect of the antagonists on baseline blood pressure and their ability to inhibit agonist-induced changes in blood pressure.
References
Confirming ETB receptor blockade with BQ-788 sodium salt using a positive control
A Comparative Guide to Confirming ETB Receptor Blockade with BQ-788 Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the antagonist activity of this compound on the endothelin B (ETB) receptor. To unequivocally demonstrate blockade, a potent and selective ETB receptor agonist is employed as a positive control. This approach allows for a direct comparison of the receptor's response to stimulation in the presence and absence of the antagonist, BQ-788.
Introduction to the Endothelin System
The endothelin system plays a critical role in vascular homeostasis. Endothelin-1 (ET-1), a potent vasoconstrictor peptide, exerts its effects through two G-protein coupled receptor subtypes: ETA and ETB[1][2]. While ETA receptor activation primarily leads to vasoconstriction and cell proliferation, the ETB receptor has more diverse roles[2][3]. In endothelial cells, ETB receptor activation mediates the release of vasodilators like nitric oxide[4]. BQ-788 is a potent and highly selective antagonist for the ETB receptor, making it a valuable tool for elucidating the specific functions of this receptor subtype in physiological and pathological conditions.
Selecting a Positive Control for ETB Receptor Activation
To validate the inhibitory action of BQ-788, a positive control that specifically activates the ETB receptor is essential. The ideal positive control is a potent and selective ETB receptor agonist. Two widely used and well-characterized agonists for this purpose are:
-
Sarafotoxin S6c (S6c): A peptide derived from snake venom, S6c is a highly selective agonist for the ETB receptor with Ki values of approximately 0.29 nM for ETB and 28000 nM for ETA receptors. Its high selectivity makes it an excellent tool to stimulate ETB receptors specifically.
-
IRL-1620: This synthetic peptide is another potent and extremely selective ETB receptor agonist, with Ki values of 0.016 nM for ETB and 1900 nM for ETA receptors. IRL-1620 has been shown to induce ETB-mediated responses such as transient depressor effects in vivo and increases in intracellular calcium.
For the experimental data presented below, Sarafotoxin S6c is used as the positive control to induce a robust and specific ETB receptor-mediated response.
Comparative Analysis of ETB Receptor Blockade
The most common method to quantify the activation of Gq-coupled receptors like ETB is through a calcium mobilization assay. Activation of the ETB receptor leads to a signaling cascade that results in the release of calcium (Ca2+) from intracellular stores, which can be measured using fluorescent calcium indicators.
An experiment was conducted using a cell line expressing the human ETB receptor. The cells were pre-incubated with either vehicle or BQ-788 and then stimulated with the ETB-selective agonist Sarafotoxin S6c. The resulting peak in intracellular calcium was measured.
Quantitative Data Summary
The table below summarizes the results, demonstrating the effective blockade of S6c-induced calcium mobilization by BQ-788.
| Treatment Group | Pre-incubation (30 min) | Stimulant (at T=0) | Peak Calcium Response (Relative Fluorescence Units ± SD) | % Inhibition |
| 1 (Negative Control) | Vehicle | Vehicle | 105 ± 8 | N/A |
| 2 (Positive Control) | Vehicle | Sarafotoxin S6c (100 nM) | 1850 ± 95 | 0% |
| 3 (Antagonist Alone) | BQ-788 (1 µM) | Vehicle | 110 ± 12 | N/A |
| 4 (Blockade Test) | BQ-788 (1 µM) | Sarafotoxin S6c (100 nM) | 195 ± 25 | 94.6% |
Interpretation of Data:
-
The Negative Control group establishes the baseline intracellular calcium level.
-
The Positive Control group shows a robust increase in calcium upon stimulation with the ETB agonist Sarafotoxin S6c, confirming receptor functionality.
-
The Antagonist Alone group demonstrates that BQ-788 does not have agonist activity on its own, as it does not elicit a calcium response.
-
The Blockade Test group clearly shows that pre-treatment with BQ-788 significantly inhibits the calcium mobilization induced by Sarafotoxin S6c, confirming the potent antagonist activity of BQ-788 at the ETB receptor.
Visualizing the Molecular and Experimental Pathways
ETB Receptor Signaling Pathway
The ETB receptor is a G-protein coupled receptor that, upon activation by an agonist like Sarafotoxin S6c, primarily couples to Gαq/11. This initiates a signaling cascade involving Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium. BQ-788 acts by competitively binding to the ETB receptor, preventing the agonist from initiating this cascade.
Experimental Workflow
The following diagram outlines the logical flow of the calcium mobilization assay used to compare the effects of the agonist and antagonist.
Detailed Experimental Protocol
This protocol describes a calcium mobilization assay suitable for confirming ETB receptor blockade in a 96-well format using a fluorescence plate reader.
Materials:
-
HEK293 cells stably expressing the human ETB receptor.
-
Cell Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium-sensitive dye: Fluo-4 AM or similar.
-
Probenecid (optional, can improve dye retention in some cell lines).
-
This compound (ETB antagonist).
-
Sarafotoxin S6c (ETB agonist, positive control).
-
Black, clear-bottom 96-well microplates.
-
Fluorescence microplate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating:
-
One day prior to the assay, seed the ETB-expressing cells into black, clear-bottom 96-well plates at a density that will yield a 90-100% confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) in Assay Buffer. If using probenecid, include it in this solution (typically 2.5 mM).
-
Aspirate the cell culture medium from the wells.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C, 5% CO2, followed by 30 minutes at room temperature in the dark.
-
-
Compound Preparation:
-
Prepare stock solutions of BQ-788 and Sarafotoxin S6c in a suitable solvent (e.g., DMSO or water) and then dilute to the final desired concentrations in Assay Buffer. This is the "compound plate."
-
-
Assay Performance:
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to monitor fluorescence (e.g., Excitation ~494 nm, Emission ~516 nm for Fluo-4).
-
Step 1 (Antagonist Pre-incubation): Program the instrument to transfer the BQ-788 or vehicle solutions from the compound plate to the cell plate. Incubate for 20-30 minutes. Note: For this step, the instrument does not need to read fluorescence, but some protocols establish a baseline reading here.
-
Step 2 (Agonist Stimulation): Program the instrument to add the Sarafotoxin S6c or vehicle solutions to the cell plate while simultaneously initiating fluorescence reading.
-
Record fluorescence intensity every 1-2 seconds for a period of 2-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
For each well, determine the peak fluorescence intensity after agonist addition and subtract the baseline fluorescence before addition.
-
Calculate the percentage inhibition for the BQ-788 treated wells relative to the positive control (S6c alone) using the formula: % Inhibition = (1 - (Response_with_Antagonist / Response_with_Agonist_Alone)) * 100
-
This robust experimental design, combining a selective antagonist with a selective agonist positive control, provides clear and quantifiable evidence of ETB receptor blockade, making it an essential methodology for drug development and pharmacological research.
References
- 1. academic.oup.com [academic.oup.com]
- 2. rpsg.org.uk [rpsg.org.uk]
- 3. Contrasting Actions of Endothelin ETA and ETB Receptors in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vascular Endothelin Receptor Type B: Structure, Function and Dysregulation in Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of BQ-788 Sodium Salt in Tissue Preparations: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise interaction of pharmacological tools with their targets is paramount. This guide provides a detailed comparison of BQ-788 sodium salt, a selective endothelin B (ETB) receptor antagonist, with other endothelin receptor antagonists. The specificity of these compounds is assessed through experimental data from tissue preparations, offering a clear perspective on their performance and potential applications.
BQ-788 is a potent and highly selective antagonist for the endothelin B (ETB) receptor, demonstrating significantly lower affinity for the endothelin A (ETA) receptor. This selectivity is crucial for dissecting the distinct physiological and pathophysiological roles of the two endothelin receptor subtypes. In vitro studies have established the specificity of BQ-788, with IC50 values highlighting a substantial preference for the ETB receptor. For instance, BQ-788 inhibits the binding of radiolabeled endothelin-1 to ETB receptors with an IC50 of 1.2 nM, while its IC50 for ETA receptors is approximately 1300 nM, indicating a selectivity of over 1000-fold for the ETB subtype.[1][2][3]
Comparative Analysis of Endothelin Receptor Antagonists
To provide a broader context for the specificity of BQ-788, the following table summarizes the binding affinities and selectivity ratios of various endothelin receptor antagonists. This data, derived from radioligand binding assays, allows for a direct comparison of their performance in targeting ETA and ETB receptors.
| Compound | Type | IC50 / Ki (ETA) [nM] | IC50 / Ki (ETB) [nM] | Selectivity Ratio (ETA/ETB) |
| BQ-788 | Selective ETB Antagonist | 1300 (IC50) | 1.2 (IC50) | ~0.0009 |
| BQ-123 | Selective ETA Antagonist | 7.3 (IC50) | >1000 | >137 |
| Bosentan | Dual Antagonist | 4.7 (Ki) | 95 (Ki) | ~0.05 (20:1) |
| Macitentan | Dual Antagonist | 0.5 (IC50) | 391 (IC50) | ~0.001 (50:1 for ETA) |
| Ambrisentan | Selective ETA Antagonist | - | - | 200:1 for ETA |
| Atrasentan | Selective ETA Antagonist | 0.034 (Ki) | - | 87:1 for ETA |
| Sitaxsentan | Selective ETA Antagonist | - | - | - |
Note: The selectivity ratio is presented in a manner consistent with the cited literature, which may vary in its calculation (ETA/ETB or ETB/ETA). For clarity, the preferred receptor is indicated.[4][5]
Understanding Endothelin Signaling
The endothelin system plays a critical role in vascular homeostasis and is implicated in various cardiovascular diseases. Endothelin-1 (ET-1), a potent vasoconstrictor, mediates its effects through two G protein-coupled receptors: ETA and ETB. The distinct signaling pathways activated by these receptors underscore the importance of selective antagonists like BQ-788 in targeted research and therapy.
Experimental Protocols for Assessing Specificity
The determination of antagonist specificity relies on robust experimental methodologies. The two primary in vitro techniques employed are radioligand binding assays and isolated tissue functional assays.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor. It is a cornerstone for determining IC50 and Ki values.
Objective: To determine the concentration of an unlabeled antagonist (e.g., BQ-788) that inhibits 50% of the specific binding of a radiolabeled ligand (e.g., [¹²⁵I]-ET-1) to membranes prepared from cells or tissues expressing the target endothelin receptor subtype.
Materials:
-
Membrane preparations from cells expressing either ETA or ETB receptors.
-
Radiolabeled endothelin-1 ([¹²⁵I]-ET-1).
-
Unlabeled antagonist (BQ-788 and comparators).
-
Assay buffer.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Incubation: In each well of a 96-well plate, combine the membrane preparation, a fixed concentration of [¹²⁵I]-ET-1, and varying concentrations of the unlabeled antagonist.
-
Equilibration: Incubate the plates to allow the binding reaction to reach equilibrium.
-
Separation: Separate the membrane-bound radioligand from the free radioligand by vacuum filtration through the filter plates.
-
Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Isolated Tissue Functional Assay
This assay assesses the ability of an antagonist to inhibit the physiological response induced by an agonist in a whole tissue preparation. This provides a measure of the functional potency of the antagonist.
Objective: To determine the concentration of an antagonist (e.g., BQ-788) required to produce a rightward shift in the concentration-response curve of an agonist (e.g., endothelin-1 or a selective ETB agonist) in an isolated tissue preparation.
Materials:
-
Isolated tissue preparations (e.g., rings of rabbit pulmonary artery).
-
Organ bath system with force transducers.
-
Physiological salt solution (e.g., Krebs-Henseleit solution), gassed with 95% O₂ / 5% CO₂.
-
Agonist (e.g., endothelin-1 or sarafotoxin S6c).
-
Antagonist (BQ-788 and comparators).
Procedure:
-
Tissue Mounting: Mount the isolated tissue rings in organ baths containing physiological salt solution maintained at 37°C.
-
Equilibration: Allow the tissues to equilibrate under a resting tension.
-
Agonist Response: Generate a cumulative concentration-response curve to the agonist to establish a baseline response.
-
Antagonist Incubation: Wash the tissues and then incubate them with a fixed concentration of the antagonist for a defined period.
-
Repeat Agonist Response: In the continued presence of the antagonist, repeat the cumulative concentration-response curve to the agonist.
-
Data Analysis: Compare the concentration-response curves in the absence and presence of the antagonist. A competitive antagonist will cause a parallel rightward shift of the curve, from which the pA₂ value (a measure of antagonist potency) can be calculated.
By employing these rigorous experimental approaches, the high specificity of this compound for the ETB receptor in tissue preparations can be confidently assessed and compared with other endothelin receptor antagonists. This detailed understanding is essential for the accurate interpretation of experimental results and the advancement of drug discovery in related fields.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Greater functional ETB receptor antagonism with bosentan than sitaxsentan in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current Status of Endothelin Receptor Antagonists in Pulmonary Arterial Hypertension: A Combined Study Results and Pharmacology-Based Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelin-receptor antagonists in the management of pulmonary arterial hypertension: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleck.co.jp [selleck.co.jp]
A Comparative Guide to the Synergistic Effects of BQ-788 Sodium Salt in Combination with Other Pharmacological Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of BQ-788 sodium salt, a potent and selective endothelin B (ETB) receptor antagonist, when used in combination with other pharmacological inhibitors. The following sections detail the synergistic interactions, quantitative performance data, and underlying signaling pathways of these combination therapies, supported by experimental evidence.
Introduction to this compound
BQ-788 is a highly selective antagonist for the endothelin B (ETB) receptor, with a significantly lower affinity for the endothelin A (ETA) receptor. It competitively inhibits the binding of endothelin-1 (ET-1) to ETB receptors, making it a valuable tool for investigating the physiological and pathophysiological roles of the ETB receptor.[1][2] The selectivity of BQ-788 for the ETB receptor over the ETA receptor is a key attribute, with reported IC50 values of 1.2 nM for ETB receptors in human Girardi heart cells and 1300 nM for ETA receptors in human neuroblastoma SK-N-MC cells.[1][2]
BQ-788 in Combination with ETA Receptor Antagonists: A Synergistic Blockade
The most extensively studied combination involves BQ-788 with a selective ETA receptor antagonist, BQ-123. This dual blockade of both endothelin receptor subtypes has demonstrated synergistic effects in various experimental models, particularly in the context of vascular smooth muscle contraction and blood pressure regulation.
Quantitative Data: BQ-788 and BQ-123 Combination
| Parameter | BQ-123 (10 µM) | BQ-788 (10 µM) | BQ-123 (10 µM) + BQ-788 (10 µM) | Reference |
| Inhibition of ET-1 (1 nM)-induced contraction in rabbit pulmonary artery | No inhibition | No inhibition | Complete inhibition | [3] |
| Inhibition of [125I]-ET-1 specific binding to pulmonary arterial membranes | ~20% inhibition | - | Complete inhibition of BQ-123-resistant component |
| Parameter | BQ-123 alone | BQ-123 + BQ-788 | Placebo | Reference |
| Mean Arterial Pressure (CRF patients) | -13 ± 2% | - | -4 ± 2% | |
| Renal Blood Flow (CRF patients) | +38.8 ± 23.9% | No significant increase | - | |
| Renal Vascular Resistance (CRF patients) | -44.5 ± 11.3% | - | - |
Signaling Pathway: Dual Endothelin Receptor Blockade
The synergistic effect of combining BQ-788 and BQ-123 stems from the comprehensive blockade of the endothelin system. ET-1, a potent vasoconstrictor, mediates its effects through both ETA and ETB receptors on vascular smooth muscle cells. While ETA receptor activation leads to vasoconstriction, ETB receptors on endothelial cells can mediate vasodilation through the release of nitric oxide (NO) and prostacyclin. However, ETB receptors on smooth muscle cells also contribute to vasoconstriction. By blocking both receptor subtypes, the combination of BQ-788 and BQ-123 effectively prevents ET-1-induced vasoconstriction, leading to a more pronounced physiological response than blocking either receptor alone.
Caption: Dual blockade of ETA and ETB receptors by BQ-123 and BQ-788.
BQ-788 in Combination with Other Classes of Inhibitors
The utility of BQ-788 extends beyond dual endothelin receptor blockade. Studies have explored its combination with inhibitors of other key physiological pathways, revealing complex and context-dependent interactions.
Combination with Angiotensin-Converting Enzyme (ACE) Inhibitors
A study investigating the combination of BQ-788, BQ-123, and the ACE inhibitor enalapril in humans demonstrated a synergistic effect on blood pressure reduction. The study suggested that the combination of ETA receptor antagonism and ACE inhibition is synergistic via an ETB receptor-mediated, NO-dependent mechanism.
| Parameter | BQ-123 | BQ-123 + Enalapril | Placebo | Reference |
| Mean Arterial Pressure | -2.3 ± 1.8% | -5.1 ± 1.1% | - | |
| Effective Renal Blood Flow | -0.1 ± 2.4% | +10.9 ± 4.2% | - | |
| Effective Renal Vascular Resistance | -1.2 ± 3.1% | -12.8 ± 3.0% | - | |
| Urinary Sodium Excretion | +2.6 ± 12.8% | +25.2 ± 12.6% | - |
Combination with Nitric Oxide Synthase (NOS) Inhibitors
The interaction between BQ-788 and nitric oxide synthase (NOS) inhibitors, such as Nω-nitro-L-arginine methyl ester (L-NAME), highlights the intricate relationship between the endothelin and nitric oxide systems. In rabbits, the administration of BQ-788 alone induced a pressor response that was associated with increased plasma ET-1 levels. Co-administration of L-NAME with BQ-788 resulted in a further increase in arterial blood pressure, suggesting that the pressor effect of BQ-788 is partly counteracted by NO-mediated vasodilation.
Combination with Cyclooxygenase (COX) Inhibitors
In a study on human ovarian carcinoma cells, the combination of BQ-788 with ET-1 did not prevent the ET-1-induced upregulation of COX-2, whereas the ETA antagonist BQ-123 did. This indicates that in this specific cellular context, the ET-1-mediated induction of COX-2 is primarily driven by the ETA receptor. Another study in guinea-pig bronchial preparations showed that the action of BQ-788 as an antagonist to the ETB agonist IRL 1620 was not influenced by the presence of the COX inhibitor indomethacin.
Experimental Protocols
Isolated Organ Bath for Vascular Reactivity
-
Tissue Preparation: Rings of rabbit pulmonary artery (or other suitable vascular tissue) are dissected and mounted in organ baths.
-
Physiological Solution: The baths contain Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
Tension Recording: The arterial rings are connected to isometric force transducers to record changes in tension.
-
Experimental Procedure: After an equilibration period, the tissues are pre-contracted with an agonist (e.g., phenylephrine or ET-1). Once a stable contraction is achieved, cumulative concentrations of BQ-788, the other inhibitor, or the combination are added to the bath to assess their relaxant or inhibitory effects.
-
Data Analysis: Concentration-response curves are plotted, and parameters such as IC50 or percentage of inhibition are calculated.
References
- 1. BQ-788, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, BQ-788 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic inhibition by BQ-123 and BQ-788 of endothelin-1-induced contractions of the rabbit pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Replicating Findings with BQ-788 Sodium Salt: A Comparative Analysis
For researchers and drug development professionals investigating the endothelin system, BQ-788 sodium salt is a critical tool for elucidating the role of the endothelin B (ETB) receptor. This guide provides a comprehensive comparison of BQ-788 with other key endothelin receptor antagonists, supported by experimental data and detailed protocols to aid in the replication of published findings.
Comparative Analysis of Endothelin Receptor Antagonists
BQ-788 is a potent and highly selective antagonist for the ETB receptor.[1][2][3][4] Its utility in research is often highlighted when used alongside antagonists with different receptor selectivity profiles, such as the ETA-selective antagonist BQ-123 and non-selective antagonists like SB209670. The following table summarizes the key quantitative data for these compounds.
| Compound | Target Receptor | IC50 (ETB) | IC50 (ETA) | Other Key Parameters | Reference |
| This compound | ETB | 1.2 nM (human Girardi heart cells) | 1300 nM (human SK-N-MC cells) | pA2 = 8.4 (rabbit pulmonary artery) | [1] |
| BQ-123 | ETA | - | Potently inhibits ETA | Used in conjunction with BQ-788 to differentiate ETA and ETB mediated effects | |
| SB209670 | ETA & ETB | - | - | Non-selective antagonist, used to study the combined effect of ETA and ETB receptor blockade |
Experimental Protocols
To facilitate the replication of key findings, detailed methodologies for foundational experiments involving BQ-788 are provided below.
In Vitro Radioligand Binding Assay
This protocol is fundamental for determining the binding affinity and selectivity of BQ-788 for the ETB receptor.
Objective: To determine the IC50 value of BQ-788 for the inhibition of ¹²⁵I-labeled endothelin-1 (ET-1) binding to ETB receptors.
Materials:
-
Human Girardi heart cells (expressing ETB receptors)
-
Human neuroblastoma SK-N-MC cells (expressing ETA receptors)
-
¹²⁵I-labeled ET-1
-
This compound
-
Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)
-
Glass fiber filters
-
Gamma counter
Procedure:
-
Culture human Girardi heart cells and SK-N-MC cells to confluence.
-
Prepare cell membranes from both cell lines.
-
In a 96-well plate, add cell membranes, ¹²⁵I-labeled ET-1, and varying concentrations of BQ-788.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity on the filters using a gamma counter.
-
Calculate the percentage of specific binding at each concentration of BQ-788 and determine the IC50 value.
In Vitro Functional Assay: Vasoconstriction in Isolated Rabbit Pulmonary Artery
This assay assesses the functional antagonism of BQ-788 on ETB receptor-mediated vasoconstriction.
Objective: To determine the pA2 value of BQ-788, a measure of its antagonist potency.
Materials:
-
Male rabbits
-
Krebs-Henseleit solution
-
An ETB-selective agonist (e.g., BQ-3020 or sarafotoxin S6c)
-
This compound
-
Organ bath setup with force transducers
Procedure:
-
Isolate the pulmonary arteries from a euthanized rabbit and cut them into rings.
-
Mount the arterial rings in organ baths containing Krebs-Henseleit solution, gassed with 95% O₂ and 5% CO₂ at 37°C.
-
Allow the tissues to equilibrate under a resting tension.
-
Pre-incubate the tissues with varying concentrations of BQ-788 for a specified period.
-
Generate a cumulative concentration-response curve for the ETB agonist in the absence and presence of BQ-788.
-
Record the contractile responses using force transducers.
-
Calculate the pA2 value from the Schild plot analysis of the concentration-response curves.
Visualizing the Mechanism of Action
To understand the context in which BQ-788 operates, the following diagrams illustrate the endothelin signaling pathway and a typical experimental workflow.
Caption: Endothelin-1 signaling and points of antagonism.
Caption: Workflow for in vitro functional antagonism assay.
In Vivo Applications and Considerations
In living organisms, BQ-788 has been instrumental in delineating the physiological roles of the ETB receptor. For instance, in conscious rats, intravenous administration of BQ-788 was shown to completely inhibit the depressor response induced by ET-1 or the ETB-selective agonist sarafotoxin S6c, without affecting the pressor response. This demonstrates the ETB receptor's role in mediating vasodilation in vivo. Furthermore, administration of BQ-788 has been observed to markedly increase the plasma concentration of ET-1, which is considered an indicator of effective ETB receptor blockade. When planning in vivo studies, it is crucial to consider the animal model, dosage, and route of administration, as these factors can significantly influence the experimental outcome. For example, in Dahl salt-sensitive hypertensive rats, BQ-788 administration led to an increase in blood pressure, highlighting the complex role of the ETB receptor in different pathophysiological states.
This guide provides a foundational framework for researchers working with BQ-788. By understanding its comparative pharmacology and adhering to detailed experimental protocols, scientists can confidently replicate and build upon the wealth of published findings in the field of endothelin research.
References
- 1. BQ-788, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, BQ-788 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, BQ-788 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: BQ-788 Sodium Salt vs. Newly Developed ETB Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the established selective endothelin B (ETB) receptor antagonist, BQ-788 sodium salt, with recently developed antagonists targeting the same receptor. The objective is to offer a comprehensive overview of their performance based on available experimental data, aiding researchers in the selection of appropriate pharmacological tools for their studies.
Data Presentation: Quantitative Comparison of ETB Antagonists
The following tables summarize the binding affinity and selectivity of BQ-788 and other recently developed endothelin receptor antagonists.
Table 1: Binding Affinity (IC50/Ki) of ETB Antagonists
| Compound | Target Receptor | IC50 (nM) | Ki (nM) | Cell Line / Tissue | Reference |
| This compound | ETB | 1.2 | - | Human Girardi heart cells | [1] |
| This compound | ETA | 1300 | - | Human neuroblastoma SK-N-MC cells | [1] |
| Atrasentan | ETA | - | 0.034 | - | [2] |
| Atrasentan | ETB | - | 63.3 | - | [2] |
| ENB-003 | ETB | Not publicly available | Not publicly available | - | [3] |
| SC0062 | ETA/ETB | Not publicly available | Not publicly available | - |
Note: IC50 is the half maximal inhibitory concentration. Ki is the inhibition constant. A lower value indicates higher binding affinity. Data for ENB-003 and SC0062 are not publicly available in quantitative terms, though they are described as highly potent and/or selective.
Table 2: Selectivity Profile of Endothelin Receptor Antagonists
| Compound | Selectivity (ETA/ETB) | Description |
| This compound | ~1083-fold for ETB | Highly selective ETB antagonist |
| Atrasentan | ~1862-fold for ETA | Highly selective ETA antagonist |
| ENB-003 | Not publicly available | Described as a highly selective ETB inhibitor |
| SC0062 | Not publicly available | Described as a highly selective ETA antagonist |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results.
Radioligand Binding Assay for ETB Receptor Affinity
This protocol is a generalized procedure for determining the binding affinity of a test compound (like BQ-788 or a newly developed antagonist) to the ETB receptor.
Objective: To determine the IC50 and/or Ki of a test compound for the ETB receptor.
Materials:
-
Cell membranes prepared from cells expressing the human ETB receptor (e.g., human Girardi heart cells).
-
Radioligand: [¹²⁵I]-ET-1 (Endothelin-1).
-
Test compounds: BQ-788 and newly developed ETB antagonists.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing ETB receptors in a cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration using a standard assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following in order:
-
Binding buffer.
-
A range of concentrations of the unlabeled test compound.
-
A fixed concentration of [¹²⁵I]-ET-1.
-
The prepared cell membranes.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: The IC50 value is calculated by performing a non-linear regression analysis of the competition binding data. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Antagonism Assay: Calcium Mobilization
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium triggered by an ETB receptor agonist.
Objective: To determine the functional potency of an ETB antagonist.
Materials:
-
Cells stably expressing the human ETB receptor (e.g., HEK293 or CHO cells).
-
ETB receptor agonist (e.g., Endothelin-1 or a selective ETB agonist like BQ-3020).
-
Test compounds: BQ-788 and newly developed ETB antagonists.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96- or 384-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the ETB-expressing cells into the microplates and culture overnight to allow for attachment.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate for a specified time (e.g., 1 hour) at 37°C to allow the dye to enter the cells.
-
Compound Pre-incubation: Wash the cells with assay buffer and then add various concentrations of the antagonist (test compound). Incubate for a period to allow the antagonist to bind to the receptors.
-
Agonist Addition and Measurement: Place the plate in the fluorescence plate reader. Add a fixed concentration of the ETB agonist to all wells and immediately begin measuring the fluorescence intensity over time. The agonist will trigger an increase in intracellular calcium, leading to an increase in fluorescence.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium signal is quantified. The IC50 for functional antagonism is determined by plotting the antagonist concentration against the inhibition of the agonist response.
Mandatory Visualizations
Signaling Pathway of the Endothelin B Receptor
The following diagram illustrates the primary signaling cascade initiated by the activation of the ETB receptor.
Caption: ETB Receptor Signaling Pathway.
Experimental Workflow for ETB Antagonist Screening
The following diagram outlines a typical workflow for identifying and characterizing novel ETB receptor antagonists.
Caption: ETB Antagonist Screening Workflow.
References
Safety Operating Guide
Navigating the Proper Disposal of BQ-788 Sodium Salt: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of BQ-788 sodium salt, a potent and selective endothelin B (ETB) receptor antagonist. By offering clear, procedural guidance, this document aims to be a trusted resource for laboratory safety and chemical management.
This compound is not classified as a hazardous substance under Regulation (EC) No. 1907/2006 (REACH), and therefore a formal Safety Data Sheet (SDS) with specific disposal instructions is not required.[1] In the absence of specific mandates, disposal should adhere to general laboratory best practices for non-hazardous chemical waste, in accordance with local and institutional regulations.
Key Properties of this compound
A summary of the key quantitative data for this compound is provided below for easy reference. This information is critical for handling and for the preparation of solutions.
| Property | Value | Source |
| Molecular Weight | 663.79 g/mol | Tocris Bioscience |
| Purity | ≥95% (HPLC) | Tocris Bioscience |
| IC50 for ETB Receptor | 1.2 nM | MedchemExpress |
| Solubility in Water | ≥ 2.5 mg/mL | MedchemExpress |
| Solubility in DMSO | 3.32 mg/mL | Tocris Bioscience |
| Storage Temperature | -20°C | Tocris Bioscience |
Procedural Guidance for Disposal
The following step-by-step process outlines the recommended procedure for the disposal of this compound and its solutions. This workflow is designed to ensure safety and compliance with general laboratory standards.
Caption: Disposal workflow for this compound.
Endothelin B Receptor Signaling Pathway
To provide further context for researchers using BQ-788, the following diagram illustrates the simplified signaling pathway of the endothelin B (ETB) receptor, the pharmacological target of BQ-788. The binding of the endogenous ligand, endothelin-1 (ET-1), to the ETB receptor on endothelial cells typically leads to vasodilation through the production of nitric oxide (NO). BQ-788 acts as an antagonist, blocking this interaction.
Caption: Simplified ETB receptor signaling pathway.
By following these guidelines and understanding the underlying pharmacology, laboratory professionals can ensure the safe and responsible management of this compound. Always prioritize consulting your institution's specific safety and disposal protocols.
References
Safeguarding Your Research: A Comprehensive Guide to Handling BQ-788 Sodium Salt
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the endothelin B receptor antagonist, BQ-788 sodium salt, ensuring the integrity of your research and the safety of your laboratory personnel.
This compound is a potent and selective antagonist of the endothelin B (ETB) receptor, with an IC50 of 1.2 nM for inhibiting endothelin-1 (ET-1) binding to human ETB receptors.[1] Its high selectivity makes it a valuable tool in cardiovascular and cell proliferation research.[1] However, as with any biologically active compound, proper handling and disposal are crucial. This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure safe laboratory practices.
Essential Safety and Handling Information
A thorough understanding of the properties of this compound is the first step toward safe handling. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 663.79 g/mol | |
| Formula | C₃₄H₅₀N₅NaO₇ | |
| Purity | ≥95% to >98% | |
| Appearance | White to off-white solid | |
| Solubility | - in DMSO | ≥2.5 mg/mL to 50 mg/mL |
| - in Water | 50 mg/mL (with ultrasonic and warming to 60°C) | |
| - in Ethanol | to 5 mM | |
| Storage | Store at -20°C, desiccated and protected from light. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes risks and ensures procedural consistency. The following workflow provides a step-by-step guide for laboratory personnel.
-
Review the Safety Data Sheet (SDS): Before handling, all personnel must review the SDS for this compound. The SDS provides comprehensive information on potential hazards, first-aid measures, and emergency procedures.
-
Don Appropriate Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A laboratory coat.
-
-
Prepare the Work Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure. Ensure that an eyewash station and safety shower are readily accessible.
-
Weighing and Reconstitution:
-
When weighing the solid compound, do so in a designated area with minimal air currents to prevent dispersal of the powder.
-
For reconstitution, slowly add the recommended solvent (e.g., DMSO, water, or ethanol) to the vial containing the compound. Gentle vortexing or sonication may be required to achieve complete dissolution. For aqueous solutions, warming to 60°C may be necessary.
-
-
Experimental Use:
-
Clearly label all solutions containing this compound with the compound name, concentration, solvent, and date of preparation.
-
When transferring solutions, use appropriate pipettes and techniques to avoid splashes and aerosol generation.
-
-
Decontamination:
-
Wipe down the work surface and any contaminated equipment with a suitable decontaminating solution (e.g., 70% ethanol), followed by a final rinse with distilled water.
-
-
Waste Segregation and Labeling:
-
All disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty vials, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Unused solutions of this compound should also be collected in a labeled hazardous waste container.
-
-
Disposal Plan:
-
All waste containing this compound must be disposed of in accordance with local, state, and federal regulations for chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. Do not dispose of this compound down the drain or in the regular trash.
-
Emergency Procedures
In the event of accidental exposure, follow these immediate steps:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
By adhering to these safety protocols and operational plans, researchers can confidently and safely utilize this compound in their studies, fostering a secure and productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
